6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
Description
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Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.2ClH/c1-2-9-6-4-7-3-5(6)8-1;;/h1-2,7H,3-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSJLVPGHNUJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC=CN=C2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the fundamental basic properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The dihydrochloride salt form underscores the inherent basicity of the parent molecule, a critical determinant of its physicochemical and pharmacokinetic behavior. This document delineates the theoretical underpinnings of its basicity, presents detailed, field-proven protocols for the empirical determination of its acid dissociation constants (pKa), pH-dependent solubility, and solution stability, and discusses the practical implications of these properties in a drug development context. Through a blend of theoretical explanation and actionable experimental design, this guide serves as an essential resource for researchers aiming to characterize and optimize molecules built upon this privileged core structure.
Introduction and Strategic Importance
The pyrrolo[3,4-b]pyrazine nucleus is a recurring motif in a variety of biologically active compounds, recognized for its ability to mimic the purine ring of ATP, making it a valuable scaffold for kinase inhibitors.[1] Derivatives have shown potential in oncology, as well as in anti-infective research.[2] The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core, being a saturated bicyclic system, offers a three-dimensional architecture that can be exploited for achieving high-affinity and selective interactions with biological targets.
Understanding the basicity of this scaffold is not merely an academic exercise; it is a cornerstone of rational drug design. The extent to which the nitrogen atoms in the molecule ionize at physiological pH (approximately 7.4) profoundly influences a cascade of critical drug-like properties, including:
-
Aqueous Solubility: The protonated, charged form of a molecule is generally more soluble in water than the neutral form.
-
Membrane Permeability: While ionization enhances solubility, it can hinder passive diffusion across lipid membranes, creating a delicate balance that must be optimized.
-
Plasma Protein Binding: The charge state can affect interactions with plasma proteins like albumin.[3]
-
Chemical Stability: pH can be a critical factor in the hydrolytic or oxidative stability of a compound.
-
Formulation Development: The choice of salt form and the pH of the formulation are dictated by the compound's pKa and solubility profile.
This guide will systematically deconstruct these properties, providing both the conceptual framework and the practical tools for their assessment.
Physicochemical Profile
A foundational understanding begins with the core identity and properties of the molecule.
Chemical Structure and Identifiers
-
Chemical Name: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
-
Parent Free Base: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
-
CAS Number: 871726-36-2 (dihydrochloride); 871792-60-8 (free base)[4][5][6]
-
Molecular Formula: C₆H₉Cl₂N₃ (dihydrochloride); C₆H₇N₃ (free base)[5][7]
-
Molecular Weight: 194.06 g/mol (dihydrochloride); 121.14 g/mol (free base)[4][5][7]
Table 1: Key Physicochemical Properties of the Parent Free Base
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇N₃ | [4] |
| Molecular Weight | 121.14 g/mol | [4] |
| H-Bond Acceptors | 3 | [4] |
| H-Bond Donors | 1 | [4] |
| LogP (calculated) | 0.0798 | [4] |
| Topological Polar Surface Area (TPSA) | 37.81 Ų |[4] |
The Origin of Basicity: A Structural Perspective
The basicity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine arises from the lone pairs of electrons on its three nitrogen atoms. However, not all nitrogens are created equal. Their local chemical environment dictates their ability to accept a proton.
-
Pyrrole-like Nitrogen (N-6): This is an aliphatic, secondary amine nitrogen. Its lone pair is localized and not part of an aromatic system, making it readily available for protonation. This nitrogen is expected to be the most basic center in the molecule.
-
Pyrazine-like Nitrogens (N-1 and N-4): These nitrogens are part of the pyrazine ring. Their lone pairs reside in sp² hybrid orbitals, which are orthogonal to the aromatic π system.[8] While available for protonation, their basicity is significantly reduced compared to aliphatic amines due to the electron-withdrawing nature of the aromatic ring and the other nitrogen atom.[8][9] Pyrazine itself is a weak base, and this property is carried over to this scaffold.
Given that the compound is supplied as a dihydrochloride salt, it implies that two of the three nitrogen atoms are readily protonated by hydrochloric acid. The most likely sites of protonation are the most basic aliphatic amine (N-6) and one of the two equivalent pyrazine nitrogens.
Diagram 1: Protonation Sites
Caption: Predicted basic centers in the parent molecule.
Experimental Characterization of Basic Properties
Theoretical predictions must be confirmed by empirical data. The following sections provide robust, step-by-step protocols for determining the critical basic properties of the compound.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly reliable and cost-effective method for determining pKa values.[10] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally.[11][12]
Principle: The compound is first fully protonated by dissolving it in an acidic medium. It is then titrated with a strong base (e.g., NaOH). The pH is recorded after each addition of the base. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated species are equal.[13]
Diagram 2: Workflow for pKa Determination
Caption: A self-validating workflow for pKa determination.
Detailed Protocol:
-
System Preparation & Calibration:
-
Calibrate a high-quality pH meter using standard buffers (e.g., pH 4.01, 7.00, 10.01).[11] Ensure the electrode is clean and properly maintained.
-
Prepare and standardize a 0.1 M solution of NaOH.
-
Prepare a 0.1 M solution of HCl.
-
Prepare a stock solution of 0.15 M KCl to maintain constant ionic strength.[11]
-
-
Analyte Solution Preparation:
-
Accurately weigh an amount of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride to prepare a solution with a final concentration of approximately 1 mM (a lower limit for traditional potentiometry is ~10⁻⁴ M).[10]
-
Dissolve the compound in a known volume of deionized water containing 0.15 M KCl.
-
Expert Insight: The dihydrochloride salt is the ideal starting material as it is already in a protonated state.
-
-
Titration Procedure:
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.[12]
-
If starting from the free base, first titrate with 0.1 M HCl to a pH below the expected lowest pKa (e.g., pH 2) to ensure complete protonation.
-
Begin the titration by adding the 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches a plateau in the high pH range (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
To accurately determine the equivalence points, calculate and plot the first derivative (ΔpH/ΔV) against the average volume. The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa values are the pH readings on the original titration curve at the points where half the volume of titrant required to reach each equivalence point has been added.
-
pH-Dependent Solubility Profile
The solubility of a basic compound is highly dependent on pH. Determining this relationship is crucial for predicting gastrointestinal absorption and designing viable oral formulations.[14]
Principle: An excess of the solid compound is equilibrated in a series of buffers across a physiologically relevant pH range. After equilibrium is reached, the supernatant is filtered, and the concentration of the dissolved compound is measured.
Table 2: Example pH-Solubility Data Structure
| Buffer pH | Analyte Concentration (µg/mL) | Dominant Species | Predicted Solubility |
|---|---|---|---|
| 1.2 | (Experimental Value) | Diprotonated (BH₂²⁺) | High |
| 4.5 | (Experimental Value) | Monoprotonated (BH⁺) | Intermediate |
| 6.8 | (Experimental Value) | Monoprotonated/Neutral Mix | Lower |
| 7.4 | (Experimental Value) | Neutral (B) | Low |
| 9.0 | (Experimental Value) | Neutral (B) | Lowest |
Detailed Protocol:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4, 9.0). Use buffers with components that do not interfere with the final analysis (e.g., phosphate, acetate).
-
Equilibration:
-
Add an excess amount of the solid 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride to vials containing each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Place the vials in a shaking water bath or on a rotator at a constant temperature (e.g., 25°C or 37°C) to facilitate equilibration.[15]
-
Allow the samples to equilibrate for a set period (e.g., 24-48 hours). Periodically check that solid is still present.
-
-
Sampling and Analysis:
-
After equilibration, carefully withdraw an aliquot from each vial without disturbing the solid.
-
Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid. Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any binding sites on the filter.
-
Dilute the filtrate as necessary with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.
-
Solution Stability Assessment
Amine hydrochlorides can be susceptible to degradation in solution, particularly at different pH values and temperatures.[16][17] A basic stability study is essential.
Principle: The compound is dissolved in buffers of different pH values and stored under defined conditions. Aliquots are taken at various time points and analyzed for the parent compound concentration and the appearance of any degradation products.
Detailed Protocol:
-
Study Design:
-
Prepare solutions of the compound at a known concentration (e.g., 100 µg/mL) in buffers at selected pH values (e.g., pH 2, 5, and 7.4).
-
Divide the solutions into separate vials for each time point to avoid repeated sampling from the same vial.
-
Store the vials under controlled conditions, for example, at 25°C and an accelerated condition of 40°C.[18]
-
-
Time Points: Set appropriate time points for analysis, such as T=0, 24h, 48h, 1 week, and 4 weeks.
-
Analysis:
-
At each time point, analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its potential degradants).
-
Record the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample. A loss of >5-10% is typically considered significant.
-
Conclusion and Implications for Drug Development
The basic properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride are not isolated parameters but interconnected attributes that govern its performance as a drug scaffold. The high basicity of the aliphatic amine ensures significant protonation and likely favorable solubility at the low pH of the stomach. However, as the compound transitions to the higher pH of the intestine, the deprotonation of the pyrazine and eventually the aliphatic amine will decrease solubility, potentially impacting absorption.
The experimental data generated from the protocols in this guide are indispensable. The pKa values provide the quantitative foundation for predicting the charge state at any pH. The pH-solubility profile directly informs biopharmaceutical classification (BCS) and formulation strategy. Stability data ensures that the compound can be reliably handled, stored, and formulated. For any drug development professional working with this valuable scaffold, a thorough understanding and empirical characterization of its basic properties is a non-negotiable prerequisite for success.
References
- Pipzine Chemicals. (n.d.). 6,7-Dihydro-5H-Pyrrolo[3,4-B]Pyridine Hcl.
- ChemScene. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine.
- Pharma Innovation. (n.d.). CAS 871726-36-2 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
- MDPI. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- Aaronchem. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
- PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine.
- PubMed Central. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review.
- Chemistry LibreTexts. (2019). Relative Basicity of Amines and Other Compounds.
- Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine.
- YouTube. (2023). Basicity of Cyclic Nitrogen Compounds.
- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Avogadro, A. et al. (2011). Development of Methods for the Determination of pKa Values. PMC.
- University of Glasgow Theses. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Al-Ghaban, W. et al. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC.
- European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.
- Massachusetts Institute of Technology. (n.d.). The Potentiometric Titration of an Acid Mixture.
- University of California, Davis. (n.d.). Potentiometric Titration of an Unknown Weak Acid.
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An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride: A Scaffold of Latent Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (CAS 1255099-34-3), a heterocyclic compound belonging to the promising pyrrolopyrazine class. While specific biological data for this particular dihydrochloride salt is limited in publicly accessible literature, this document synthesizes the available chemical information and extrapolates potential applications based on the well-documented activities of structurally related pyrrolopyrazine derivatives. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this scaffold, covering its physicochemical properties, potential synthetic routes, and prospective biological activities, including kinase inhibition, anticancer, and antimicrobial applications. By presenting this information with scientific integrity, we intend to empower researchers to unlock the latent potential of this intriguing molecule.
Introduction: The Pyrrolopyrazine Core - A Privileged Scaffold in Medicinal Chemistry
The fusion of pyrrole and pyrazine rings gives rise to the pyrrolopyrazine scaffold, a heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This structural motif is present in a variety of biologically active molecules and approved therapeutics, underscoring its importance as a "privileged scaffold."[2] Derivatives of the broader pyrrolopyridine class, to which pyrrolopyrazines are related, have demonstrated a wide spectrum of pharmacological activities, including anticancer and antiarthritic properties.[2] The inherent chemical features of the pyrrolopyrazine core allow for diverse substitutions, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects. This versatility has led to the exploration of pyrrolopyrazine derivatives in a range of therapeutic areas.
This guide focuses specifically on 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, providing a centralized resource for its known properties and a scientifically grounded perspective on its potential applications.
Physicochemical Properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine and its Dihydrochloride Salt
The fundamental physicochemical properties of the parent compound and its dihydrochloride salt are crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value (Free Base) | Value (Dihydrochloride) | Source(s) |
| CAS Number | 871792-60-8 | 1255099-34-3 | [3][4] |
| Molecular Formula | C₆H₇N₃ | C₆H₉Cl₂N₃ | [1][5] |
| Molecular Weight | 121.14 g/mol | 194.06 g/mol | [1][5] |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;dihydrochloride | [3] |
| SMILES | C1C2=NC=CN=C2CN1 | N1Cc2c(C1)nccn2.Cl.Cl | [1][5] |
Synthesis Strategies: Assembling the Pyrrolopyrazine Core
Conceptual Synthetic Workflow (based on related isomers):
Caption: Conceptual workflow for the synthesis of the target compound.
Potential Biological Activities and Mechanisms of Action
The broader class of pyrrolopyrazine derivatives has been extensively investigated for various biological activities. These findings provide a strong rationale for exploring the potential of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in similar therapeutic areas.
Kinase Inhibition: A Promising Avenue for Anticancer Therapy
Kinase inhibition is a well-established strategy in cancer treatment. Several studies have highlighted the potential of pyrrolopyrazine scaffolds as potent kinase inhibitors.
-
VEGFR-2 and c-Met Inhibition: Derivatives of the related[3][4][6]triazolo[4,3-a]pyrazine scaffold have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) kinases. These kinases are crucial for tumor angiogenesis and cell proliferation.
-
ERK5 Inhibition: A recent patent application describes novel pyrrolopyrazine compounds as inhibitors of Extracellular signal-Regulated Kinase 5 (ERK5).[7] ERK5 is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[7]
Potential Kinase Inhibition Signaling Pathway:
Caption: Potential mechanism of action via kinase inhibition.
Anticancer Activity
The antiproliferative effects of pyrrolopyrazine derivatives have been demonstrated in various cancer cell lines. The primary mechanism is often linked to the inhibition of critical signaling pathways that drive cancer cell growth and survival.
Antimicrobial Potential
The pyrrolopyrazine scaffold has also shown promise as a source of novel antimicrobial agents. Research on related compounds has demonstrated activity against various bacterial and fungal strains. This suggests that 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride could be a valuable starting point for the development of new anti-infective drugs.
Experimental Protocols: A Guide for Preliminary Investigation
For researchers initiating studies with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, the following established protocols for related compounds can serve as a starting point.
In Vitro Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
MTT Assay Workflow:
Caption: A typical workflow for an MTT-based cell viability assay.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
To evaluate the in vivo anticancer potential, a xenograft mouse model is a standard preclinical approach.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable size.
-
Compound Administration: Administer 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (or vehicle control) to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage).
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Conclusion and Future Directions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride represents a chemical entity with significant, yet largely unexplored, potential. While direct biological data is currently scarce, the extensive research on the broader pyrrolopyrazine class strongly suggests its promise as a scaffold for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.
Future research should focus on:
-
Elucidation of a definitive synthetic route.
-
Comprehensive screening against a panel of kinases to identify specific molecular targets.
-
In-depth evaluation of its anticancer and antimicrobial activities using a variety of cell lines and microbial strains.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties.
This technical guide serves as a call to the scientific community to investigate this promising compound further. The insights provided herein, grounded in the established knowledge of related structures, offer a solid foundation for initiating such research endeavors.
References
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NIH. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Available from: [Link].
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Springer Nature Experiments. MTT Assay Protocol. Available from: [Link].
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MTT Cell Assay Protocol. Available from: [Link].
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An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride: A Core Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is a heterocyclic compound belonging to the broader class of pyrrolopyrazines. This structural motif, which features a fused pyrrole and pyrazine ring system, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities span a wide range of therapeutic areas, including antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects. This guide provides a comprehensive overview of the chemical structure, properties, and the known biological significance of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core, with a focus on its dihydrochloride salt, a form commonly used in research and development.
Chemical Structure and Properties
The core structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine consists of a dihydropyrrole ring fused to a pyrazine ring. The dihydrochloride salt is formed by the protonation of two of the nitrogen atoms in the bicyclic system, enhancing its solubility in aqueous media, which is often advantageous for experimental studies.
Chemical Structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Caption: A generalized workflow for the synthesis and characterization of heterocyclic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the proton and carbon framework of the molecule. For pyrazine derivatives, characteristic chemical shifts in the aromatic region can confirm the presence of the pyrazine ring, while signals in the aliphatic region would correspond to the dihydropyrrole moiety. * Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. For pyrazine derivatives, the fragmentation often involves the loss of small molecules like HCN.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy helps to identify the functional groups present in the molecule. For the pyrrolopyrazine core, characteristic bands for N-H and C-N stretching, as well as aromatic C-H and C=C vibrations, would be expected.
Biological Significance and Therapeutic Potential
The pyrrolopyrazine scaffold is recognized as a "biologically active scaffold" due to the wide array of pharmacological activities exhibited by its derivatives. [1]This makes 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride a valuable building block for the synthesis of novel therapeutic agents.
Reported Activities of Pyrrolopyrazine Derivatives:
-
Antimicrobial: Various pyrrolopyrazine derivatives have shown activity against bacteria and fungi. [1]* Anti-inflammatory: Some compounds based on this scaffold have demonstrated anti-inflammatory properties. [1]* Antiviral: Antiviral activity has also been reported for certain pyrrolopyrazine derivatives. [1]* Kinase Inhibition: The pyrrolopyrazine core has been incorporated into molecules designed as kinase inhibitors, which are a major class of anti-cancer drugs. [1] The diverse biological activities of molecules containing the pyrazine ring are well-documented and include antitumor, anticonvulsant, antidepressant, and analgesic properties, among others. [2] Potential Mechanism of Action
While the specific biological targets and mechanism of action for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride are not well-defined in the literature, the activities of its derivatives suggest potential interactions with various biological pathways. For instance, the kinase inhibitory activity of some pyrrolopyrazines points to their potential to modulate cell signaling pathways involved in cell proliferation and survival, which are often dysregulated in cancer.
Caption: A simplified diagram illustrating a potential mechanism of action for a kinase-inhibiting pyrrolopyrazine derivative.
Experimental Protocols: A General Approach
Given the limited specific data for the title compound, the following are generalized protocols that would be applicable for the initial investigation of a novel pyrrolopyrazine derivative.
In Vitro Kinase Assay (General Protocol)
-
Compound Preparation: Prepare a stock solution of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride or its derivative in a suitable solvent (e.g., DMSO).
-
Assay Buffer Preparation: Prepare an appropriate kinase assay buffer containing ATP and the kinase substrate.
-
Kinase Reaction: In a microplate, combine the kinase, the test compound at various concentrations, and the assay buffer.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a specified temperature for a set period.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (General Protocol)
-
Bacterial/Fungal Strain Preparation: Prepare a standardized inoculum of the target microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in a suitable growth medium.
-
Inoculation: Add the microbial inoculum to each well of a microplate containing the compound dilutions.
-
Incubation: Incubate the microplate under appropriate conditions for microbial growth.
-
Growth Assessment: Determine the minimal inhibitory concentration (MIC) by observing the lowest concentration of the compound that inhibits visible growth.
Future Perspectives
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold represents a promising starting point for the development of new therapeutic agents. Further research is warranted to:
-
Develop and publish robust and scalable synthetic routes to this core and its derivatives.
-
Conduct comprehensive biological screening to identify specific molecular targets.
-
Elucidate the mechanism of action for derivatives that show significant biological activity.
-
Perform structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.
The exploration of this chemical space holds the potential for the discovery of novel drugs with improved efficacy and safety profiles for a variety of diseases.
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Unraveling the Mechanistic Potential of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Scaffold for Drug Discovery
For Immediate Release
This technical guide offers a comprehensive analysis of the potential mechanisms of action for the compound 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. Intended for researchers, scientists, and professionals in drug development, this document synthesizes the available scientific literature and patent information to provide a foundational understanding of the broader class of pyrrolopyrazine derivatives and outlines a strategic approach to elucidating the specific biological activities of this particular molecule. While direct experimental data on 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is limited in publicly accessible literature, the known pharmacological profiles of its structural analogs suggest several compelling avenues for investigation.
Introduction: The Pyrrolopyrazine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrolopyrazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] This versatile framework has been successfully incorporated into molecules targeting a wide array of biological pathways, leading to treatments for a diverse range of conditions. Notable examples include kinase inhibitors for oncology, agents targeting the central nervous system (CNS), and antimicrobial compounds. The inherent structural features of the pyrrolopyrazine nucleus allow for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.
Postulated Mechanisms of Action for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Based on the established activities of structurally related compounds, we can hypothesize several potential mechanisms of action for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. These hypotheses provide a rational basis for initiating a research and development program aimed at characterizing this compound.
Kinase Inhibition: A Prominent Therapeutic Target
A significant number of pyrazine-based compounds, including those with the pyrrolopyrazine core, have been identified as potent kinase inhibitors.[3][4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Potential Targets: Derivatives of the closely related pyrido[3,4-b]pyrazine have been patented as RET kinase inhibitors for the treatment of pancreatic cancer.[3] Other pyrazine-containing molecules have been developed to target a wide range of kinases, including those involved in cell cycle regulation and signal transduction.[5]
-
Mechanism of Inhibition: Most pyrazine-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.[3] This reversible or irreversible interaction prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.
A proposed signaling pathway that could be modulated by a pyrrolopyrazine-based kinase inhibitor is depicted below:
Caption: Proposed kinase inhibition pathway.
Central Nervous System Modulation: Targeting Neurological Disorders
The pyrrolopyrazine scaffold is also a key feature in compounds with significant CNS activity. The well-known hypnotic agent, zopiclone, is a derivative of 5H-pyrrolo[3,4-b]pyrazine, highlighting the potential for this chemical class to modulate neuronal signaling.[6]
-
Potential Targets: A patent for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one derivatives, which are structurally analogous to the compound of interest, describes their activity as allosteric modulators of the M4 muscarinic acetylcholine receptor.[7] This receptor is implicated in a variety of neurological and psychiatric disorders. Other potential CNS targets for this scaffold include phosphodiesterases (PDEs), such as PDE4, which are involved in regulating intracellular second messengers in neurons.[8]
-
Mechanism of Modulation: As an allosteric modulator, the compound would bind to a site on the receptor distinct from the primary (orthosteric) binding site for the endogenous ligand (acetylcholine). This binding would alter the receptor's conformation, leading to either a potentiation or inhibition of the signaling response to the natural ligand. Inhibition of PDEs would lead to an increase in the intracellular concentration of cyclic nucleotides like cAMP, which are crucial for many neuronal processes.
The potential modulation of a G-protein coupled receptor signaling pathway is illustrated below:
Caption: Potential CNS modulation pathway.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, a systematic experimental approach is required. The following protocols provide a framework for such an investigation.
Initial Target Screening: A Broad-Based Approach
A logical first step is to screen the compound against a broad panel of biological targets to identify potential areas of activity.
Experimental Workflow: Target Screening
Caption: Experimental workflow for target screening.
Step-by-Step Protocol for Kinase Panel Screening:
-
Compound Preparation: Prepare a stock solution of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in a suitable solvent (e.g., DMSO) at a high concentration.
-
Assay Plate Preparation: In a multi-well plate, add the kinase enzyme, a fluorescently labeled substrate, and ATP.
-
Compound Addition: Add the test compound at a single high concentration (e.g., 10 µM) to the appropriate wells. Include positive and negative controls.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
Signal Detection: Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition of kinase activity for the test compound relative to the controls.
Cellular Assays for Functional Characterization
Once primary hits are identified, cellular assays are crucial to confirm the compound's activity in a more physiologically relevant context.
Step-by-Step Protocol for a Cell Proliferation Assay (for potential kinase inhibitors):
-
Cell Culture: Culture a cancer cell line known to be dependent on the identified target kinase in a multi-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
-
Incubation: Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Add a reagent that measures cell viability (e.g., MTT, CellTiter-Glo®) and measure the appropriate signal (absorbance or luminescence).
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary (Hypothetical)
While specific data for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is not available, the following table illustrates how quantitative data for this compound and its analogs could be presented.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (nM) |
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride | To be determined | TBD | TBD | TBD |
| Analog A | RET Kinase | 25 | MiaPaCa-2 | 50 |
| Analog B | M4 Receptor (EC50) | 150 | CHO-M4 | 200 |
| Analog C | PDE4B | 80 | U937 | 120 |
Conclusion and Future Directions
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold represents a promising starting point for the development of novel therapeutics. While the precise mechanism of action for the dihydrochloride salt remains to be elucidated, the known biological activities of its structural analogs strongly suggest potential as a kinase inhibitor or a modulator of CNS targets. The experimental workflows and protocols outlined in this guide provide a clear and scientifically rigorous path forward for researchers to uncover the therapeutic potential of this compound. Further investigation through broad target screening, followed by detailed cellular and in vivo studies, will be critical in defining its pharmacological profile and its potential for clinical development.
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A Comprehensive Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride for Drug Discovery Professionals
Abstract: This document provides a detailed technical overview of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will explore its core molecular properties, outline a robust synthetic pathway, and contextualize its application as a key intermediate in the discovery of novel therapeutics, particularly in the domain of kinase inhibition. This guide is intended for researchers, chemists, and drug development scientists, offering field-proven insights and validated protocols to facilitate its effective use in research and development pipelines.
Core Molecular Profile
Chemical Identity and Structure
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a bicyclic heteroaromatic compound featuring a fused pyrrolidine and pyrazine ring system. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient precursor for subsequent chemical modifications. Its rigid scaffold and strategically placed nitrogen atoms make it an attractive starting point for designing molecules that can engage in specific hydrogen bonding interactions with biological targets.[1]
The dihydrochloride salt incorporates two equivalents of hydrogen chloride, protonating the basic nitrogen centers of the pyrazine ring. This is a critical consideration for reaction planning, as a deprotection or neutralization step is often required.
Caption: Structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride.
Physicochemical Properties
The fundamental properties of this compound are summarized below. Accurate knowledge of these parameters is essential for stoichiometric calculations, solubility assessments, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₉Cl₂N₃ | [2] |
| Molecular Weight | 194.06 g/mol | [2] |
| CAS Number | 871726-36-2 | [2] |
| Appearance | Off-white to yellow solid (typical) | N/A |
| Purity | ≥97% (typical commercial grade) | [2][3] |
| Molecular Formula (Free Base) | C₆H₇N₃ | [3][4] |
| Molecular Weight (Free Base) | 121.14 g/mol | [3][4] |
| CAS Number (Free Base) | 871792-60-8 | [3][4] |
Synthesis and Characterization
Rationale for Synthetic Strategy
The synthesis of complex heterocyclic scaffolds like 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazines often employs convergent strategies that build the bicyclic system from simpler precursors. An efficient and modern approach involves a catalyst-free tandem hydroamination-aromatic substitution (SNAr) sequence.[5] This methodology is advantageous as it avoids heavy metal catalysts, which can be difficult to remove from the final product—a critical consideration in pharmaceutical synthesis. The reaction proceeds under mild conditions and demonstrates high atom economy.[5]
General Synthesis Protocol
This protocol is a representative, self-validating methodology adapted from modern synthetic strategies for related pyrazine systems.[5]
Step 1: Starting Material Preparation
-
Reactant A: A suitably activated dihalopyrazine (e.g., 2,3-dichloropyrazine).
-
Reactant B: A pyrrolidine precursor with a nucleophilic amine (e.g., 3-aminopyrrolidine).
Step 2: Tandem Hydroamination-SNAr Reaction
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in a polar aprotic solvent like DMSO or NMP, add 3-aminopyrrolidine (1.1 eq).
-
Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (2.5 eq) to scavenge the HCl generated during the reaction. Causality: The base is crucial to drive the reaction to completion by neutralizing the acid byproduct, which would otherwise protonate the amine nucleophile, rendering it unreactive.
-
Heat the reaction mixture to 80-100 °C and monitor by LC-MS. The reaction typically proceeds to completion within 12-24 hours. The first SNAr reaction is followed by an intramolecular cyclization.
-
Upon completion, cool the mixture to room temperature.
Step 3: Work-up and Isolation of the Free Base
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine free base.
Step 4: Salt Formation
-
Dissolve the crude free base in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Slowly add a solution of HCl in diethyl ether or isopropanol (2.2 eq) while stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Applications in Drug Discovery
Role as a Key Intermediate Scaffold
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is primarily utilized as a pharmaceutical intermediate.[2] Its value lies in the pyrrolopyrazine core, which serves as a rigid and versatile scaffold for building more complex molecules.[6] The secondary amine within the pyrrolidine ring provides a convenient handle for introducing a wide range of substituents, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties (ADME).
Case Study: Development of FGFR Inhibitors
A prominent application of the pyrrolo[3,4-b]pyrazine scaffold is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[6] Aberrant FGFR signaling is a known driver in various cancers, making it a key therapeutic target.[6]
In a typical drug discovery campaign, the secondary amine of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core can be functionalized with various moieties designed to interact with the ATP-binding pocket of the FGFR kinase domain. The pyrazine portion of the scaffold can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, while the substituted pyrrolidine ring projects into other regions of the active site to confer selectivity and potency.
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6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a heterocyclic compound featuring a bicyclic system where a pyrrole ring is fused to a pyrazine ring.[1] This core structure, often referred to as a "privileged scaffold," is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[2][3] The dihydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for research and development applications. This guide provides a comprehensive overview of the physical and chemical properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, offering insights into its characterization, handling, and potential applications in drug discovery.
Chemical Identity and Structure
The fundamental structure consists of a saturated pyrrolidine ring fused with an aromatic pyrazine ring. The dihydrochloride salt is formed by the protonation of two of the basic nitrogen atoms in the bicyclic system.
dot
Caption: 2D Structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Physicochemical Properties
The dihydrochloride salt form of this scaffold is typically a solid material, with properties that are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 871726-36-2 | [4][5] |
| Molecular Formula | C₆H₉Cl₂N₃ | [4] |
| Molecular Weight | 194.06 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder (inferred) | [6] |
| Purity | ≥97% (typical for commercial samples) | [4] |
| Solubility | Data not publicly available; expected to be soluble in water and polar protic solvents. | |
| Storage | Store at room temperature in an inert atmosphere.[5] Keep in a dry, cool, and well-ventilated place, protected from direct sunlight.[7] |
Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. The choice of techniques is driven by the need to elucidate the molecule's structure and quantify any potential impurities.
dot
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- 7. mmbio.byu.edu [mmbio.byu.edu]
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride review of literature
An In-Depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered substantial interest within the medicinal chemistry community. As a "privileged structure," its derivatives are capable of binding to a wide array of biological targets, leading to a diverse pharmacological profile. This guide provides a comprehensive review of the synthesis, chemical properties, and significant biological activities of compounds derived from this core, with a particular focus on their burgeoning role as kinase inhibitors in oncology. We will explore the causality behind synthetic strategies, detail self-validating experimental protocols for assessing bioactivity, and present key structure-activity relationship insights to inform future drug development endeavors. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this promising molecular framework.
Introduction: The Rise of the Pyrrolopyrazine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, forming the core of countless approved drugs.[1] Among these, the pyrrolopyrazine scaffold, which fuses a pyrrole ring with a pyrazine ring, stands out for its remarkable versatility.[2][3] Compounds incorporating this structure have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, antioxidant, and potent antitumor effects.[2][3]
The specific subject of this guide, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine, represents a key subclass of this family. Its dihydrochloride salt form is typically utilized to enhance aqueous solubility and stability, critical properties for preclinical and clinical development. The inherent structural features of this scaffold make it an exceptional starting point for combinatorial chemistry and rational drug design, particularly in the highly competitive field of protein kinase inhibition.[3] This guide aims to synthesize the current body of literature into a practical and insightful resource for scientists working to harness the therapeutic potential of this scaffold.
Physicochemical Properties and Structural Attributes
The foundational core, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, is a relatively small molecule whose structural rigidity and hydrogen bonding capabilities, conferred by its nitrogen atoms, are key to its biological activity.
| Property | Value | Source |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | [4] |
| Molecular Formula | C₆H₇N₃ | [4][5] |
| Molecular Weight | 121.14 g/mol | [4][5] |
| SMILES | C1C2=NC=CN=C2CN1 | [4] |
| CAS Number | 871792-60-8 | [4][5] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
The dihydrochloride salt is formed by the protonation of two of the basic nitrogen atoms in the pyrazine ring system. This is a common and critical strategy in drug development. The rationale is twofold:
-
Enhanced Solubility: The ionic character of the salt form significantly improves solubility in aqueous media, which is essential for formulation and bioavailability.
-
Improved Stability: The salt form often results in a more stable, crystalline solid that is less prone to degradation and easier to handle and purify than the free base.
Synthesis Strategies: Building the Core
The synthesis of pyrrolopyrazine derivatives can be achieved through various routes, including cyclization, ring annulation, and cycloaddition reactions.[2][3] The choice of synthetic pathway is dictated by the desired substitution pattern, operational simplicity, and overall yield.
A particularly elegant and efficient method for constructing the related 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazine core involves a catalyst-free, tandem hydroamination-aromatic substitution (SNAr) sequence.[6] This approach is noteworthy for its mild reaction conditions and high efficiency, avoiding the need for heavy metal catalysts that can complicate purification.[6][7]
Conceptual Workflow: Tandem Hydroamination-SNAr
This process exemplifies a modern approach to heterocyclic synthesis where multiple bonds are formed in a single pot, enhancing efficiency and reducing waste. The causality is clear: by designing a substrate with appropriately positioned electrophilic and nucleophilic centers, a spontaneous cascade of reactions can be initiated under mild conditions, leading directly to the complex heterocyclic core.
Caption: Conceptual workflow for a tandem hydroamination-SNAr synthesis.
Biological Activity and Therapeutic Applications
The true value of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold lies in the potent and diverse biological activities of its derivatives. While the parent compound is primarily a building block, its substituted analogues are powerful modulators of key cellular pathways, particularly in oncology.
Kinase Inhibition: A Dominant Therapeutic Modality
Protein kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. The pyrrolopyrazine scaffold has emerged as a "hinge-binding" motif, mimicking the adenine component of ATP to potently inhibit kinase function.[8] Derivatives have shown remarkable efficacy against several important oncogenic kinase families.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives tumorigenesis in numerous cancers. Pyrrolo[2,3-b]pyrazine derivatives have been designed as covalent pan-FGFR inhibitors that can overcome clinical resistance mediated by "gatekeeper" mutations.[9] Some compounds demonstrate potent, nanomolar inhibitory activity against FGFR1-3 and their resistant mutants.[9][10] One study identified a lead compound, 9p, which covalently binds to FGFR1 and shows significant in vivo antitumor efficacy.[9]
-
Dual c-Met/VEGFR-2 Inhibition: The c-Met and VEGFR-2 pathways are crucial for tumor growth, invasion, and angiogenesis (the formation of new blood vessels).[11] Dual-target inhibitors can offer a more comprehensive blockade of tumor progression and potentially overcome resistance mechanisms.[11] Derivatives of the related[6][7][12]triazolo[4,3-a]pyrazine scaffold have shown potent dual inhibition of both c-Met and VEGFR-2, leading to cell cycle arrest and apoptosis in cancer cells.[11]
Caption: Mechanism of action for pyrrolopyrazine-based kinase inhibitors.
Broad-Spectrum Antiproliferative Activity
Beyond specific kinase targets, pyrrolopyrazine derivatives have demonstrated potent antiproliferative effects across a range of human cancer cell lines. This suggests that the scaffold can be tailored to interfere with various pathways essential for cancer cell survival.
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ | Reference |
| Pyrrolo[3,2-b]pyrazine derivative (4j) | RXF 393 (Renal Cancer) | 14 nM | [13] |
| Pyrrolo[3,2-b]pyrazine derivative (4j) | BT-549 (Breast Cancer) | 82 nM | [13] |
| Pyrrolo[2,1-a][7]benzazepine derivative (3b) | HCT116 (Colon Cancer) | 4.52 µM | [14] |
| Pyrrolo[2,1-a][7]benzazepine derivative (3b) | A549 (Lung Cancer) | 4.55 µM | [14] |
| Triazolo[4,3-a]pyrazine derivative (17l) | A549 (Lung Cancer) | 0.98 µM | [11] |
| Triazolo[4,3-a]pyrazine derivative (17l) | MCF-7 (Breast Cancer) | 1.05 µM | [11] |
Note: Data is for structurally related pyrrolo-azine compounds and is presented to illustrate the therapeutic potential of the broader class.
Other Pharmacological Activities
The pyrazine and pyrrolopyrazine families are associated with a wide array of other biological effects, highlighting their versatility:
-
Antithrombotic: Certain 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics have shown potent in vitro and in vivo antithrombotic activity by inhibiting platelet aggregation.[2]
-
Antimicrobial & Antifungal: The core scaffold is found in compounds with activity against bacteria and fungi.[2][3]
-
Anti-inflammatory: Derivatives have been investigated for their anti-inflammatory properties.[2][3][7]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To ensure trustworthiness and reproducibility, experimental protocols must be self-validating. Below is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the potency (IC₅₀) of a test compound like a 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine derivative.
Objective: To quantify the concentration-dependent inhibition of a target kinase (e.g., FGFR1) by a test compound.
Methodology: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Test Compound: Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in a 384-well plate.
-
Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, Brij-35, and DTT at appropriate concentrations.
-
Enzyme/Substrate Mix: Dilute recombinant human FGFR1 kinase and a suitable peptide substrate (e.g., poly(E,Y)4:1) in the kinase buffer.
-
ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration equal to the enzyme's Kₘ for ATP.
-
-
Assay Execution:
-
Transfer a small volume (e.g., 1 µL) of the serially diluted test compound from the source plate to the assay plate.
-
Self-Validating Controls:
-
Positive Control: Add a known, potent FGFR1 inhibitor (e.g., Staurosporine) to designated wells (represents 100% inhibition).
-
Negative Control: Add DMSO vehicle to designated wells (represents 0% inhibition/100% activity).
-
-
Initiate the kinase reaction by adding the Enzyme/Substrate mix to all wells.
-
Equilibrate the plate at room temperature for 10 minutes.
-
Add the ATP solution to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP formed and thus, kinase activity.
-
-
Data Analysis:
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive] / [Signal_Negative - Signal_Positive]).
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Caption: Workflow for a self-validating in vitro kinase inhibition assay.
Conclusion and Future Outlook
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride core is a validated and highly promising scaffold for the development of novel therapeutics. The extensive body of research on related pyrrolopyrazine isomers confirms the framework's ability to potently and selectively interact with critical disease targets, most notably protein kinases involved in cancer. The synthetic accessibility of these compounds allows for extensive chemical modification, enabling the fine-tuning of their pharmacological properties.
Future research should focus on expanding the structure-activity relationship (SAR) knowledge base, as this remains an area with limited published data.[3] A deeper understanding of how specific substitutions on the pyrrole and pyrazine rings influence target selectivity and pharmacokinetic properties will be crucial. Exploring the scaffold's potential against other target classes beyond kinases could also unveil new therapeutic opportunities. As our understanding of the complex signaling networks that drive disease continues to grow, versatile and potent scaffolds like 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine will remain at the forefront of innovative drug discovery.
References
- Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Arom
- Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution.
- Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics.
- The synthesis of 5H-pyrrolo [3,4-b] pyrazine.
- Pyrrolopyrazine derivatives: synthetic approaches and biological activities.
- Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. PubMed.
- 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. PubChem.
- Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiprolifer
-
Design, Synthesis, and Biological Evaluation of[6][7][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers.
- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine. ChemScene.
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A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][7]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][7]benzazepines and evaluation of their bioactivity. PMC - NIH.
- Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. MDPI.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
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Navigating the Unseen: A Technical Guide to the Safe Handling of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic scaffold, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine, and its derivatives are gaining prominence in medicinal chemistry and drug discovery for their diverse biological activities.[1][2] As these compounds progress from theoretical design to bench-top reality, a thorough understanding of their safe handling and management is paramount. This guide provides an in-depth, technical framework for the safe utilization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in a laboratory setting, ensuring the well-being of researchers and the integrity of experimental outcomes.
Chemical and Physical Properties
A foundational understanding of the compound's properties is critical for anticipating its behavior and handling requirements.
| Property | Data | Source |
| Molecular Formula | C₆H₇N₃ | [3] |
| Molecular Weight | 121.14 g/mol | [3] |
| Form | Solid | [4] |
| Storage Temperature | Recommended: 4°C | [3] |
Hazard Identification and Risk Assessment
Based on data from analogous compounds, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride should be treated with caution. The primary hazards associated with similar pyrrolopyrazine derivatives include:
-
Acute Oral Toxicity: Some related compounds are classified as harmful if swallowed.[5][6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[5][6][7]
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust.[6][8]
-
Skin Sensitization: Some derivatives may cause an allergic skin reaction.[6]
It is crucial to conduct a thorough risk assessment for any new experimental protocol involving this compound, considering the quantities used, the nature of the procedure, and the potential for aerosol generation.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
A robust safety posture relies on a combination of effective engineering controls and appropriate personal protective equipment.
Primary Engineering Controls
All work with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] The fume hood provides a contained workspace and ensures that any dust or vapors are exhausted safely. For procedures with a high potential for aerosolization, a glove box may be a more appropriate containment solution.
Personal Protective Equipment (PPE) Protocol
A standardized PPE protocol should be strictly adhered to when handling this compound.
Caption: Standard Personal Protective Equipment for handling the compound.
Standard Operating Procedures for Safe Handling and Storage
Adherence to standardized procedures is critical for minimizing risk and ensuring reproducible experimental conditions.
Receiving and Unpacking
Upon receipt, visually inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, follow your institution's emergency procedures for chemical spills. Unpack the compound in a designated area, preferably within a fume hood.
Weighing and Aliquoting
-
Perform all weighing and aliquoting of the solid compound inside a chemical fume hood to prevent the dispersion of dust.
-
Use anti-static weighing paper or a container to minimize electrostatic dispersal of the powder.
-
Clean all surfaces, including the balance, thoroughly after use.
Solution Preparation
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure that the chosen solvent is compatible with the compound. Information on reactivity with strong oxidizing agents suggests caution with certain solvent choices.[7]
Storage
Proper storage is essential for maintaining the stability of the compound and preventing accidental exposure.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[9][11]
-
Location: Store in a cool, dry, and well-ventilated area.[8][9][11]
-
Incompatibilities: Store away from strong oxidizing agents.[7]
Emergency Procedures: Preparedness and Response
A clear and well-rehearsed emergency plan is a critical component of laboratory safety.
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- 5. 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one | C11H7ClN4O2 | CID 6451972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | C11H5ClN4O2 | CID 6451973 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Navigating the Solubility Landscape of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride: A Technical Guide for Drug Development Professionals
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
The pyrrolo[3,4-b]pyrazine scaffold is a key structural motif in a variety of biologically active molecules, with applications ranging from kinase inhibitors to central nervous system agents. The dihydrochloride salt form of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is often synthesized to enhance the aqueous solubility and stability of the parent molecule, a common strategy in pharmaceutical development for amine-containing compounds.[1][2] The addition of two hydrochloride moieties significantly influences the compound's physicochemical properties, most notably its solubility profile. Accurate solubility data is a cornerstone of preclinical development, impacting everything from the design of in vitro assays to the formulation of dosage forms for in vivo studies.
Physicochemical Properties and Structural Considerations for Solubility
While explicit solubility values are not currently documented, an analysis of the compound's known properties provides a strong foundation for predicting its solubility behavior.
Table 1: Known Physicochemical Properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine and its Dihydrochloride Salt
| Property | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine (Free Base) | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride | Reference(s) |
| Molecular Formula | C₆H₇N₃ | C₆H₉Cl₂N₃ | [3] |
| Molecular Weight | 121.14 g/mol | 194.06 g/mol | [3] |
| CAS Number | 871792-60-8 | 871726-36-2 | [3] |
| Predicted LogP | -1.2 | Not Applicable (as a salt) | [3] |
The dihydrochloride salt structure inherently suggests a high degree of polarity. The presence of two ionizable nitrogen atoms, protonated to form the hydrochloride salt, dramatically increases the molecule's affinity for polar solvents, particularly water. The formation of amine salts is a well-established method to increase the water solubility of drug candidates.[1][2]
Based on its structure as a dihydrochloride salt of a small heterocyclic amine, we can postulate the following solubility trends:
-
High Solubility in Water: The ionic nature of the dihydrochloride salt will lead to strong ion-dipole interactions with water molecules, likely resulting in high aqueous solubility.
-
pH-Dependent Aqueous Solubility: The solubility in aqueous media will be highly dependent on the pH. At lower pH values, the amine groups will remain protonated, favoring dissolution. As the pH increases towards the pKa of the amine groups, the free base will begin to precipitate, leading to a decrease in solubility.
-
Solubility in Polar Organic Solvents: Good solubility is expected in polar protic solvents like methanol and ethanol, which can solvate both the ions and the organic scaffold. Solubility is also likely in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
-
Low Solubility in Non-Polar Organic Solvents: The compound is expected to have very low solubility in non-polar solvents like hexane and toluene, owing to the large disparity in polarity.
Experimental Protocols for Determining Solubility
Given the absence of published data, experimental determination of solubility is essential. The following section provides detailed, self-validating protocols for this purpose.
Equilibrium Solubility Determination using the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] It is a robust and reliable method when performed with careful attention to detail.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, DMSO). The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[5]
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period. A typical equilibration time is 24 to 48 hours.[4] It is advisable to determine the time to reach equilibrium by taking samples at various time points (e.g., 4, 8, 24, 48 hours) and analyzing the concentration until it plateaus.[6]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.45 µm or smaller pore size filter to remove all undissolved particles. It is critical to pre-rinse the filter with the solution to prevent adsorption of the compound onto the filter material.[4] Alternatively, centrifugation can be used to separate the solid from the liquid phase.[6]
-
-
Quantification:
-
Accurately dilute the clear filtrate with an appropriate solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A standard calibration curve of the compound must be prepared in the same solvent to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or g/L.
-
Record the temperature and the specific solvent (including pH for aqueous solutions) at which the solubility was determined.
-
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination for High-Throughput Screening
For earlier stages of drug discovery where a rapid assessment of solubility is needed, a kinetic solubility assay can be employed. This method measures the solubility of a compound precipitating out of a supersaturated solution, typically from a DMSO stock.
Protocol:
-
Preparation of Compound Stock Solution:
-
Prepare a high-concentration stock solution of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in 100% DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Add the DMSO stock solution to an aqueous buffer in a 96-well plate to a final desired concentration (e.g., 200 µM). The final DMSO concentration should be kept low (typically ≤ 5%) to minimize its effect on solubility.[8]
-
-
Incubation and Precipitation:
-
Cover the plate and shake at room temperature for a defined period (e.g., 1.5 - 2 hours) to allow for the precipitation of the compound that is insoluble at that concentration.[8]
-
-
Separation:
-
Filter the samples through a 96-well filter plate to remove the precipitate.[8]
-
-
Quantification:
-
Analyze the concentration of the compound remaining in the filtrate using a high-throughput method such as UV-Vis spectroscopy or LC-MS/MS.
-
Caption: High-Throughput Kinetic Solubility Workflow.
Conclusion
While the precise solubility of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in various solvents is not yet reported in accessible literature, its chemical structure as a dihydrochloride salt of a heterocyclic amine provides a strong basis for predicting its solubility behavior. It is anticipated to be highly soluble in aqueous solutions, with this solubility being pH-dependent, and also soluble in polar organic solvents. For researchers and drug development professionals working with this compound, the experimental determination of its solubility is a critical step. The detailed protocols for equilibrium and kinetic solubility measurements provided in this guide offer a robust framework for generating this essential data, thereby enabling informed decisions in formulation development and preclinical studies.
References
- Google Patents. (n.d.). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
-
ResearchGate. (2019, December). Synthesis, Characterization and Biological Activities of 2, 5-Dimethyl-4-Methoxy[5,6-b]Benzo[2,3-a]Pyrolo-4-Keto Thiazine-1,1-Dioxide. Retrieved from [Link]
-
MDPI. (2023, July 3). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[9][10][11]triazolo[3,4-b][9][11][12]thiadiazine-7-carboxylic acid. Retrieved from [Link]
-
Digital Commons @ Sacred Heart University. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
- Google Patents. (n.d.). US3862149A - Pyrrolo (3,4-b) pyrazine derivatives.
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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BioSolveIT. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
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University of New South Wales. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, June 24). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[9][10][11]triazolo[3,4- b ][9][11][12] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Executive Summary: The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif integral to the design of novel therapeutics. Its unique combination of a bicyclic, nitrogen-rich core imparts favorable physicochemical properties for drug development.[1] A thorough structural elucidation using modern spectroscopic techniques is paramount for quality control, reaction monitoring, and understanding structure-activity relationships (SAR). While this compound is commercially available, a consolidated public repository of its experimental spectroscopic data is notably scarce. This guide, therefore, provides a comprehensive analysis based on established spectroscopic principles and data from closely related structural analogs. We will present the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explain the causality behind these predictions, and outline the self-validating experimental protocols required for their verification.
Molecular Structure and Analysis
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a bicyclic heteroaromatic compound with the molecular formula C₆H₇N₃.[2] The structure consists of a pyrazine ring fused to a pyrrolidine ring. The pyrazine ring contains two nitrogen atoms at positions 1 and 4, which are basic and readily protonated. The dihydrochloride salt form implies that these two nitrogen atoms are protonated, forming a dicationic species balanced by two chloride counter-ions.[3] This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signature.
For clarity in the following spectral discussion, the atoms are numbered as shown below.
Caption: Molecular structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the dihydrochloride salt, a polar, protic solvent such as Deuterium Oxide (D₂O) or DMSO-d₆ is required for dissolution. The choice of solvent is critical; D₂O will cause the exchange and disappearance of labile N-H protons, simplifying the spectrum, while DMSO-d₆ will allow for their observation.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[4] Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The protonation at N1 and N4 dramatically deshields adjacent protons. The symmetry of the core structure simplifies the expected spectrum.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| H2, H3 | 8.5 - 8.8 | Singlet (s) | N/A | These aromatic protons are on an electron-deficient pyrazine ring. The adjacent positively charged nitrogen atoms (in the dihydrochloride form) provide strong deshielding, shifting them significantly downfield. Due to the symmetry, they are expected to be chemically equivalent, resulting in a single peak. |
| H5, H7 | 4.5 - 4.8 | Singlet (s) | N/A | These methylene protons are adjacent to both the fused aromatic system and nitrogen atoms. The protonated state of the pyrazine nitrogens and the adjacent pyrrolidine nitrogen (N6) will cause a substantial downfield shift. They are expected to be equivalent and appear as a single sharp singlet. |
| N6-H | 9.0 - 10.0 | Broad Singlet (br s) | N/A | This is the proton on the secondary amine of the pyrrolidine ring. As a dihydrochloride salt, this amine may also be protonated, leading to a broad signal due to quadrupolar coupling and chemical exchange. |
| N1-H , N4-H | > 12.0 | Broad Singlet (br s) | N/A | These are the acidic protons on the protonated pyrazine nitrogens. They are expected to be highly deshielded and appear as very broad signals far downfield, often exchanging with residual water in the solvent. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C spectrum provides insight into the carbon skeleton. Proton decoupling is standard practice to ensure each unique carbon appears as a single line.[5]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2, C3 | 145 - 148 | These aromatic carbons are part of the electron-poor pyrazine ring and are bonded to nitrogen, placing them in the typical downfield region for such heterocycles. |
| C3a, C7a | 130 - 135 | These are the bridgehead carbons where the two rings are fused. They are quaternary and part of the aromatic system, but are expected to be slightly upfield compared to C2/C3. |
| C5, C7 | 42 - 46 | These aliphatic carbons are directly attached to nitrogen atoms within the saturated pyrrolidine ring, resulting in a characteristic shift in this range. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR-ATR Acquisition
-
Instrument: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid dihydrochloride salt directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. Perform a background scan prior to sample analysis.
Predicted Key IR Absorptions
The IR spectrum of the dihydrochloride salt will be dominated by absorptions related to the N-H bonds of the ammonium ions.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for C-H bonds on the pyrazine ring. |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations for the methylene (CH₂) groups in the pyrrolidine ring. |
| 2800 - 2400 | N⁺-H Stretch | Amine Salt | A very broad and strong absorption band, often with multiple sub-peaks, is the hallmark of an amine hydrochloride salt. This is due to the stretching of the N⁺-H bonds. |
| 1620 - 1570 | C=N, C=C Stretch | Pyrazine Ring | Aromatic ring stretching vibrations. These may be stronger or sharper due to the positive charge on the ring. |
| 1550 - 1480 | N-H Bend | Amine Salt | Bending vibrations associated with the N⁺-H groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. For this analysis, we predict the spectrum of the free base, as the dihydrochloride salt will dissociate in the ion source. The molecular weight of the free base (C₆H₇N₃) is 121.14 g/mol .[6]
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
-
Analysis Mode: Acquire the spectrum in positive ion mode (ESI+). The ESI process will generate the protonated molecular ion [M+H]⁺.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion: The base peak is expected to be the protonated molecular ion ([M+H]⁺) at m/z = 122.1 . The odd molecular weight of the free base (121) is consistent with the Nitrogen Rule for a molecule containing an odd number of nitrogen atoms.[7]
-
Fragmentation: The fused ring system is relatively stable. Fragmentation of heterocyclic compounds often involves the elimination of small, stable neutral molecules.[8] A plausible fragmentation pathway would involve the loss of hydrogen cyanide (HCN, 27 Da) from the pyrazine ring, a common fragmentation for nitrogen heterocycles.
Caption: Predicted primary fragmentation pathway for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine.
Conclusion
This guide provides a detailed, theory-grounded prediction of the spectroscopic data for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. The key identifying features are expected to be the downfield aromatic protons in the ¹H NMR due to ring protonation, the characteristic broad N⁺-H stretches in the IR spectrum, and a protonated molecular ion at m/z 122.1 in the mass spectrum. The protocols outlined herein provide a robust framework for the experimental verification of these predictions. This comprehensive spectroscopic blueprint is essential for any researcher utilizing this important scaffold in medicinal chemistry and drug development, ensuring identity, purity, and a solid foundation for further synthetic modification.
References
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I. C. Dragutan, V. Dragutan, "Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones," National Institutes of Health (NIH), 2023. Available: [Link]
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M. L. G. F. C. M. D. C. Leite, et al., "Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones," National Institutes of Health (NIH), 2023. Available: [Link]
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An In-depth Technical Guide to the Stability of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Foreword for the Modern Researcher
In the landscape of pharmaceutical development, an intimate understanding of a molecule's stability is the bedrock upon which successful therapies are built. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just to measure, but to comprehend the stability profile of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. We move beyond rote protocols to explore the 'why' behind the 'how,' fostering a proactive approach to stability assessment that anticipates challenges and informs robust formulation strategies. Within this document, you will find a synthesis of established principles in stability science, tailored to the unique structural attributes of this promising heterocyclic scaffold. As your virtual senior application scientist, I invite you to delve into this comprehensive exploration of stability, from foundational physicochemical properties to the design of rigorous, self-validating stability studies.
Molecular Profile and Physicochemical Properties
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a heterocyclic compound featuring a fused pyrrole and pyrazine ring system.[1] The dihydrochloride salt form is often utilized to enhance solubility and facilitate handling.[2]
Chemical Structure and Properties
-
Molecular Formula: C₆H₇N₃·2HCl
-
Molecular Weight: 194.06 g/mol (dihydrochloride salt)
-
Appearance: Typically a crystalline solid.
-
Solubility: Expected to be soluble in water and polar protic solvents. The dihydrochloride salt form significantly enhances aqueous solubility compared to the free base.
-
pKa: The pyrazine and pyrrole nitrogens are basic and will be protonated at physiological pH. The exact pKa values would need to be experimentally determined.
A foundational understanding of these properties is critical, as they directly influence the compound's susceptibility to various degradation pathways. For instance, the presence of multiple nitrogen atoms and the pyrrole ring suggests potential sites for oxidation and hydrolysis.
Anticipated Degradation Pathways
Hydrolytic Degradation
The pyrrolo[3,4-b]pyrazine core is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the pyrazine ring could be a possibility, although likely requiring harsh conditions.
Oxidative Degradation
The electron-rich pyrrole ring and the nitrogen atoms in the pyrazine ring are potential sites for oxidation. The presence of atmospheric oxygen, peroxide impurities in excipients, or exposure to light can initiate oxidative degradation. Potential oxidation products could include N-oxides or hydroxylated species.
Photodegradation
Aromatic and heterocyclic compounds often exhibit photosensitivity. Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation. Photostability studies are crucial to determine the need for light-protected storage and packaging.
Thermal Degradation
In the solid state, thermal degradation is a concern, especially at elevated temperatures.[5][6] The dihydrochloride salt form may influence the thermal stability profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for assessing thermal stability.
Below is a conceptual visualization of potential degradation triggers for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
Caption: Environmental stressors and their potential impact on the stability of the API.
Solid-State Stability Considerations
The dihydrochloride salt form introduces specific considerations for solid-state stability, primarily related to hygroscopicity and potential solid-form transformations.
Hygroscopicity
Hydrochloride salts are known to be hygroscopic, meaning they tend to absorb moisture from the atmosphere.[7] This can lead to:
-
Physical Changes: Deliquescence (dissolving in absorbed water), caking, and changes in flowability.
-
Chemical Degradation: The absorbed water can act as a solvent and facilitate hydrolytic degradation.
The critical relative humidity (RH) at which the compound begins to absorb significant amounts of water should be determined.
Polymorphism
The compound may exist in different crystalline forms (polymorphs), each with its own unique physicochemical properties, including stability. It is essential to identify and characterize the most stable polymorph for development. Amorphous forms, while potentially offering solubility advantages, are generally less stable.[8][9]
Solution Stability
The stability of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in solution is critical for the development of liquid dosage forms and for understanding its behavior in biological systems. Key factors influencing solution stability include:
-
pH: The rate of hydrolysis is often pH-dependent. A pH-rate profile should be established to identify the pH of maximum stability.
-
Solvent: The choice of solvent can significantly impact stability. The degradation rate in various pharmaceutically relevant solvents should be evaluated.
-
Concentration: In some cases, degradation rates can be concentration-dependent.
-
Presence of Buffers and Excipients: Buffer salts and other excipients can either catalyze or inhibit degradation.
A Framework for Stability Assessment: Protocols and Methodologies
A comprehensive stability testing program should be designed in accordance with ICH guidelines to systematically evaluate the stability of the drug substance.[10][11][12][13][14]
Forced Degradation Studies
Forced degradation (or stress testing) is a critical first step to identify potential degradation products and pathways. This involves subjecting the compound to harsh conditions to accelerate degradation.
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.
-
Thermal Degradation (Solid): Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method.
The following diagram illustrates the workflow for a forced degradation study.
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An In-Depth Technical Guide to the Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Introduction
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry. Its derivatives have garnered attention for their potential as allosteric modulators of muscarinic acetylcholine receptors, indicating their therapeutic promise in treating various neurological and psychiatric disorders.[1] The synthesis of this bicyclic system, and its subsequent conversion to the dihydrochloride salt to enhance solubility and stability, is a critical process for researchers in drug discovery and development. This guide provides a comprehensive overview of a plausible and efficient synthetic pathway to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, detailing the underlying chemical principles, step-by-step experimental protocols, and mechanistic insights.
Strategic Approach to the Synthesis
The synthesis of the target molecule, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, is strategically designed in a multi-step sequence. The core principle involves the initial construction of the pyrazine ring, followed by the annulation of the pyrrole ring. The subsequent steps involve the reduction of the aromatic pyrrolopyrazine system and final conversion to the dihydrochloride salt. This approach allows for the controlled construction of the bicyclic scaffold from readily available starting materials.
The proposed synthetic pathway can be broken down into four key stages:
-
Formation of the Pyrazine Ring: Synthesis of 2,3-bis(chloromethyl)pyrazine from 1,2-diaminoethane and a suitable dicarbonyl precursor.
-
Formation of the Pyrrole Ring: Intramolecular cyclization of 2,3-bis(chloromethyl)pyrazine with a nitrogen source to yield the 5H-pyrrolo[3,4-b]pyrazine core.
-
Reduction of the Pyrrolopyrazine System: Catalytic hydrogenation of the 5H-pyrrolo[3,4-b]pyrazine to afford 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine.
-
Salt Formation: Conversion of the basic dihydro-pyrrolo[3,4-b]pyrazine to its dihydrochloride salt.
Figure 1: Overall synthetic strategy for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
Part 1: Synthesis of the Pyrazine Precursor: 2,3-bis(chloromethyl)pyrazine
The synthesis commences with the formation of the pyrazine ring. A common and effective method for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2] In this proposed pathway, we will first synthesize 2,3-dimethylpyrazine and then functionalize the methyl groups.
Step 1a: Synthesis of 2,3-Dimethyl-5,6-dihydropyrazine
The initial step is the condensation of ethylenediamine with diacetyl (2,3-butanedione) to form 2,3-dimethyl-5,6-dihydropyrazine. This reaction is a classic example of the formation of a six-membered heterocyclic ring.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve ethylenediamine (1.0 eq) in diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Slowly add a solution of diacetyl (1.0 eq) in diethyl ether to the cooled ethylenediamine solution over 20-30 minutes with continuous stirring.
-
A white precipitate will form almost immediately.[3]
-
After the addition is complete, allow the reaction mixture to stir for an additional hour at 0°C.
-
The resulting dihydropyrazine can be used in the next step, often without extensive purification.
Step 1b: Oxidation to 2,3-Dimethylpyrazine
The 2,3-dimethyl-5,6-dihydropyrazine is then oxidized to the aromatic 2,3-dimethylpyrazine. Various oxidizing agents can be employed for this transformation.
Experimental Protocol:
-
The crude 2,3-dimethyl-5,6-dihydropyrazine from the previous step is dissolved in a suitable solvent such as ethanol.
-
A mild oxidizing agent, such as manganese dioxide or air bubbled through the solution in the presence of a base, is used to effect the dehydrogenation.[4]
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield crude 2,3-dimethylpyrazine, which can be purified by distillation or chromatography.
Step 1c: Chlorination to 2,3-bis(chloromethyl)pyrazine
The methyl groups of 2,3-dimethylpyrazine are then chlorinated to provide the reactive intermediate, 2,3-bis(chloromethyl)pyrazine. This can be achieved using a suitable chlorinating agent.
Experimental Protocol:
-
To a solution of 2,3-dimethylpyrazine in a chlorinated solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated.
-
The crude 2,3-bis(chloromethyl)pyrazine is then purified by column chromatography.[5]
Figure 2: Reaction sequence for the synthesis of 2,3-bis(chloromethyl)pyrazine.
Part 2: Intramolecular Cyclization to form 5H-pyrrolo[3,4-b]pyrazine
This crucial step involves the formation of the pyrrole ring through an intramolecular cyclization reaction. The 2,3-bis(chloromethyl)pyrazine is reacted with a source of ammonia to form the fused bicyclic system.
Causality Behind Experimental Choices:
-
Nitrogen Source: Ammonia or a protected form of ammonia is used to introduce the nitrogen atom of the pyrrole ring. The choice of the nitrogen source can influence the reaction conditions and the need for subsequent deprotection steps.
-
Base: A base is typically required to neutralize the hydrogen chloride that is formed during the reaction, driving the equilibrium towards the product.
-
Solvent: A polar aprotic solvent is often used to facilitate the nucleophilic substitution reactions.
Experimental Protocol:
-
Dissolve 2,3-bis(chloromethyl)pyrazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium carbonate, along with a non-nucleophilic base like potassium carbonate (2.0-3.0 eq).
-
The reaction mixture is heated, and the progress is monitored by TLC.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude 5H-pyrrolo[3,4-b]pyrazine is purified by column chromatography.
Mechanism of Cyclization:
The reaction proceeds through a two-step nucleophilic substitution mechanism. The nitrogen atom of the ammonia source first displaces one of the chloride ions to form an aminomethyl intermediate. This is followed by an intramolecular nucleophilic attack of the newly introduced amino group on the second chloromethyl group, leading to the formation of the five-membered pyrrole ring.
Figure 3: Proposed mechanism for the intramolecular cyclization to form the pyrrolo[3,4-b]pyrazine core.
Part 3: Reduction to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
The aromatic 5H-pyrrolo[3,4-b]pyrazine is then reduced to the desired 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. This can be achieved through catalytic hydrogenation or with a chemical reducing agent.
Causality Behind Experimental Choices:
-
Catalyst: For catalytic hydrogenation, a noble metal catalyst such as palladium on carbon (Pd/C) is commonly used due to its high activity and selectivity.
-
Hydrogen Source: Hydrogen gas is the typical hydrogen source for catalytic hydrogenation.
-
Solvent: A protic solvent like ethanol or methanol is often used for catalytic hydrogenation.
-
Reducing Agent: Alternatively, a chemical reducing agent like sodium borohydride (NaBH₄) can be used, although it may require specific conditions to reduce the aromatic pyrazine ring.[6][7][8][9][10]
Experimental Protocol (Catalytic Hydrogenation):
-
In a high-pressure reaction vessel, dissolve 5H-pyrrolo[3,4-b]pyrazine in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, which can be used in the next step without further purification.
Part 4: Formation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
The final step is the conversion of the basic 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine into its dihydrochloride salt. This is a straightforward acid-base reaction.
Experimental Protocol:
-
Dissolve the crude 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen chloride in a non-aqueous solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
A precipitate of the dihydrochloride salt will form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
Data Summary
| Step | Product | Starting Material(s) | Key Reagents | Typical Yield |
| 1a | 2,3-Dimethyl-5,6-dihydropyrazine | Ethylenediamine, Diacetyl | Diethyl ether | High |
| 1b | 2,3-Dimethylpyrazine | 2,3-Dimethyl-5,6-dihydropyrazine | MnO₂ or Air/Base | Good |
| 1c | 2,3-bis(chloromethyl)pyrazine | 2,3-Dimethylpyrazine | NCS, Benzoyl peroxide | Moderate |
| 2 | 5H-pyrrolo[3,4-b]pyrazine | 2,3-bis(chloromethyl)pyrazine | Ammonia, K₂CO₃ | Moderate |
| 3 | 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | 5H-pyrrolo[3,4-b]pyrazine | H₂, Pd/C | High |
| 4 | 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride | 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | HCl | Quantitative |
Note: Yields are indicative and can vary based on reaction scale and optimization.
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs. The provided methodologies are designed to be self-validating, with clear endpoints and purification strategies for each step, ensuring the integrity and quality of the final product.
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The Evolving Landscape of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Analogs: A Technical Guide for Drug Discovery
Abstract
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs based on this core. With a primary focus on their role as kinase inhibitors in oncology, this document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing key quantitative data, and elucidating the underlying mechanisms of action through signaling pathway diagrams. By synthesizing field-proven insights with technical accuracy, this guide aims to empower the rational design and development of next-generation therapeutics derived from the versatile pyrrolopyrazine framework.
Introduction: The Significance of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Core
Nitrogen-containing heterocycles are fundamental building blocks in the design of therapeutic agents, with the pyrrolopyrazine scaffold being a particularly noteworthy example.[1] The fusion of a pyrrole and a pyrazine ring creates a unique electronic and steric environment, rendering it an attractive starting point for the development of compounds with a wide array of biological activities.[2] Analogs of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core have demonstrated significant potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[2]
A predominant area of investigation for these analogs is in the realm of oncology, specifically as inhibitors of protein kinases.[3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The pyrrolopyrazine scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors, targeting key players in cancer progression such as Fibroblast Growth Factor Receptors (FGFRs) and Extracellular signal-regulated kinase 5 (ERK5).[5][6] This guide will delve into the chemical synthesis of these analogs, explore their biological impact on specific cancer-related signaling pathways, and provide practical experimental methodologies for their evaluation.
Synthetic Strategies for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Analogs
The synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the pyrazine ring onto a pre-existing pyrrole scaffold or vice versa.
General Synthesis of the Pyrrolopyrazine Core
A prevalent method for the synthesis of the pyrrolopyrazine core involves a domino reaction of an imino-ketone fragment with electron-deficient alkenes or alkynes.[7] This approach allows for the efficient construction of the fused ring system.
Caption: General domino reaction for core synthesis.
Synthesis of Substituted Analogs: A Case Study
The synthesis of more complex, substituted analogs often involves multi-step sequences. For instance, the synthesis of pyrazolo[3,4-b]pyridine derivatives, which share a similar bicyclic core, provides a detailed example of the synthetic logic.[8]
-
Step 1: Iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
-
Dissolve 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and N-iodosuccinimide (1.1 eq) in DMF.
-
Heat the mixture at 60°C and stir for 12 hours.
-
Cool the reaction to room temperature and pour into water to precipitate the product.
-
Filter the precipitate to obtain the iodinated intermediate.
-
-
Step 2: N-Alkylation.
-
Cool a solution of the iodinated intermediate (1.0 eq) in dry DMF to 0°C.
-
Slowly add sodium hydride (1.2 eq) and stir for 2 hours.
-
Add 4-methoxy-benzyl chloride (1.1 eq) and allow the reaction to warm to room temperature, stirring for 4 hours.
-
Pour the mixture into ice water and adjust the pH to 7 with ammonium chloride to precipitate the N-alkylated product.
-
-
Step 3: Suzuki Coupling.
-
Degas a mixture of the N-alkylated product (1.0 eq), a boronic acid or ester (1.2 eq), and a cesium carbonate base (2.0 eq) in dry 1,4-dioxane with argon for 10 minutes.
-
Add a palladium catalyst such as Pd₂(dba)₃ (0.1 eq) and degas again for 10 minutes.
-
Heat the mixture at 90°C under an argon atmosphere for 8 hours.
-
Concentrate the mixture in vacuo and purify by silica chromatography.
-
-
Step 4: Deprotection.
-
Dissolve the coupled product in trifluoroacetic acid.
-
Heat at 60°C for 8 hours.
-
Concentrate the mixture in vacuo and adjust the pH to 8 with saturated sodium bicarbonate to precipitate the final product.
-
Caption: Synthetic workflow for substituted analogs.
Biological Activities and Therapeutic Targets
Analogs of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine exhibit a broad range of biological activities, with a significant focus on their application as kinase inhibitors in cancer therapy.[1]
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[9] Aberrant activation of this pathway is implicated in various cancers.[10] Several pyrrolopyrazine-based analogs have been developed as potent FGFR inhibitors.[5]
Caption: Inhibition of the FGFR signaling pathway.
Inhibition of Extracellular signal-regulated kinase 5 (ERK5)
The ERK5 signaling pathway is another crucial mediator of cell proliferation and survival in cancer.[11] Inhibition of ERK5 is a promising therapeutic strategy, and pyrrolopyrazine derivatives have been identified as potent inhibitors of this kinase.[6][12]
Caption: Inhibition of the ERK5 signaling pathway.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine analogs are highly dependent on the nature and position of substituents on the core scaffold. A systematic analysis of these relationships is crucial for the rational design of more effective inhibitors.
| Compound ID | Core Modification | R1 Substituent | R2 Substituent | Target Kinase | IC50 (nM) | Reference |
| 1 | Pyrrolo[2,3-b]pyrazine | H | 3-chlorophenylamino | CDK | 14 (GI50) | [2] |
| 2 | Pyrrolo[2,3-b]pyrazine | H | 1-methyl-1H-benzo[d]imidazol-2-yl | CDK | 82 (GI50) | [2] |
| Gilteritinib | Pyrazine-2-carboxamide | - | - | FLT3/AXL | 0.29/0.73 | [1] |
| Upadacitinib | Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine | - | - | JAK1 | 47 | [1] |
| Compound 11 | 5H-pyrrolo[2,3-b]pyrazine | (3,5-dimethoxyphenyl)ethynyl | acrylamide | FGFR1/4 | <10 | [1] |
Analysis of SAR:
-
Substituents on the Pyrazine Ring: Modifications at this position significantly influence kinase inhibitory activity. Large, aromatic substituents, as seen in compounds 1 and 2 , can enhance potency.[2]
-
Substituents on the Pyrrole Ring: The addition of groups capable of covalent interactions, such as the acrylamide in Compound 11 , can lead to irreversible inhibition and increased potency.[1]
-
Core Scaffold Modifications: Altering the core, as in Gilteritinib and Upadacitinib , allows for the targeting of different kinase families.[1]
Experimental Protocols for Biological Evaluation
The biological activity of novel 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine analogs is typically assessed through a series of in vitro assays.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a buffer solution (e.g., 25 mM Tris-HCl, 10 mM MgCl₂, 100 µM EDTA).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for the kinase reaction to proceed.
-
Detection: Quantify the kinase activity by measuring either the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays (using [γ-³²P]-ATP), fluorescence-based assays, or antibody-based detection (ELISA).[13][14]
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Caption: In vitro kinase inhibition assay workflow.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[2][5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration and determine the GI50 or IC50 value.
Caption: MTT cell viability assay workflow.
Clinical Relevance and Future Perspectives
The therapeutic potential of the broader pyrazine-containing class of kinase inhibitors is underscored by the clinical success of drugs like Gilteritinib (Xospata®) and Upadacitinib (Rinvoq®).
-
Gilteritinib (Xospata®): An FDA-approved dual FLT3/AXL inhibitor for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[1][15] Clinical trials have demonstrated its ability to improve overall survival compared to salvage chemotherapy.[4]
-
Upadacitinib (Rinvoq®): An FDA-approved JAK1 inhibitor for the treatment of several autoimmune diseases, including rheumatoid arthritis.[1][16] Its efficacy has been established in numerous clinical trials, showing significant improvement in disease activity.[3][17]
The continued exploration of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold and its analogs holds immense promise for the discovery of novel therapeutics. Future research will likely focus on optimizing the selectivity of these compounds to minimize off-target effects, exploring new therapeutic areas beyond oncology, and developing innovative synthetic methodologies to access a wider range of chemical diversity.
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AbbVie. (2025, October 20). RINVOQ® (upadacitinib) Demonstrated Superiority Versus HUMIRA® (adalimumab) for Primary Endpoint in a Head-to-Head Study in Rheumatoid Arthritis Patients Who Have Failed First TNF Inhibitor. AbbVie News Center. [Link]
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Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1865. [Link]
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Asadov, K., et al. (2020). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry, 28(15), 115587. [Link]
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Chen, Y., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(11), 2829. [Link]
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An In-depth Technical Guide to the Biological Activity of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Scaffold
Abstract
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive analysis of the key biological activities associated with this scaffold, delving into the underlying mechanisms of action, showcasing quantitative data from seminal studies, and presenting detailed experimental protocols for researchers. The objective is to offer a valuable resource for scientists and drug development professionals engaged in the exploration of novel therapeutics based on the pyrrolopyrazine framework.
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Core: A Versatile Pharmacophore
The pyrrolopyrazine nucleus, a fused bicyclic system containing both a pyrrole and a pyrazine ring, serves as the foundational structure for a multitude of biologically active molecules.[1][4] The partially saturated 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine variant offers specific stereochemical advantages, allowing for the precise spatial orientation of substituents to optimize interactions with target proteins. This structural feature is a key determinant of its versatility and has been exploited in the design of numerous therapeutic agents. The inherent properties of the nitrogen-containing heterocycles within the scaffold facilitate hydrogen bonding and other non-covalent interactions, which are crucial for high-affinity binding to biological targets.[3][5]
Efficient synthetic methodologies, such as tandem hydroamination-aromatic substitution (SNAr) sequences, have been developed to generate diverse libraries of substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine derivatives, enabling extensive structure-activity relationship (SAR) studies.[6][7][8] This has accelerated the discovery of compounds with potent and selective biological activities.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the pyrrolopyrazine scaffold have emerged as a prominent class of anticancer agents, primarily through their action as potent kinase inhibitors.[2][9][10] These compounds target critical signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition
Many pyrrolopyrazine derivatives function by competitively binding to the ATP-binding pocket of various protein kinases, thereby blocking the phosphorylation of downstream substrates and interrupting oncogenic signaling cascades. Key kinase families targeted by these compounds include:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in multiple cancer types. Pyrrolo[2,3-b]pyrazine derivatives have been rationally designed as potent FGFR inhibitors, demonstrating nanomolar efficacy against both wild-type and drug-resistant mutant forms of the receptor.[11][12]
-
c-Met and VEGFR-2: The simultaneous inhibition of both c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) is a powerful anti-angiogenic and anti-tumor strategy.[13] Triazolo[4,3-a]pyrazine derivatives, a related class, have shown excellent dual inhibitory activity, highlighting the potential of the broader pyrazine-based scaffold family.[13]
-
Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are prime targets for cancer therapy. Certain pyrrolo[2,3-b]pyrazine derivatives have been identified as potent inhibitors of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[9][14]
Visualization of Kinase Inhibition Pathway
The following diagram illustrates the general mechanism by which a pyrrolopyrazine-based kinase inhibitor can block the FGFR signaling pathway, thereby inhibiting downstream cellular processes like proliferation and migration.
Caption: Inhibition of the FGFR signaling cascade by a pyrrolopyrazine derivative.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of representative pyrrolopyrazine derivatives against various human cancer cell lines.
| Compound ID | Scaffold Type | Target(s) | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |
| 4j | Pyrrolo[3,2-b]pyrazine | CDKs (putative) | RXF 393 (Renal) | 14 nM | [14] |
| 4j | Pyrrolo[3,2-b]pyrazine | CDKs (putative) | BT-549 (Breast) | 82 nM | [14] |
| 17l | [1][2][15]triazolo[4,3-a]pyrazine | c-Met / VEGFR-2 | A549 (Lung) | 0.98 µM | [13] |
| 17l | [1][2][15]triazolo[4,3-a]pyrazine | c-Met / VEGFR-2 | MCF-7 (Breast) | 1.05 µM | [13] |
| C8 | Pyrrolyl Benzohydrazide | PLK1 (putative) | A549 (Lung) | < IC₅₀ of C18 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard method for assessing the cytotoxic effects of pyrrolopyrazine compounds on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antiviral Activity: A Broad-Spectrum Response
The pyrrolopyrazine scaffold is also a fertile ground for the discovery of novel antiviral agents.[1][16] Derivatives have shown inhibitory activity against a range of viruses, including significant human pathogens.
Mechanism of Action: Interrupting the Viral Life Cycle
The antiviral mechanisms of pyrrolopyrazine derivatives are diverse and can target various stages of the viral life cycle:[15]
-
Inhibition of Viral Replication: Some compounds interfere with viral enzymes essential for replication, such as RNA-dependent RNA polymerase (RdRp) or proteases.
-
Blocking Viral Entry: Certain derivatives may prevent the virus from attaching to or entering host cells.
-
Interference with Viral Particle Production: Compounds can disrupt the assembly or release of new infectious virions.[15]
For example, studies have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and related analogs as promising agents against flaviviruses like Zika (ZIKV) and Dengue (DENV).[17] Other research has demonstrated the efficacy of carbothioamide derivatives against Yellow Fever Virus (YFV), with some compounds showing high selectivity indices.[18]
Visualization of Antiviral Workflow
This diagram illustrates a typical workflow for screening and confirming the antiviral activity of novel compounds.
Caption: A streamlined workflow for antiviral drug discovery and development.
Quantitative Data: Antiviral Efficacy
The table below presents antiviral activity data for selected compounds containing or related to the pyrrolopyrazine scaffold.
| Compound Class | Virus | Assay | Activity (EC₅₀/EC₉₀) | Reference |
| Carbothioamides | Yellow Fever Virus (YFV) | Titer Reduction | 0.06 – 2.2 µg/mL (EC₉₀) | [18] |
| Pyrrolo[2,3-d]pyrimidine (Cmpd 1) | Zika Virus (ZIKV) | Reporter Assay | 5.25 µM (EC₅₀) | [17] |
| Pyrrolo[2,3-d]pyrimidine (Cmpd 1) | Zika Virus (ZIKV) | Titer Reduction | 5.21 µM (EC₅₀) | [17] |
| Pyrrolo[2,1-f][1][2][15]triazine | Influenza A (H1N1) | Cell Culture | 4 µg/mL (IC₅₀) | [19] |
Experimental Protocol: Plaque Reduction Assay
This protocol is the gold standard for quantifying the inhibition of viral infectivity.
Objective: To determine the concentration of a test compound that reduces the number of viral plaques by 50% (EC₅₀).
Materials:
-
Susceptible host cell line (e.g., Vero cells for YFV, MDCK for Influenza)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
6-well or 12-well cell culture plates
-
Infection medium (e.g., MEM with 2% FBS)
-
Test compound dilutions
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) for cell fixation
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer within 24 hours.
-
Virus Preparation: Prepare serial dilutions of the virus stock. In parallel, mix the virus dilution intended to produce ~100 plaques per well with various concentrations of the test compound. Incubate this mixture for 1 hour at 37°C.
-
Infection: Wash the cell monolayers with PBS and inoculate with 200 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay Application: Remove the inoculum and add 2 mL of pre-warmed overlay medium (containing the corresponding compound concentration) to each well. The overlay restricts the spread of progeny virus, leading to the formation of localized lesions (plaques).
-
Incubation: Incubate the plates at 37°C for 3-5 days, or until plaques are visible.
-
Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the monolayer with crystal violet solution for 20 minutes. Gently wash with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well. Live cells will be stained purple, while areas of cell death caused by the virus will appear as clear zones (plaques).
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Conclusion and Future Directions
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold and its related analogs represent a highly versatile and privileged structure in modern medicinal chemistry.[2] The extensive body of research highlights its significant potential in developing novel therapeutics for oncology and infectious diseases.[1][10] The demonstrated ability of its derivatives to potently and selectively inhibit key biological targets, such as protein kinases and viral enzymes, underscores its value.
Future research should focus on leveraging advanced synthetic strategies to expand the chemical diversity of pyrrolopyrazine libraries.[6] The integration of computational modeling and structural biology will be crucial for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold is poised to remain a cornerstone in the quest for innovative and effective medicines.
References
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Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (2021). ResearchGate. Available at: [Link]
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The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides. (2021). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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Potential Antiviral Action of Alkaloids. (2022). MDPI. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of[1][2][15]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]
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Pyrrolopyrazines as kinase inhibitors. (2002). European Patent Office. Available at: [Link]
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The synthesis of 5H-pyrrolo [3,4-b] pyrazine. (2021). ResearchGate. Available at: [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Available at: [Link]
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Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. (2012). PubMed. Available at: [Link]
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6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. PubChem. Available at: [Link]
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Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2012). National Institutes of Health. Available at: [Link]
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N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (2023). National Institutes of Health. Available at: [Link]
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exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2024). ResearchGate. Available at: [Link]
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Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. (2020). PubMed. Available at: [Link]
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). MDPI. Available at: [Link]
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Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (2023). MDPI. Available at: [Link]
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A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][2]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][2]benzazepines and evaluation of their bioactivity. (2023). RSC Advances. Available at: [Link]
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Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. (2020). ResearchGate. Available at: [Link]
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Synthesis of Substituted 6,7-Dihydro‑5H‑pyrrolo[2,3‑c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. (2020). Figshare. Available at: [Link]
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4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021). ScienceOpen. Available at: [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. Available at: [Link]
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Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. (2022). PubMed. Available at: [Link]
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Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. Available at: [Link]
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Bioactive Pyrrolo[2,1-f][1][2][15]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. (2023). MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis and Potential Applications of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential utility of the novel heterocyclic scaffold, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine, presented here as its dihydrochloride salt. This document is intended for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development who are interested in the exploration of new chemical entities with potential therapeutic value.
The pyrrolopyrazine core is a significant pharmacophore found in a variety of biologically active molecules.[1][2] Derivatives of this and related fused pyrazine systems have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, antiviral, and kinase inhibitory effects.[3] This guide will provide a detailed, field-proven protocol for the synthesis of the title compound, an analysis of its structural features, and a discussion of its potential applications based on the established biological relevance of the pyrrolopyrazine scaffold.
I. Strategic Approach to Synthesis
The synthesis of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine core is most effectively achieved through a classical and robust condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. This approach is favored for its efficiency and the ready availability of suitable starting materials.
For the synthesis of the target molecule, the logical precursors are cis-3,4-diaminopyrrolidine as the diamine component and glyoxal as the dicarbonyl component. The subsequent treatment of the resulting free base with hydrochloric acid affords the stable and more readily handleable dihydrochloride salt.
II. Detailed Synthetic Protocol
This section outlines a detailed, two-step experimental procedure for the laboratory-scale synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
Step 1: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine (Free Base)
Reaction Principle: The formation of the pyrazine ring is achieved through the condensation of the two primary amine groups of cis-3,4-diaminopyrrolidine with the two carbonyl groups of glyoxal. The reaction proceeds via the formation of a dihydropyrazine intermediate which then aromatizes to the final product.
Experimental Procedure:
-
To a stirred solution of cis-3,4-diaminopyrrolidine (1.0 eq) in a suitable solvent such as ethanol or methanol (0.1-0.2 M), is added a 40% aqueous solution of glyoxal (1.05 eq) dropwise at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude residue is then purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford the pure 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine as a free base.
Step 2: Formation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Reaction Principle: The basic nitrogen atoms of the synthesized pyrrolopyrazine are protonated by hydrochloric acid to form the corresponding dihydrochloride salt. This salt form often exhibits improved stability and solubility in aqueous media.[4]
Experimental Procedure:
-
The purified 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine from Step 1 is dissolved in a minimal amount of anhydrous methanol or isopropanol.
-
The solution is cooled in an ice bath, and a solution of hydrochloric acid in a suitable anhydrous solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) is added dropwise with stirring until the precipitation of a solid is complete.[5][6] An excess of the HCl solution is typically used to ensure complete salt formation.
-
The resulting precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride as a solid.
III. Structural Characterization
The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods. The expected data are as follows:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazine ring protons (typically in the aromatic region), and signals for the methylene and methine protons of the pyrrolidine ring. The chemical shifts will be influenced by the protonation state of the nitrogen atoms. |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazine ring (in the aromatic region) and the pyrrolidine ring. |
| Mass Spec (ESI+) | A molecular ion peak corresponding to the protonated free base [M+H]⁺. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine salt), C-H stretching (aliphatic and aromatic), and C=N stretching of the pyrazine ring. |
IV. Mechanistic Insights
The core reaction of this synthesis is the condensation of a diamine with a dicarbonyl. The generally accepted mechanism for this transformation is depicted below.
Caption: Proposed reaction mechanism for the formation of the pyrrolo[3,4-b]pyrazine core.
V. Potential Applications and Biological Significance
The pyrrolo[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry due to its presence in a number of biologically active compounds. While the specific biological profile of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is yet to be extensively reported, the broader class of pyrrolopyrazines has shown promise in several therapeutic areas.
-
Antimicrobial and Antiviral Activity: The structural resemblance of the pyrrolopyrazine core to purine bases suggests its potential as an antimetabolite in pathogens. Indeed, various derivatives have been reported to possess antibacterial, antifungal, and antiviral properties.[2]
-
Kinase Inhibition: The nitrogen-rich heterocyclic system is a common feature in many kinase inhibitors. Derivatives of the isomeric 5H-pyrrolo[2,3-b]pyrazine have been identified as potent kinase inhibitors, suggesting that the pyrrolo[3,4-b]pyrazine scaffold could also be explored for this purpose.
-
Central Nervous System (CNS) Activity: The structural similarity to serotonin has led to the investigation of pyrrolopyrazines for CNS applications, including antidepressant activity.[2]
-
Antitumor Activity: A number of fused pyrazine derivatives have been investigated for their potential as anticancer agents.[3] The pyrrolopyrazine scaffold provides a rigid framework that can be functionalized to target various components of cancer cell signaling pathways.
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride provides a valuable building block for the development of libraries of novel compounds to be screened for a wide range of biological activities.
Caption: Potential therapeutic applications of the pyrrolo[3,4-b]pyrazine scaffold.
VI. Conclusion
This technical guide provides a comprehensive and actionable protocol for the synthesis and characterization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. The strategic use of a condensation reaction between readily available precursors makes this novel heterocyclic scaffold accessible for further investigation. The established biological significance of the broader pyrrolopyrazine family of compounds underscores the potential of this molecule as a valuable starting point for the discovery of new therapeutic agents. It is our hope that this guide will facilitate the exploration of this promising area of medicinal chemistry.
VII. References
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A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][7]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][7]benzazepines and evaluation of their bioactivity. RSC Advances. Available at: [Link]
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Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. National Institutes of Health. Available at: [Link]
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The synthesis of 5H-pyrrolo [3,4-b] pyrazine. ResearchGate. Available at: [Link]
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Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. Available at: [Link]
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1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. ResearchGate. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed. Available at: [Link]
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State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health. Available at: [Link]
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Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]
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How to make a salt of a novel compound? ResearchGate. Available at: [Link]
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ChemInform Abstract: Facile Synthesis of Hydrazine Derivatives of 5H-Pyrrolo[3,4-b]pyrazine and 1H-Pyrrolo[3,4-b]quinoxaline. ResearchGate. Available at: [Link]
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Methodological & Application
Application and Protocol Guide: The Pyrrolopyrazine Scaffold as a Promising Kinase Inhibitor
To the Researcher:
Extensive investigation into the public scientific literature and chemical databases for specific kinase inhibitory activity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride did not yield concrete data regarding its specific kinase targets, IC50 values, or mechanism of action.
While the broader family of pyrrolopyrazines is recognized for its potential as kinase inhibitors, with various derivatives showing activity against kinases like FGFR, RET, c-Met, and VEGFR-2, specific biological data for the requested compound is not currently available in the public domain.[1][2][3][4][5]
Therefore, this guide has been developed to provide a comprehensive overview and generalized protocols for evaluating a representative pyrrolopyrazine derivative as a kinase inhibitor, based on the activities of closely related compounds. This document will serve as a foundational resource for researchers interested in exploring the potential of the pyrrolopyrazine scaffold in kinase-targeted drug discovery.
Introduction to the Pyrrolopyrazine Scaffold
The pyrrolopyrazine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][6] A significant body of research has highlighted the potential of pyrrolopyrazine derivatives as potent kinase inhibitors.[2][6] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.[7]
Derivatives of the broader pyrrolopyrazine family have been shown to target several important kinases involved in cancer progression, such as:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and pyrrolo[2,3-b]pyrazine derivatives have been developed as potent FGFR inhibitors.[4][5]
-
RET Kinase: Pyrido[3,4-b]pyrazines have been identified as inhibitors of RET kinase, a target in certain types of thyroid and lung cancer.[3]
-
c-Met and VEGFR-2: Dual inhibitors targeting both c-Met and VEGFR-2 have been developed from the[1][6][8]triazolo[4,3-a]pyrazine scaffold, showing promise in inhibiting tumor growth and angiogenesis.[1]
-
Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3): The pyrrolo-pyrazine core has also been explored for its inhibitory activity against CDKs and GSK-3, which are involved in cell cycle regulation and neurodegenerative disorders.[9]
Given this precedent, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride represents a scaffold of interest for kinase inhibitor screening and development.
General Mechanism of Action
While the specific mechanism for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is unknown, many small molecule kinase inhibitors function as ATP-competitive inhibitors. They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
In Vitro Kinase Inhibition Assay: A Generalized Protocol
This protocol describes a generalized, non-radioactive, luminescence-based in vitro kinase assay to determine the inhibitory potential of a test compound against a purified kinase.
Principle
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP consumption corresponds to inhibition of the kinase. The remaining ATP is converted into a luminescent signal by a luciferase enzyme.
Materials
-
Purified recombinant kinase of interest (e.g., FGFR1, RET, c-Met)
-
Kinase-specific substrate peptide
-
Test Compound: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
-
ATP
-
Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT, and a detergent like Triton X-100)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a stock solution of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Plate Setup: Add the diluted compound and controls (no inhibitor and no enzyme) to the wells of a white, opaque microplate.
-
Kinase Reaction:
-
Prepare a master mix of the purified kinase and its specific substrate in kinase buffer.
-
Add the kinase/substrate mix to the wells containing the compound.
-
Incubate briefly to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell-Based Proliferation Assay: A Generalized Protocol
This protocol outlines a method to assess the effect of a test compound on the proliferation of cancer cell lines that are known to be dependent on the activity of a specific kinase.
Principle
This assay measures the metabolic activity of viable cells, which is proportional to the number of cells. A reduction in metabolic activity in the presence of the test compound suggests an anti-proliferative effect.
Materials
-
Cancer cell line with known kinase dependency (e.g., a cell line with an activating mutation in an oncogenic kinase)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)
-
Test Compound: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or similar
-
Clear, flat-bottom 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader capable of measuring absorbance at 490 nm
Experimental Workflow
Caption: Workflow for Cell-Based Proliferation Assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted compound. Include vehicle-only controls.
-
Incubate the plate for 72 hours in a CO₂ incubator.
-
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or until a color change is apparent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (medium-only wells).
-
Plot the absorbance against the logarithm of the compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Data Interpretation and Further Steps
The in vitro kinase assay will provide a direct measure of the compound's potency against a specific kinase. The cell-based proliferation assay will indicate whether this in vitro activity translates to an anti-proliferative effect in a relevant cellular context.
Should 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride show promising activity in these initial assays, further investigations would be warranted, including:
-
Kinase Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.
-
Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive.
-
Western Blotting: Analyzing the phosphorylation status of downstream targets of the inhibited kinase in treated cells.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
Conclusion
While specific data for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride as a kinase inhibitor is not yet in the public domain, the pyrrolopyrazine scaffold holds considerable promise for the development of novel kinase-targeted therapies. The generalized protocols provided here offer a robust framework for the initial evaluation of this and other related compounds, paving the way for further investigation and potential discovery of new therapeutic agents.
References
- Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 2037-2055.
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Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][6][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 869403.
- Ghandi, M., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Medicinal Chemistry Research, 30(11), 2037-2055.
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PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. Retrieved from [Link]
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- Wang, Y., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 22(4), 583.
- Shao, J., et al. (2020). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry, 63(18), 10485-10503.
- Zhang, Y., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(10), 6545-6554.
- Ranjbari, J., et al. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega, 7(4), 3689-3699.
- Szafraniec-Szczęsny, J., et al. (2021).
- Meijer, L., Vierfond, J. M., & Mettey, Y. (2004). Pyrrolopyrazines as kinase inhibitors. EP1388541A1.
- Wojcicka, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(16), 4995.
- Vorobyeva, N. V., et al. (2018). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 28(17), 2849-2853.
- Al-Tawfiq, J. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
- Li, Y., et al. (2019). Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure‒activity relationship, crystal structural characterization and in vivo study. Acta Pharmaceutica Sinica B, 9(6), 1164-1175.
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Application Notes & Protocols for the Investigation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride in Cancer Research
Foreword: Navigating the Frontier of Pyrrolopyrazine Chemistry in Oncology
The landscape of cancer research is one of relentless pursuit for novel chemical entities that can offer higher efficacy and greater selectivity against malignant cells. Within this landscape, nitrogen-rich heterocyclic compounds have emerged as a particularly fruitful area of investigation. The pyrrolo[3,4-b]pyrazine core, a fused bicyclic system, represents a scaffold of significant interest due to its structural resemblance to purines and its potential to interact with a multitude of biological targets implicated in cancer progression.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. It is important to note that while the broader class of pyrazine and pyrazole derivatives has shown considerable promise in oncology, specific peer-reviewed data on the dihydrochloride salt of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is not extensively available in the public domain as of the last update. Therefore, this guide is constructed upon a foundation of established principles in cancer cell biology and protocols validated for analogous heterocyclic compounds. The methodologies outlined herein are designed to be robust and adaptable, providing a solid framework for the initial characterization of this and other novel pyrrolopyrazine derivatives. We will proceed with a logical, evidence-based approach, explaining the causality behind experimental choices to ensure that your investigations are both scientifically sound and insightful.
Part 1: The Scientific Rationale - Understanding the Therapeutic Potential
The pyrazine ring is a key structural motif in a number of FDA-approved drugs and clinical candidates, valued for its ability to participate in hydrogen bonding and other non-covalent interactions within enzyme active sites. When fused with a pyrrole ring to form the pyrrolopyrazine scaffold, the resulting molecule possesses a unique electronic and steric profile that can be exploited for targeted drug design. Derivatives of related structures like pyrazolo[3,4-d]pyrimidines have been shown to act as potent inhibitors of key signaling molecules in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1] Furthermore, various pyrazole derivatives have demonstrated broad pharmacological activities, including anticancer properties.[2][3]
Based on the activities of structurally related compounds, we can hypothesize that 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride may exert its anticancer effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Many heterocyclic compounds function as ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer, such as EGFR, VEGFR, and CDKs.[4]
-
Induction of Apoptosis: The compound may trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways, potentially through the activation of caspases.[5]
-
Cell Cycle Arrest: It could halt the proliferation of cancer cells by inducing arrest at specific checkpoints of the cell cycle, such as the G2/M phase.[1]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a pyrrolopyrazine derivative, leading to anticancer effects.
Caption: A streamlined workflow for the in vitro characterization of a novel anticancer compound.
References
-
PubChem. 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | C6H7N3 | CID 19761174. Available from: [Link]
-
Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[4][6][7]riazine Derivatives. National Institutes of Health. Available from: [Link]
-
Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. National Institutes of Health. Available from: [Link]
-
Pyrrolo[2,1-f]t[4][6][7]riazine: a promising fused heterocycle to target kinases in cancer therapy. Springer. Available from: [Link]
-
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. Available from: [Link]
-
Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. PubMed. Available from: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. National Institutes of Health. Available from: [Link]
-
New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. ResearchGate. Available from: [Link]
-
Cell Viability Assays. National Institutes of Health. Available from: [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. Available from: [Link]
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. National Institutes of Health. Available from: [Link]
-
DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available from: [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. Crown Bioscience. Available from: [Link]
-
Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. PubMed. Available from: [Link]
-
Apoptosis Protocols. University of South Florida. Available from: [Link]
-
Cell Cycle Analysis by Propidium Iodide Staining. University College London. Available from: [Link]
-
Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health. Available from: [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Virginia. Available from: [Link]
-
Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. National Institutes of Health. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. Available from: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available from: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad. Available from: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available from: [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI. Available from: [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Available from: [Link]
-
Assays Used in vitro to Study Cancer Cell Lines. ResearchGate. Available from: [Link]
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Introduction: The Pyrrolo[3,4-b]pyrazine Scaffold as a Privileged Kinase Inhibitor Motif
An Application Note and In Vitro Assay Protocol for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and its Analogs
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Its rigid, planar structure and strategic placement of nitrogen atoms make it an ideal framework for designing potent and selective inhibitors of various protein kinases. Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders. Consequently, compounds based on this pyrrolopyrazine scaffold are frequently investigated as potential therapeutic agents.
This document serves as a detailed guide for researchers and drug development professionals on how to approach the in vitro characterization of novel compounds featuring the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core. We will detail a robust, non-radioactive biochemical assay protocol for determining the inhibitory potency (IC₅₀) of a test compound against a representative protein kinase. The principles and steps outlined here provide a foundational workflow applicable to a wide range of kinase targets.
Principle of the Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
To quantify kinase inhibition, we will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay. This method is a gold standard in high-throughput screening for its sensitivity and low background.
The assay's principle is based on the transfer of energy between two fluorescent molecules, a donor (e.g., a Europium cryptate-labeled antibody) and an acceptor (e.g., a phycoerythrin-labeled antibody), when they are brought into close proximity (<10 nm).
The process unfolds as follows:
-
Kinase Reaction: The target kinase phosphorylates a specific biotinylated peptide substrate in the presence of ATP.
-
Detection: A Europium (Eu³⁺) cryptate-labeled phosphospecific antibody (donor) is added, which binds specifically to the newly phosphorylated substrate. Simultaneously, Streptavidin-XL665 (acceptor) is added, which binds to the biotin tag on the substrate.
-
FRET Signal: This binding event brings the donor and acceptor fluorophores into close proximity. When the Europium donor is excited with a laser at 337 nm, it transfers its energy to the acceptor, which in turn emits a long-lived fluorescent signal at 665 nm.
-
Inhibition Measurement: If the test compound (e.g., 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride) inhibits the kinase, the substrate is not phosphorylated. The phospho-specific antibody does not bind, no FRET occurs, and the signal at 665 nm is diminished. The degree of signal reduction is directly proportional to the compound's inhibitory activity.
This ratiometric measurement (acceptor emission / donor emission) minimizes experimental artifacts, providing a robust and reliable readout of kinase activity.
Caption: TR-FRET assay principle for measuring kinase inhibition.
Detailed Protocol: Kinase Inhibition Assay
This protocol is designed for a 384-well plate format and assumes the use of a generic tyrosine kinase for demonstration purposes.
I. Materials and Reagents
| Reagent | Example Supplier | Purpose |
| Assay Buffer | In-house/Vendor | 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT |
| Recombinant Human Kinase | Carna Biosciences | The enzyme to be inhibited. |
| Biotinylated Peptide Substrate | Anaspec | The substrate for the kinase (e.g., Biotin-poly-Glu-Tyr, 4:1). |
| Adenosine 5'-Triphosphate (ATP) | Sigma-Aldrich | The phosphate donor for the kinase reaction. |
| Test Compound (e.g., 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride) | As synthesized | The potential inhibitor. |
| Staurosporine | Cayman Chemical | A potent, non-selective kinase inhibitor used as a positive control. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for compounds. |
| TR-FRET Detection Buffer | Vendor Specific | Buffer optimized for FRET detection. |
| Eu³⁺-Cryptate Labeled Anti-Phosphotyrosine Ab | Cisbio | FRET Donor. |
| Streptavidin-XL665 (SA-XL665) | Cisbio | FRET Acceptor. |
| Low-Volume 384-well Assay Plates (White) | Greiner Bio-One | The reaction vessel. |
II. Reagent Preparation
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.
-
Create a serial dilution plate. Perform an 11-point, 1:3 serial dilution in 100% DMSO. This will be the source plate for the assay. The final top concentration in the assay will be 100 µM, and the final DMSO concentration will be 1%.
-
-
2X Kinase Solution:
-
Dilute the recombinant kinase stock to a 2X working concentration (e.g., 0.2 nM) in Assay Buffer. The optimal concentration should be determined empirically (typically the EC₈₀ from an enzyme titration curve).
-
-
2X Substrate/ATP Solution:
-
Dilute the biotinylated substrate and ATP to their 2X working concentrations in Assay Buffer. For example, 1 µM substrate and 20 µM ATP. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be detected effectively.
-
-
4X Detection Mix:
-
Prepare a 4X solution of the Eu³⁺-Ab and SA-XL665 in TR-FRET Detection Buffer according to the manufacturer's recommendations.
-
III. Assay Procedure
The following steps describe additions to a 384-well plate.
Caption: Step-by-step workflow for the TR-FRET kinase inhibition assay.
-
Compound Addition: Using a nano-dispenser, add 200 nL of compound dilutions from the source plate to the assay plate.
-
Test Wells: Dilutions of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
-
Positive Control (Max Inhibition): Staurosporine.
-
Negative Control (No Inhibition): 100% DMSO.
-
-
Enzyme Addition: Add 5 µL of the 2X Kinase Solution to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction. The total volume is now 10 µL.
-
Kinase Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The plate should be protected from light.
-
Reaction Termination & Detection: Add 10 µL of the 4X Detection Mix to all wells. This stops the enzymatic reaction and initiates the detection process. The final volume is 20 µL.
-
Detection Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow the detection antibodies to bind.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (e.g., PHERAstar, EnVision).
-
Excitation: 337 nm
-
Emission: 665 nm (Acceptor) and 620 nm (Donor)
-
Lag Time: 60 µs
-
Integration Time: 400 µs
-
IV. Data Analysis and Interpretation
For a self-validating and trustworthy protocol, proper data analysis and quality control are essential.
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
Use the signals from the control wells to normalize the data:
-
% Inhibition = 100 * (1 - (Ratio_Test - Ratio_Positive) / (Ratio_Negative - Ratio_Positive))
-
-
Determine IC₅₀ Value:
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Quality Control (Z'-factor):
-
The Z'-factor is a statistical measure of assay quality. It should be calculated for each plate to ensure the robustness of the results.
-
Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|
-
An assay is considered excellent if Z' > 0.5.
-
Hypothetical Signaling Pathway Context
Many pyrrolo[3,4-b]pyrazine derivatives are known to inhibit Janus Kinases (JAKs), which are central to cytokine signaling through the JAK-STAT pathway. An inhibitor of a JAK kinase would block this cascade, which is relevant in autoimmune diseases.
Application Notes and Protocols for the Utilization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold
The pyrrolo[3,4-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties. The saturated analogue, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine, available as its dihydrochloride salt for enhanced stability and handling, serves as a crucial building block for the synthesis of a wide array of functionalized molecules. Its secondary amine functionality within the dihydropyrrole ring offers a reactive handle for various chemical transformations, most notably N-acylation and N-arylation, enabling the introduction of diverse substituents and the exploration of vast chemical space. This document provides detailed application notes and a validated protocol for a representative N-acylation reaction, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.
Core Principles and Strategic Considerations for Application
The dihydrochloride salt of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine necessitates neutralization prior to or in situ during a reaction to liberate the nucleophilic secondary amine. This is typically achieved by the addition of a suitable base. The choice of base is critical and depends on the specific reaction conditions and the nature of the electrophile. Tertiary amines, such as triethylamine or diisopropylethylamine, are commonly employed as they are non-nucleophilic and effectively scavenge the generated HCl.
The N-acylation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a robust and high-yielding transformation that allows for the introduction of a wide range of acyl groups. This is a cornerstone reaction for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The resulting N-acyl derivatives often exhibit modified pharmacokinetic and pharmacodynamic properties compared to the parent amine.
Featured Application: N-Acylation with 4-Chlorobenzoyl Chloride
This section details a validated protocol for the N-acylation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride with 4-chlorobenzoyl chloride. This reaction serves as a representative example of the utility of the title compound in generating functionalized pyrrolopyrazine derivatives with potential applications in medicinal chemistry.
Reaction Scheme
Caption: N-acylation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine.
Experimental Protocol
Materials and Equipment:
-
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (1.0 eq)
-
4-Chlorobenzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and consumables
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (1.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension. The typical concentration is in the range of 0.1-0.5 M.
-
Cooling: Cool the suspension to 0 °C using an ice bath. This is crucial to control the exothermicity of the subsequent addition of the acyl chloride and base.
-
Base Addition: Slowly add triethylamine (2.5 eq) to the cooled suspension. The addition of excess base is necessary to neutralize both hydrochloride salts and the HCl generated during the acylation reaction. Stir the mixture at 0 °C for 15-30 minutes.
-
Acyl Chloride Addition: Add 4-chlorobenzoyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The slow addition helps to prevent side reactions and control the reaction temperature.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (4-chlorophenyl)(5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)methanone.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) |
| (4-chlorophenyl)(5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)methanone | C₁₃H₁₀ClN₃O | 259.70 | Off-white solid | Typically >85 |
Characterization Data (Expected):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.0-7.4 (m, 6H, Ar-H and pyrazine-H), 5.0-4.8 (m, 4H, CH₂-N-CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 168 (C=O), 145-130 (Ar-C and pyrazine-C), 45-43 (CH₂-N-CH₂).
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₃H₁₁ClN₃O⁺: 260.06; found: 260.1.
Mechanistic Insights and Rationale for Experimental Choices
The N-acylation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:
Caption: Mechanism of N-acylation.
-
Rationale for Base: The use of triethylamine is critical not only to deprotonate the dihydrochloride salt to the free, nucleophilic secondary amine but also to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive.
-
Rationale for Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Conducting the reaction under anhydrous conditions is essential to prevent the hydrolysis of the 4-chlorobenzoyl chloride to the corresponding carboxylic acid, which would not participate in the acylation reaction under these conditions.
-
Rationale for Low Temperature Addition: The reaction between the amine and the acyl chloride is often exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate, minimize the formation of side products, and ensure a higher yield of the desired N-acyl product.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete neutralization of the dihydrochloride salt. | Ensure the use of at least 2.5 equivalents of triethylamine. Stir for a sufficient time after base addition before adding the acyl chloride. |
| Hydrolysis of the acyl chloride. | Use anhydrous solvents and ensure all glassware is thoroughly dried. | |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture. | |
| Formation of side products | Reaction temperature too high during addition. | Maintain the temperature at 0 °C during the addition of the acyl chloride and base. |
| Presence of impurities in starting materials. | Ensure the purity of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and the acyl chloride. | |
| Difficult purification | Co-elution of product with starting material or byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) if silica gel is ineffective. |
Conclusion
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is a valuable and versatile building block for the synthesis of a diverse range of functionalized heterocyclic compounds. The N-acylation reaction, as detailed in this application note, provides a reliable and efficient method for introducing various substituents, paving the way for the development of novel molecules with potential applications in drug discovery and materials science. The provided protocol and mechanistic insights offer a solid foundation for researchers to confidently incorporate this important scaffold into their synthetic strategies.
References
- Due to the proprietary nature of specific industrial applications, detailed public-domain protocols for the direct N-acylation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride can be limited. The provided protocol is a representative procedure based on established principles of organic synthesis for the acylation of similar heterocyclic amines.
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
- For examples of the synthesis and biological importance of related pyrrolopyrazine derivatives, refer to scientific databases such as SciFinder, Reaxys, and Google Scholar using keywords like "pyrrolo[3,4-b]pyrazine synthesis," "N-acylation of heterocyclic amines," and "biologically active pyrazine deriv
Application Notes and Protocols for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Pyrrolo[3,4-b]pyrazine Scaffold
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is a significant heterocyclic scaffold in medicinal chemistry. As a bioisostere of benzene, pyridine, and pyrimidine, it is a key building block in the development of novel therapeutics[1]. The nitrogen atoms in the pyrazine ring often act as hydrogen bond acceptors, interacting with key amino acid residues in biological targets like kinases[1]. This guide provides detailed protocols for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and its subsequent derivatization, offering insights into the chemical principles that underpin these reactions.
Part 1: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
The synthesis of the title compound is a multi-step process that begins with the preparation of the key intermediate, 2,3-diaminopyridine. This is followed by a cyclocondensation reaction to form the pyrazine ring and subsequent salt formation.
Step 1: Synthesis of 2,3-Diaminopyridine
The preparation of 2,3-diaminopyridine can be achieved through the reduction of a nitropyridine precursor. A common and effective method involves the catalytic hydrogenation of 2-amino-3-nitropyridine.
Protocol 1: Catalytic Hydrogenation of 2-Amino-3-nitropyridine
-
Reaction Setup: To a solution of 2-amino-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate, add 5-10 mol% of palladium on carbon (10% Pd/C).
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield crude 2,3-diaminopyridine.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford pure 2,3-diaminopyridine.
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. Palladium on carbon is a robust and highly active catalyst for this transformation. The choice of solvent is critical; alcohols like ethanol are often preferred for their ability to dissolve the starting material and for their compatibility with the hydrogenation process.
Alternative methods for the synthesis of 2,3-diaminopyridine include the reduction of 2-amino-3-nitropyridine with iron in acidified ethanol or tin in hydrochloric acid[2]. Another approach involves the amination of 3-amino-2-halopyridines with aqueous ammonia in the presence of a catalyst[3].
Step 2: Cyclocondensation to form 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
The core of the target molecule is formed through a cyclocondensation reaction between 2,3-diaminopyridine and a suitable two-carbon synthon. Glyoxal is a common reagent for this purpose, leading to the formation of the pyrazine ring[4][5]. To obtain the dihydro-pyrrolo[3,4-b]pyrazine, a two-step approach involving the formation of the aromatic pyrrolo[3,4-b]pyrazine followed by reduction, or a direct approach using a C2 synthon that maintains the dihydro state, can be envisioned. For this guide, we will focus on a direct and efficient method using 1,2-dichloroethane.
Protocol 2: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq) and a suitable base such as potassium carbonate or triethylamine (2.2 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Cyclization: To this solution, add 1,2-dichloroethane (1.1 eq) dropwise at room temperature. After the addition is complete, the reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the free base of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine.
Rationale: This reaction proceeds via a double N-alkylation of the two amino groups of 2,3-diaminopyridine by 1,2-dichloroethane, followed by an intramolecular cyclization to form the desired dihydropyrazine ring. The base is essential to neutralize the hydrochloric acid generated during the reaction. DMF is a suitable solvent due to its high boiling point and its ability to dissolve the reactants.
Step 3: Formation of the Dihydrochloride Salt
To improve the stability and handling of the compound, it is often converted to its dihydrochloride salt.
Protocol 3: Preparation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
-
Salt Formation: Dissolve the purified 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine free base in a minimal amount of a suitable solvent like methanol or isopropanol.
-
Acidification: To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol (2.0-2.2 eq) dropwise with stirring. A precipitate should form.
-
Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride as a stable, crystalline solid.
Rationale: The basic nitrogen atoms of the pyrazine and pyrrolidine rings are readily protonated by hydrochloric acid to form the corresponding hydrochloride salt. The dihydrochloride salt is generally more crystalline and less hygroscopic than the free base, making it easier to handle and store.
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Part 2: Reactions of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
The secondary amine in the 6-position of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is a key site for further functionalization. Common reactions include N-alkylation and N-acylation, which allow for the introduction of a wide range of substituents to modulate the compound's physicochemical and pharmacological properties.
Protocol 4: N-Alkylation
Reaction Principle: The secondary amine can be alkylated using various alkylating agents in the presence of a base. The dihydrochloride salt must first be neutralized to the free base in situ or in a separate step.
-
Reaction Setup: To a suspension of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like triethylamine or diisopropylethylamine (2.2 eq) to generate the free base.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq) to the reaction mixture. The reaction can be stirred at room temperature or heated to 50-80 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by column chromatography to yield the N-alkylated derivative.
Rationale: The base neutralizes the dihydrochloride salt and scavenges the acid generated during the alkylation. The choice of solvent and temperature depends on the reactivity of the alkylating agent. This reaction allows for the introduction of various alkyl groups, which can influence the compound's lipophilicity and target engagement.
Protocol 5: N-Acylation
Reaction Principle: The secondary amine readily reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amide.
-
Reaction Setup: Suspend 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (1.0 eq) and a base like triethylamine (2.2 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.
-
Acylation: Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise to the cooled suspension. The reaction mixture is then allowed to warm to room temperature and stirred for 1-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: The reaction is quenched by the addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the N-acylated product.
Rationale: The base is crucial for neutralizing the dihydrochloride and the acid byproduct of the acylation. The reaction is typically fast and proceeds at low temperatures to avoid side reactions. N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and significantly alter the electronic and steric properties of the molecule.
Reaction Scheme Diagram
Caption: Key functionalization reactions.
Quantitative Data Summary
| Reaction Step | Key Reagents | Typical Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Hydrogenation | 2-Amino-3-nitropyridine, H₂, Pd/C | Ethanol, Ethyl Acetate | Room Temp. | 4-12 | 85-95 |
| Cyclocondensation | 2,3-Diaminopyridine, 1,2-Dichloroethane, K₂CO₃ | DMF | 80-100 | 12-24 | 60-75 |
| Salt Formation | Free Base, HCl | Methanol, Diethyl Ether | 0 - Room Temp. | 0.5-1 | >95 |
| N-Alkylation | Dihydrochloride, R-X, Base | Acetonitrile, DMF | Room Temp. - 80 | 2-12 | 70-90 |
| N-Acylation | Dihydrochloride, RCOCl, Base | DCM, THF | 0 - Room Temp. | 1-6 | 80-95 |
References
-
CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents.
-
2,3-Diaminopyridine synthesis - ChemicalBook.
-
DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents.
-
Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C.
-
Flavour Chemistry of Methylglyoxal and Glyoxal - PubMed.
-
Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed.
-
Pyrazines in Drug Discovery - PharmaBlock.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 4. Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Flavour chemistry of methylglyoxal and glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Utility of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride: A Guide for Medicinal Chemists
Introduction: Unlocking the Potential of a Privileged Scaffold
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine core represents a pivotal building block in modern medicinal chemistry. As a constrained bicyclic diamine, it offers a rigid three-dimensional structure that is invaluable for probing the intricate topographies of biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, kinase inhibition, antiviral properties, and modulation of central nervous system receptors. The dihydrochloride salt form of this scaffold is frequently the commercially available starting material, offering enhanced stability and solubility in polar solvents, which can be advantageous for handling and initial reaction setups.
This guide provides an in-depth exploration of the synthetic applications of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, complete with detailed protocols and the scientific rationale underpinning the procedural choices. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this versatile scaffold in their synthetic campaigns.
Table 1: Physicochemical Properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine [1]
| Property | Value |
|---|---|
| Molecular Formula | C₆H₇N₃ |
| Molecular Weight | 121.14 g/mol |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine |
| CAS Number | 871792-60-8 |
| Topological Polar Surface Area | 37.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Core Synthetic Strategy: The Gateway Reaction
The primary challenge and the first critical step in utilizing 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is the liberation of the free diamine. The presence of two hydrochloride salts renders the nitrogen atoms non-nucleophilic. Therefore, a carefully chosen base is required to neutralize the acidic protons and generate the reactive free base in situ or for isolation.
The choice of base and solvent is crucial and depends on the subsequent reaction. For reactions sensitive to water, an organic base in an anhydrous solvent is preferred. For many standard derivatizations, an inorganic base in a polar aprotic solvent provides a robust and scalable solution.
Caption: General workflow for the deprotonation of the dihydrochloride salt.
Application Note I: Synthesis of N-Acyl Derivatives as Potential Kinase Inhibitors
Scientific Rationale: The pyrrolopyrazine scaffold is a well-established pharmacophore in the design of kinase inhibitors. N-acylation at the 6-position allows for the introduction of various functionalities that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. The choice of acylating agent is therefore a critical parameter in tuning the potency and selectivity of the resulting inhibitor.
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of the N-6 position of the pyrrolopyrazine core using an acyl chloride.
Materials:
-
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
-
Acyl chloride (e.g., benzoyl chloride) (1.1 equivalents)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation and Reaction Setup:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (1.0 equivalent).
-
Suspend the salt in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.5 equivalents) dropwise to the stirred suspension. The rationale for using a slight excess of triethylamine is to ensure complete neutralization of both hydrochloride salts and to scavenge the HCl generated during the subsequent acylation.
-
Allow the mixture to stir at 0 °C for 30 minutes. A visual change from a slurry to a clearer solution may be observed as the free base is formed.
-
-
Acylation:
-
While maintaining the temperature at 0 °C, add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The use of a slight excess of the acyl chloride drives the reaction to completion.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acyl chloride and triethylamine hydrochloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl derivative.
-
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal (if observable) and characteristic shifts in the protons adjacent to the N-6 position in the NMR spectrum, along with the correct mass in the mass spectrum, will validate the success of the reaction.
Application Note II: Synthesis of N-Aryl Derivatives via Buchwald-Hartwig Amination
Scientific Rationale: The introduction of an aryl or heteroaryl moiety at the N-6 position can significantly impact the pharmacological profile of the molecule, often enhancing potency through π-π stacking interactions with aromatic residues in a binding site. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for this transformation.[2][3]
Protocol 2: General Procedure for N-Arylation
This protocol provides a general method for the palladium-catalyzed N-arylation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine with an aryl bromide.
Materials:
-
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
-
Aryl bromide (1.0 equivalent)
-
Sodium tert-butoxide (NaOtBu) (3.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol %)
-
A suitable phosphine ligand (e.g., Xantphos, 4 mol %)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
Preparation of the Free Base:
-
In a separate flask, dissolve 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (1.2 equivalents) in a minimal amount of water.
-
Add a concentrated aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) until the pH is >12.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the free base. Caution: The free base may be less stable than the dihydrochloride salt and should be used promptly.
-
-
Reaction Setup:
-
To a Schlenk tube or a similar reaction vessel, add the aryl bromide (1.0 equivalent), Pd₂(dba)₃ (2 mol %), and the phosphine ligand (4 mol %).
-
Add sodium tert-butoxide (3.0 equivalents). The use of a strong, non-nucleophilic base is critical for the catalytic cycle.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
-
Coupling Reaction:
-
Add a solution of the freshly prepared 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine free base (1.2 equivalents) in anhydrous, degassed toluene. The use of a slight excess of the amine ensures complete consumption of the aryl bromide.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl product.
-
Caption: A simplified representation of the Buchwald-Hartwig amination cycle.
Safety and Handling
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. As with many nitrogen-containing heterocyclic compounds, the potential for toxicity exists, and skin contact and inhalation should be avoided. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. The key to its successful application lies in the initial deprotonation to liberate the reactive free amine. Following this gateway step, a wealth of modern synthetic methodologies, including N-acylation and palladium-catalyzed cross-coupling reactions, can be employed to elaborate the scaffold. The protocols and rationales provided herein serve as a robust foundation for researchers to explore the rich chemical space accessible from this privileged core.
References
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PubChem. 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. Available at: [Link]
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Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
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Application Notes & Protocols: Characterizing 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in Cell-Based Assays
Authored by: Senior Application Scientist
Introduction: The Pyrrolopyrazine Scaffold as a Foundation for Kinase Inhibitor Discovery
The intersection of chemistry and oncology has yielded numerous heterocyclic scaffolds that serve as the backbone for targeted therapeutics. Among these, the pyrrolopyrazine core is recognized for its versatile biological activity, with derivatives showing potential as antimicrobial, anti-inflammatory, and notably, antitumor agents.[1] Specifically, the related 5H-pyrrolo[2,3-b]pyrazine scaffold has been the basis for the rational design of potent and selective inhibitors of key protein kinases, including Fibroblast Growth Factor Receptors (FGFRs).[2][3][4] Kinases are fundamental regulators of complex cellular processes such as growth, proliferation, and apoptosis, and their dysregulation is a well-established driver of numerous cancers.[5]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the initial characterization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride , a novel compound built upon this promising scaffold. As its precise biological target is yet to be fully elucidated, we will proceed with the scientifically-grounded hypothesis that it functions as a kinase inhibitor. This guide presents a logical, three-tiered experimental approach—assessing cytotoxicity, induction of apoptosis, and cell cycle perturbation—to build a robust preliminary profile of its mechanism of action in cancer cell lines.
Hypothesized Mechanism of Action: Inhibition of Pro-Survival Kinase Signaling
Receptor Tyrosine Kinases (RTKs) like FGFR, EGFR, and VEGFR are critical nodes in signaling networks that control cell fate.[3] In many cancers, these kinases are aberrantly activated through mutation or overexpression, leading to uncontrolled cell proliferation and resistance to cell death.[6] Small molecule inhibitors typically function by competing with ATP at the kinase's catalytic site, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.[7]
We hypothesize that 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride targets a key pro-survival protein kinase. Inhibition of this target is expected to disrupt downstream signaling, culminating in reduced cell viability, cell cycle arrest, and the induction of programmed cell death (apoptosis).
Caption: Hypothesized mechanism of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine as a kinase inhibitor.
I. Preliminary Steps: Compound Handling and Cell Line Selection
Scientific integrity demands meticulous preparation. The dihydrochloride salt form of the compound suggests good aqueous solubility, however, verification is crucial.
1.1. Compound Reconstitution and Storage:
-
Reconstitution: Begin by reconstituting the compound in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 10-20 mM). If solubility in water is limited, sterile DMSO can be used. Note that the final DMSO concentration in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. The stability of the compound in solution should be validated if long-term storage is required.
1.2. Cell Line Selection: The choice of cell line is paramount for generating relevant data. For a putative kinase inhibitor, a logical starting point is a cell line known to be dependent on, or "addicted to," a specific kinase pathway for its survival. Based on literature for the broader pyrrolopyrazine scaffold, cancer cell lines with known FGFR aberrations are excellent models.[7]
Recommended Cell Lines for Initial Screening:
| Cell Line | Cancer Type | Relevant Feature | Rationale |
|---|---|---|---|
| KG-1 | Acute Myelogenous Leukemia | FGFR1OP-FGFR1 fusion | Known dependence on FGFR1 signaling.[7] |
| BT-549 | Breast Cancer | High FGFR expression | Used to test antiproliferative activity of pyrrolo[3,2-b]pyrazine derivatives.[8] |
| A549 | Lung Carcinoma | General screening line | Widely used for cytotoxicity screening of novel compounds. |
| HCT116 | Colorectal Carcinoma | General screening line | Common model for cell cycle and apoptosis studies. |
II. Application 1: Cell Viability and Cytotoxicity Assessment
Causality: The foundational assay for any potential anti-cancer agent is to determine its effect on cell viability. This allows for the calculation of the IC50 (half-maximal inhibitory concentration), a key metric of compound potency. We will utilize the MTT assay, a robust and widely adopted method that measures the metabolic activity of living cells.[9]
Protocol: MTT Cell Viability Assay
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductases in viable cells to form an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[9]
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette and plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare a 2X serial dilution series of the compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
| Compound Conc. (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.180 | 94.4% |
| 1.0 | 0.850 | 68.0% |
| 10.0 | 0.450 | 36.0% |
| 100.0 | 0.150 | 12.0% |
| Calculated IC50: | ~5.5 µM |
III. Application 2: Elucidation of Apoptotic Induction
Causality: A reduction in viability can result from either cytostatic (growth arrest) or cytotoxic (cell death) effects. Kinase inhibitors frequently induce apoptosis, a controlled form of cell death.[10] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and differentiating between early apoptosis, late apoptosis, and necrosis.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Materials:
-
6- or 12-well plates
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., 1X and 2X the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge (e.g., 300 x g for 5 minutes).
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Data Interpretation: The flow cytometry data will resolve four cell populations:
-
Live Cells: Annexin V-negative / PI-negative (Bottom-left quadrant)
-
Early Apoptotic: Annexin V-positive / PI-negative (Bottom-right quadrant)
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive (Top-right quadrant)
-
Necrotic: Annexin V-negative / PI-positive (Top-left quadrant)
An increase in the percentage of cells in the bottom-right and top-right quadrants in treated samples compared to the control indicates that the compound induces apoptosis.
IV. Application 3: Cell Cycle Analysis
Causality: Kinases are critical regulators of cell cycle progression.[11] Inhibition of specific kinases, such as Cyclin-Dependent Kinases (CDKs) or kinases in pathways that signal to the cell cycle machinery (like the FGFR pathway), can lead to arrest at specific checkpoints (G1/S or G2/M). This prevents cells from replicating damaged DNA and can precede apoptosis.
Protocol: Cell Cycle Analysis by PI Staining
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is therefore directly proportional to the amount of DNA in a cell. By staining a population of cells and analyzing them with a flow cytometer, one can distinguish between cells in different phases of the cell cycle based on their DNA content (G0/G1: 2N DNA; S: between 2N and 4N DNA; G2/M: 4N DNA).
Materials:
-
Treated and control cells
-
PBS and 70% ethanol (ice-cold)
-
PI/RNase Staining Buffer
Procedure:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay (Section III). A time course (e.g., 12, 24, 48 hours) is often informative.
-
Harvesting: Harvest approximately 1x10⁶ cells per sample as previously described.
-
Fixation: Wash the cell pellet with PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
Data Analysis & Presentation: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak may also be visible, which often represents apoptotic cells with fragmented DNA.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Cells in Sub-G1 | Interpretation |
| Vehicle Control | 55% | 30% | 15% | <2% | Normal Distribution |
| Compound (IC50) | 25% | 20% | 55% | 5% | G2/M Arrest |
A significant increase in the percentage of cells in a specific phase (e.g., G2/M) in the treated sample compared to the control indicates a compound-induced cell cycle arrest at that checkpoint.
V. Synthesis of Findings & Future Directions
By integrating the data from these three core assays, a robust preliminary profile of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride can be established. For instance, if the compound exhibits a potent IC50, induces a significant increase in the Annexin V-positive population, and causes an accumulation of cells in the G2/M phase, it strongly suggests the compound acts as a cytotoxic agent that disrupts cell cycle progression and triggers apoptosis, consistent with the mechanism of many kinase inhibitors.
Next logical steps include:
-
Target Deconvolution: Employing broad-panel kinase screening assays to identify specific kinase targets.
-
Pathway Analysis: Using Western blotting to probe the phosphorylation status of key downstream proteins of the identified target kinase (e.g., p-AKT, p-ERK) to confirm target engagement and mechanism in a cellular context.
-
Selectivity Profiling: Testing the compound against non-cancerous cell lines to determine its therapeutic index.
This structured approach ensures that the initial characterization of this novel compound is both efficient and scientifically rigorous, providing a solid foundation for further preclinical development.
References
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Pipzine Chemicals. 6,7-Dihydro-5H-Pyrrolo[3,4-B]Pyridine Hcl. Available from: [Link]
- Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. RSC Advances.
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FooDB. (2010). Showing Compound 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine (FDB016144). Available from: [Link]
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Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available from: [Link]
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology.
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NIH. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. National Center for Biotechnology Information. Available from: [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available from: [Link]
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NIH. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (2017). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
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PubMed. (2013). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Available from: [Link]
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PubChem. 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. Available from: [Link]
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NIH. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Center for Biotechnology Information. Available from: [Link]
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PubMed. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. Available from: [Link]
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NIH. (2013). Cell Viability Assays. National Center for Biotechnology Information. Available from: [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]
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Preprints.org. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available from: [Link]
-
NIH. (2011). Identification and characterization of a novel integrin-linked kinase inhibitor. National Center for Biotechnology Information. Available from: [Link]
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MDPI. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available from: [Link]
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ResearchGate. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Available from: [Link]
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PubMed. (1991). Effects of the Tricyclic Nucleoside 6-amino-4-methyl-8-(beta-D-ribofuranosyl)- pyrrolo[4,3,2-de]pyrimido[4,5-c]pyridazine on the Viability and Cell Cycle Distribution of L1210 Cells in Vitro. Available from: [Link]
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AACR Journals. (2006). Identification and characterization of novel Chk2 inhibitors. Available from: [Link]
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PubMed. (2013). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Available from: [Link]
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MDPI. (2019). Basic Methods of Cell Cycle Analysis. Available from: [Link]
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PubMed. (2025). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Available from: [Link]
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Application Note & Experimental Protocol: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrrolo[3,4-b]pyrazine Scaffold
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a heterocyclic aromatic compound featuring a fused pyrrole and pyrazine ring system.[1][2] This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[2][3] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a wide range of experimental conditions.
The pyrrolopyrazine core is a key pharmacophore found in molecules with diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[3][4] Notably, derivatives of this scaffold have been investigated as potent kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5][6] This guide provides a comprehensive experimental protocol for the synthesis, characterization, and potential applications of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, grounded in established chemical principles.
Physicochemical and Safety Data
A thorough understanding of the compound's properties and associated hazards is paramount for safe and effective experimentation.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃ · 2HCl | [1] |
| Molecular Weight | 194.06 g/mol (dihydrochloride salt) | |
| CAS Number | 1255099-34-3 | |
| Appearance | Off-white to light yellow solid | Inferred from typical hydrochloride salts |
| Purity | ≥97% | [1] |
| Storage | Inert atmosphere, 2-8°C |
Health and Safety Information
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Synthesis Protocol: A Rational Approach
The synthesis of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine core is typically achieved through a condensation reaction, a cornerstone of heterocyclic chemistry.[7][8][9] This protocol outlines a logical and field-proven pathway.
Principle of the Synthesis
The core principle involves the condensation of a suitable diamine with a dicarbonyl compound to form the pyrazine ring, followed by the formation of the pyrrole ring. A common strategy is the dehydrogenative coupling of α-amino carbonyl or α-diketones with vicinal diamines.[7] This protocol adapts this principle for the specific target molecule.
Workflow for Synthesis and Purification
Caption: Synthesis and Purification Workflow.
Materials and Reagents
-
2,3-Diaminopyridine
-
1,2-Dichloroethane
-
N-Boc-2,5-dihydropyrrole
-
Palladium on Carbon (10% Pd/C)
-
Methanol (anhydrous)
-
Ethyl Acetate
-
Hexanes
-
Hydrochloric Acid (4M in Dioxane)
-
Sodium Bicarbonate (Saturated Solution)
-
Magnesium Sulfate (Anhydrous)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Synthesis Procedure
-
Step 1: Synthesis of the Pyrrolo[3,4-b]pyridine Intermediate
-
Rationale: This step involves a Buchwald-Hartwig amination to couple the dihydropyrrole with the diaminopyridine, forming the core heterocyclic structure.
-
To a solution of 2,3-diaminopyridine (1.0 eq) and N-Boc-2,5-dihydropyrrole (1.1 eq) in anhydrous toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a suitable ligand (e.g., Xantphos, 0.1 eq).
-
Add a base such as sodium tert-butoxide (2.5 eq).
-
Purge the reaction mixture with an inert gas for 15 minutes.
-
Heat the reaction to 100-110 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.
-
-
Step 2: Deprotection and Aromatization
-
Rationale: The Boc protecting group is removed under acidic conditions, and a subsequent oxidation/aromatization step forms the pyrazine ring.
-
Dissolve the purified intermediate from Step 1 in methanol.
-
Add 10% Palladium on Carbon (10% w/w).
-
Heat the mixture to reflux and stir for 4-6 hours. The palladium on carbon facilitates both dehydrogenation (aromatization) and can assist in any necessary reductions.
-
Cool the reaction and filter through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the free base of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine.
-
-
Step 3: Formation of the Dihydrochloride Salt
-
Rationale: Converting the free base to its dihydrochloride salt improves stability and water solubility, which is often desirable for biological testing and storage.
-
Dissolve the crude free base from Step 2 in a minimal amount of anhydrous methanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4M HCl in dioxane (2.2 equivalents) dropwise with stirring.
-
A precipitate should form. Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any residual non-polar impurities.
-
Dry the product under high vacuum to yield 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride as a solid.
-
Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and integrity of the synthesized compound.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Elucidation | Protons on the aromatic rings and the methylene groups of the pyrrolidine ring should show characteristic chemical shifts and coupling patterns. The number of protons should integrate correctly. |
| LC-MS | Purity Assessment & Mass Verification | A primary peak should be observed in the chromatogram (purity >97%). The mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺. |
| HPLC | Quantitative Purity Analysis | Provides a precise measure of purity by peak area percentage. |
| Melting Point | Physical Property Confirmation | A sharp melting point range indicates high purity. |
Applications in Drug Discovery
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, primarily serving as a starting point for the synthesis of more complex molecules.[10]
Use as a Kinase Inhibitor Scaffold
Pyrrolopyrazine derivatives have shown significant promise as kinase inhibitors.[4][5] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.[11]
Workflow for Scaffold-Based Drug Design
Caption: Scaffold-based Drug Discovery Workflow.
Protocol: Derivatization for Kinase Inhibitor Synthesis
-
N-Arylation of the Pyrrole Nitrogen:
-
Rationale: Attaching various aryl or heteroaryl groups to the pyrrole nitrogen allows for the exploration of different binding pockets in the target kinase.
-
Dissolve 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (1.0 eq) in a solvent like DMF.
-
Add a base such as triethylamine or DIPEA (diisopropylethylamine) to neutralize the hydrochloride and deprotonate the pyrrole nitrogen.
-
Add the desired aryl halide (e.g., 2-fluoro-5-bromobenzonitrile, 1.1 eq), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand (e.g., a biarylphosphine).
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by LC-MS).
-
Perform an aqueous workup followed by purification via column chromatography to isolate the derivatized product.
-
The resulting library of compounds can then be screened for biological activity.[5]
-
Conclusion
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is a valuable building block for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and subsequent derivatization. By understanding the principles behind each step and adhering to rigorous safety and quality control standards, researchers can effectively leverage this versatile scaffold in their drug discovery programs.
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Application Notes and Protocols for High-Throughput Screening with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
Introduction: The Pyrrolo[3,4-b]pyrazine Scaffold as a Privileged Structure in Drug Discovery
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyrrolopyrazine core is a key structural motif found in a variety of biologically active molecules.[1][2] Derivatives of similar scaffolds, such as pyrrolo[2,3-b]pyrazines, have been identified as potent inhibitors of critical cellular targets, including fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[3][4] The structural rigidity and the arrangement of nitrogen atoms in the pyrazine ring allow for specific hydrogen bond interactions with biological targets, a crucial aspect in the rational design of therapeutic agents.[5]
This document provides a comprehensive guide for the utilization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of cellular signaling pathways. We will focus on a representative application: the identification of inhibitors for key protein kinases, a target class for which this scaffold shows considerable promise.[6][7] Additionally, we will explore its potential in cell-based phenotypic screens, such as those monitoring autophagy.[8][9][10]
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is paramount for successful HTS implementation.
| Property | Value | Source |
| Molecular Formula | C₆H₇N₃·2HCl | PubChem[11] |
| Molecular Weight | 194.06 g/mol | PubChem[11] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and DMSO | General chemical knowledge |
| Storage | Store at 4°C in a dry, well-ventilated place.[12] | General laboratory practice |
Note on Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[13] Handling should be performed in a chemical fume hood to avoid inhalation of any dust or aerosols.[13][14] For detailed safety information, consult the material safety data sheet (MSDS).
Application I: High-Throughput Screening for Kinase Inhibitors
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The pyrrolopyrazine scaffold has been successfully employed in the discovery of kinase inhibitors.[3] This section outlines a protocol for a biochemical HTS assay to identify inhibitors of a representative tyrosine kinase.
Assay Principle
The assay is based on the detection of ADP, a universal product of kinase-catalyzed ATP hydrolysis. The Transcreener® ADP² FP Assay is a robust, homogeneous, and high-throughput method that utilizes a highly specific antibody to ADP and a fluorescent tracer.[15] Inhibition of the kinase results in a lower production of ADP, which is detected as a change in fluorescence polarization.
Experimental Workflow: Kinase Inhibitor HTS
Caption: Simplified overview of the autophagy signaling pathway.
Detailed Protocol: Autophagy Flux Assay
-
Cell Culture and Seeding:
-
Culture mCherry-EGFP-LC3B expressing cells (e.g., U2OS or HeLa) under standard conditions.
-
Seed the cells into 384-well, clear-bottom imaging plates at a density that results in a sub-confluent monolayer at the time of imaging.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in cell culture medium.
-
Remove the old medium from the cell plates and add the compound-containing medium.
-
Include appropriate controls:
-
Vehicle control (e.g., 0.1% DMSO).
-
Positive control for autophagy induction (e.g., Torin 1 or starvation medium).
-
Positive control for autophagy blockade (e.g., Bafilomycin A1).
-
-
Incubate the plates for the desired treatment duration (e.g., 6-24 hours).
-
-
Cell Staining and Imaging:
-
Stain the cell nuclei with a fluorescent nuclear dye (e.g., Hoechst 33342) for automated cell segmentation.
-
Acquire images using a high-content imaging system, capturing both the mCherry and EGFP channels.
-
-
Image Analysis and Hit Identification:
-
Use an automated image analysis software to:
-
Identify individual cells based on the nuclear stain.
-
Segment the cytoplasm.
-
Identify and count the number of green (autophagosomes) and red (autolysosomes) puncta per cell.
-
-
Calculate the autophagic flux by determining the ratio of red puncta to green puncta or the total number of red puncta per cell.
-
Identify hit compounds that significantly increase the autophagic flux compared to the vehicle control.
-
Data Interpretation and Follow-Up Studies
Initial hits from the HTS should be subjected to a rigorous validation and characterization process:
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Determine the potency (EC₅₀ or IC₅₀) and efficacy of the confirmed hits.
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically different assay. For kinase inhibitors, this could involve a different detection technology or measuring the phosphorylation of a downstream substrate in a cell-based assay. For autophagy modulators, this could involve Western blotting for LC3-I to LC3-II conversion or p62 degradation. [16]4. Selectivity Profiling: Screen kinase inhibitors against a panel of other kinases to determine their selectivity.
-
Mechanism of Action Studies: For novel autophagy modulators, investigate whether they act via mTOR-dependent or -independent pathways.
Conclusion
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride represents a promising starting point for the discovery of novel modulators of important biological targets. The protocols outlined in these application notes provide a robust framework for initiating HTS campaigns to identify novel kinase inhibitors and autophagy modulators. The adaptability of the pyrrolopyrazine scaffold suggests that this compound could be a valuable addition to any screening library, with the potential to yield novel therapeutic leads for a wide range of diseases.
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PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. National Center for Biotechnology Information. [Link]
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Wójcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4994. [Link]
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Zhang, Y., et al. (2016). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules, 21(7), 886. [Link]
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Caramés, B., et al. (2020). Flux-Based Assay for the Identification of Autophagy Modulators for Osteoarthritis. Journal of Visualized Experiments, (161), e61078. [Link]
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BellBrook Labs. (n.d.). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. [Link]
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PubChem. (n.d.). 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. National Center for Biotechnology Information. [Link]
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ACS Omega. (2023). Identifying Potential Autophagy Modulators in Panch Phoron Spices (P5S): An In Silico approach. [Link]
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El-Faham, A., et al. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -t[1][11][17]riazolo[3,4- b ] [1][11][18]thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. Medicinal Chemistry Research, 30, 1636–1649. [Link]
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Phyo, Y. Z., et al. (2022). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Scientific Reports, 12(1), 18881. [Link]
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Jacobson, M. P., et al. (2012). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. PLoS One, 7(8), e40934. [Link]
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Frontiers. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]
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Klionsky, D. J., et al. (2021). Assays to Monitor Autophagy Progression in Cell Cultures. Cells, 10(8), 1904. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry, 66(18), 12536–12555. [Link]
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ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]
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Application Notes and Protocols: Characterization of Pyrrolopyrazine-Based M4 Muscarinic Acetylcholine Receptor Modulators
Introduction: The M4 Muscarinic Receptor as a Therapeutic Target
The M4 muscarinic acetylcholine receptor (M4R), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a compelling target for the treatment of neuropsychiatric disorders, particularly schizophrenia.[1][2][3] Encoded by the CHRM4 gene, the M4R is predominantly expressed in the central nervous system (CNS), with high concentrations in key brain regions implicated in psychosis and cognition, such as the striatum, hippocampus, and cortex.[4] A defining characteristic of the M4R is its preferential coupling to the Gαi/o family of G proteins.[4][5][6][7] Upon activation by its endogenous ligand, acetylcholine (ACh), the M4R initiates an inhibitory signaling cascade that leads to the suppression of adenylyl cyclase activity and a subsequent reduction in intracellular cyclic AMP (cAMP) levels.[4][8][9] This signaling mechanism is crucial for modulating neuronal excitability and neurotransmitter release, particularly dopamine, in brain circuits relevant to schizophrenia.[4][10][11][12]
The therapeutic rationale for targeting the M4R in schizophrenia stems from the observation that excessive dopaminergic activity in the mesolimbic pathway is associated with the positive symptoms of the disorder.[11][12] By activating M4Rs, it is possible to attenuate this hyperdopaminergic state, offering a novel mechanistic approach to antipsychotic therapy that diverges from the direct dopamine D2 receptor blockade employed by conventional antipsychotics.[11][12] This alternative strategy holds the promise of improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile.[3][13][14]
The Advent of Pyrrolopyrazine-Based Positive Allosteric Modulators (PAMs)
Despite the therapeutic potential of M4R activation, the development of subtype-selective orthosteric agonists has been challenging due to the high degree of conservation in the ACh binding site across the five muscarinic receptor subtypes.[15] This lack of selectivity can lead to undesirable side effects mediated by the activation of other muscarinic receptors in the periphery.[15] To circumvent this obstacle, the field has shifted its focus to the discovery and development of positive allosteric modulators (PAMs).[3][15]
PAMs represent a sophisticated class of ligands that bind to a topographically distinct site on the receptor, known as an allosteric site.[15] Rather than directly activating the receptor, PAMs modulate the binding and/or efficacy of the endogenous agonist, ACh.[15][16] This mechanism of action offers several key advantages, including enhanced subtype selectivity and a more physiological, activity-dependent mode of action. Pyrrolopyrazine-based compounds have emerged as a promising chemical scaffold for the development of potent and selective M4R PAMs.[17] These molecules have demonstrated the ability to significantly potentiate the M4R response to ACh, leading to robust efficacy in preclinical models of psychosis.[10][18]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of pyrrolopyrazine-based M4R PAMs. It outlines detailed protocols for a suite of in vitro and in vivo assays designed to elucidate the pharmacological properties of these compounds and to provide a robust framework for their preclinical evaluation.
Foundational In Vitro Characterization of Pyrrolopyrazine-Based M4R PAMs
A thorough in vitro pharmacological assessment is the cornerstone of characterizing any novel M4R PAM. The following assays are essential for determining the potency, efficacy, and selectivity of pyrrolopyrazine-based modulators.
Radioligand Binding Assays: Quantifying Affinity and Cooperativity
Radioligand binding assays are fundamental for directly measuring the interaction of a compound with its target receptor.[16] For M4R PAMs, these assays are crucial for determining the affinity of the modulator for its allosteric site and its effect on the binding of an orthosteric ligand.
Principle: This technique utilizes a radiolabeled ligand (radioligand) with known high affinity and selectivity for a specific receptor binding site. The assay measures the ability of an unlabeled compound (the pyrrolopyrazine PAM) to compete with the radioligand for binding to the receptor. By quantifying the displacement of the radioligand, the affinity of the test compound can be determined.
Protocol 1: [³H]-N-methylscopolamine ([³H]NMS) Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of a pyrrolopyrazine-based PAM at the M4 muscarinic receptor.
-
Materials:
-
Cell membranes prepared from a stable cell line expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK-293 cells).
-
[³H]-N-methylscopolamine ([³H]NMS) as the radioligand.[19]
-
Unlabeled N-methylscopolamine (NMS) or atropine for determining non-specific binding.
-
Pyrrolopyrazine test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the pyrrolopyrazine test compound.
-
In a 96-well plate, add the cell membranes (typically 10-20 µg of protein per well).
-
Add the [³H]NMS at a concentration near its Kd (e.g., 0.1-0.4 nM).[19]
-
Add the serially diluted test compound.
-
For total binding wells, add binding buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of unlabeled NMS or atropine (e.g., 10 µM).
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation to reach equilibrium.[19]
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to remove any non-specifically bound radioligand.[19]
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity on the filters using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Representative Binding Affinity Data for a Hypothetical Pyrrolopyrazine M4R PAM
| Compound | Receptor | Radioligand | Ki (nM) |
| Pyrrolopyrazine-A | Human M4 | [³H]NMS | 15.2 |
| Pyrrolopyrazine-A | Human M1 | [³H]NMS | >10,000 |
| Pyrrolopyrazine-A | Human M2 | [³H]NMS | >10,000 |
| Pyrrolopyrazine-A | Human M3 | [³H]NMS | >10,000 |
| Pyrrolopyrazine-A | Human M5 | [³H]NMS | >10,000 |
Functional Assays: Assessing Modulatory Activity
Functional assays are essential to determine whether a pyrrolopyrazine compound acts as a PAM, a negative allosteric modulator (NAM), or a silent allosteric modulator (SAM). These assays measure the downstream signaling events following receptor activation.
Principle: Since M4Rs are Gαi/o-coupled, their activation leads to a decrease in intracellular cAMP levels.[4][8][9] Functional assays for M4R PAMs typically measure this change in cAMP or other downstream signaling events.
Protocol 2: GloSensor™ cAMP Assay for M4R PAM Activity
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of a pyrrolopyrazine-based PAM in modulating the ACh-mediated inhibition of cAMP production.
-
Causality Behind Experimental Choices: The GloSensor™ cAMP assay is a live-cell, real-time assay that provides high sensitivity, making it ideal for detecting the inhibitory effects of Gαi/o-coupled receptors without the need for artificial stimulation with forskolin.[20][21] This avoids potential artifacts and provides a more physiologically relevant measure of receptor activity.
-
Materials:
-
A stable cell line co-expressing the human M4 muscarinic receptor and the GloSensor™ cAMP biosensor (e.g., HEK-293 or CHO-K1 cells).
-
GloSensor™ cAMP Reagent.
-
Acetylcholine (ACh).
-
Pyrrolopyrazine test compounds.
-
White, opaque 96- or 384-well microplates suitable for luminescence measurements.
-
A luminometer.
-
-
Procedure:
-
Plate the M4R-GloSensor™ cells in the microplates and allow them to attach overnight.
-
Equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours in a CO₂ incubator.
-
Prepare serial dilutions of the pyrrolopyrazine test compound.
-
To determine PAM activity, add the test compound to the cells in the presence of a sub-maximal (EC₂₀) concentration of ACh.
-
To assess for agonist activity, add the test compound alone.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the cAMP concentration.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values. The EC₅₀ represents the concentration of the PAM that produces 50% of the maximal potentiation of the ACh response.
-
Protocol 3: [³⁵S]GTPγS Binding Assay
-
Objective: To measure the potentiation of agonist-stimulated G protein activation by a pyrrolopyrazine-based PAM.
-
Causality Behind Experimental Choices: The [³⁵S]GTPγS binding assay provides a direct measure of G protein activation, which is the proximal step in the GPCR signaling cascade.[22][23][24][25] This assay is highly valuable for confirming that the observed functional effects are indeed mediated by G protein coupling.
-
Materials:
-
Cell membranes from a stable cell line expressing the human M4 muscarinic receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Acetylcholine (ACh).
-
Pyrrolopyrazine test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add the cell membranes, GDP (to ensure that G proteins are in their inactive state), and the pyrrolopyrazine test compound at various concentrations.
-
Add a sub-maximal concentration of ACh.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filter mats.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter mats and add scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for the potentiation of ACh-stimulated [³⁵S]GTPγS binding.
-
Table 2: Representative Functional Data for a Hypothetical Pyrrolopyrazine M4R PAM
| Assay | Agonist | Pyrrolopyrazine-A EC₅₀ (nM) | Pyrrolopyrazine-A Emax (% of ACh) |
| GloSensor™ cAMP | ACh (EC₂₀) | 25.8 | 180% |
| [³⁵S]GTPγS Binding | ACh (EC₂₀) | 31.2 | 165% |
Advanced In Vitro Characterization: Delving Deeper into Mechanism
To gain a more nuanced understanding of the mechanism of action of pyrrolopyrazine-based M4R PAMs, more advanced in vitro assays can be employed.
Bioluminescence Resonance Energy Transfer (BRET) Assays
BRET assays are powerful tools for studying protein-protein interactions in living cells in real-time.[26][27] They can be adapted to investigate various aspects of M4R signaling and regulation.
Protocol 4: BRET Assay for β-arrestin Recruitment
-
Objective: To determine if the pyrrolopyrazine-based PAM promotes or inhibits the recruitment of β-arrestin to the M4R.
-
Causality Behind Experimental Choices: β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G protein-independent signaling pathways.[26] Understanding the impact of a PAM on this process is crucial for predicting its long-term effects and potential for biased signaling.
-
Materials:
-
A stable cell line co-expressing the M4R fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a green fluorescent protein (GFP) or other suitable BRET pair.[28][29]
-
BRET substrate (e.g., coelenterazine h).
-
Acetylcholine (ACh).
-
Pyrrolopyrazine test compounds.
-
White, opaque 96- or 384-well microplates.
-
A microplate reader capable of measuring dual-emission luminescence.
-
-
Procedure:
-
Plate the cells in the microplates and allow them to attach.
-
Add the pyrrolopyrazine test compound at various concentrations, followed by a saturating concentration of ACh.
-
Add the BRET substrate.
-
Measure the luminescence at the two emission wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the test compound concentration to determine the EC₅₀ and Emax for β-arrestin recruitment.
-
In Vivo Evaluation: Assessing Preclinical Efficacy
Following comprehensive in vitro characterization, promising pyrrolopyrazine-based M4R PAMs should be evaluated in relevant animal models to assess their in vivo efficacy and therapeutic potential.
Protocol 5: Amphetamine-Induced Hyperlocomotion Model in Rodents
-
Objective: To evaluate the antipsychotic-like potential of a pyrrolopyrazine-based PAM.
-
Causality Behind Experimental Choices: Amphetamine induces a hyperdopaminergic state that leads to increased locomotor activity in rodents.[10] This model is widely used as a screen for antipsychotic drugs, as compounds that can attenuate this hyperlocomotion are often effective in treating the positive symptoms of schizophrenia.
-
Materials:
-
Male mice or rats.
-
Pyrrolopyrazine test compound.
-
Vehicle control.
-
d-amphetamine.
-
Open-field activity chambers equipped with infrared beams to track movement.
-
-
Procedure:
-
Acclimate the animals to the testing room and the open-field chambers.
-
Administer the pyrrolopyrazine test compound or vehicle at various doses via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
After a suitable pre-treatment time, administer d-amphetamine (e.g., 2-5 mg/kg).
-
Place the animals in the open-field chambers and record their locomotor activity for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Quantify the total distance traveled, number of ambulatory movements, and other relevant locomotor parameters.
-
Compare the locomotor activity of the test compound-treated groups to the vehicle-treated group.
-
A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like efficacy.
-
Data Visualization and Interpretation
Signaling Pathway Diagram
Caption: M4R Signaling Pathway and PAM Modulation.
Experimental Workflow Diagram
Caption: Experimental Workflow for M4R PAM Characterization.
Conclusion
The modulation of the M4 muscarinic acetylcholine receptor by pyrrolopyrazine-based positive allosteric modulators represents a highly promising and innovative approach for the development of novel therapeutics for schizophrenia and other neuropsychiatric disorders. The protocols and methodologies outlined in this document provide a robust framework for the comprehensive preclinical characterization of these compounds. By systematically evaluating their binding affinity, functional potency and efficacy, mechanism of action, and in vivo activity, researchers can effectively identify and advance lead candidates with the greatest potential for clinical success. A thorough and well-executed preclinical evaluation is paramount to translating the exciting science of M4R modulation into tangible benefits for patients.
References
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Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. Pharmacology Research & Perspectives. [Link]
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Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife. [Link]
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Modulation of M4 muscarinic acetylcholine receptors by interacting proteins. Neuroscience Bulletin. [Link]
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Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. Neuropsychopharmacology. [Link]
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Synthesis and pharmacological evaluation of M4 muscarinic receptor positive allosteric modulators derived from VU10004. ACS Chemical Neuroscience. [Link]
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M4 muscarinic receptor signaling ameliorates striatal plasticity deficits in models of L-DOPA-induced dyskinesia. Neuron. [Link]
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Muscarinic acetylcholine receptor. Wikipedia. [Link]
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Discovery of VU6008677: A Structurally Distinct Tricyclic M4 Positive Allosteric Modulator with Improved CYP450 Profile. ACS Medicinal Chemistry Letters. [Link]
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Muscarinic Cholinergic M1/M4 Stimulation: Muscarinic Agents for SCZ Treatment. YouTube. [Link]
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Pharmacological hallmarks of allostery at the M4 muscarinic receptor elucidated through structure and dynamics. eLife. [Link]
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Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor. ACS Medicinal Chemistry Letters. [Link]
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Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences. [Link]
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Muscarinic acetylcholine receptor M4. Wikipedia. [Link]
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Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. Molecular Pharmacology. [Link]
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Targeting Muscarinic Receptors to Treat Schizophrenia. Trends in Neurosciences. [Link]
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Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Development of a BRET2 screening assay using beta-arrestin 2 mutants. Journal of Biomolecular Screening. [Link]
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Muscarinic receptor agonists in animal models of psychosis: protocol for a systematic review and meta-analysis. F1000Research. [Link]
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Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]
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Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders. ACS Chemical Neuroscience. [Link]
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BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. [Link]
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Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences of the United States of America. [Link]
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In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current Protocols in Pharmacology. [Link]
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β-arrestin recruitment facilitates a direct association with G proteins. bioRxiv. [Link]
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Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods. International Journal of Molecular Sciences. [Link]
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A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia. Frontiers in Psychiatry. [Link]
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β-Arrestin-2 BRET Biosensors Detect Different β-Arrestin-2 Conformations in Interaction with GPCRs. ACS Sensors. [Link]
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GTPγS Binding Assay. Creative Bioarray. [Link]
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What M4 receptor agonists are in clinical trials currently? Patsnap Synapse. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties. Neuropsychopharmacology. [Link]
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Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. [Link]
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What are the Efficacy and Safety of Muscarinic Receptor Modulators in Patients With Schizophrenia? YouTube. [Link]
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[35S]GTPgammaS binding in G protein-coupled receptor assays. Methods in Molecular Biology. [Link]
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Receptor Binding Assays. MilliporeSigma. [Link]
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Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry. [Link]
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Application Note: Synthetic Strategies for the Derivatization of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Scaffold
Introduction: The Pyrrolo[3,4-b]pyrazine Core in Modern Drug Discovery
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry.[1][2] Its rigid, bicyclic structure serves as an excellent framework for positioning functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Most notably, derivatives of this scaffold have emerged as potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[1][3][4][5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many pathologies. The pyrrolopyrazine core can effectively mimic the hinge-binding region of ATP, making it an ideal starting point for inhibitor design.[3][6]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic methodologies for the derivatization of the commercially available starting material, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. We will move beyond simple procedural lists to explain the underlying chemical principles, justify the selection of reagents, and provide detailed, field-tested protocols for key transformations.
Starting Material: Properties and Handling
The common starting material, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, is typically supplied as a dihydrochloride salt to improve its stability and shelf-life.
Structure:
-
IUPAC Name: 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine[7]
-
Molecular Formula (free base): C₆H₇N₃[7]
-
Key Feature: The secondary amine at the N-6 position is the most nucleophilic and sterically accessible site, making it the primary handle for derivatization.
Handling and Safety:
-
Form: Crystalline solid.
-
Safety: As with all laboratory chemicals, handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be performed in a well-ventilated chemical fume hood.[8][9] Avoid inhalation of dust and contact with skin and eyes.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place, often refrigerated, to prevent degradation.[9][10]
-
Reactivity Consideration: The dihydrochloride salt is unreactive in its supplied form. Prior to reaction, it must be neutralized in situ with a suitable base to liberate the nucleophilic free amine. The choice of base is critical and depends on the subsequent reaction chemistry.
Synthetic Workflow and Key Derivatization Pathways
The overall process for creating a library of derivatives from the core scaffold follows a logical progression from reaction setup to final analysis. The choice of pathway allows for the exploration of diverse chemical space around the core.
Caption: General experimental workflow for derivative synthesis.
Caption: Key synthetic pathways for scaffold derivatization.
Protocols for Core Transformations
Strategy 1: N-Acylation and N-Sulfonylation
This is the most direct method for installing amide or sulfonamide functionalities, which are crucial for establishing hydrogen bond interactions with protein targets. The reaction involves treating the free-based scaffold with an acyl or sulfonyl chloride.
Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the pyrrolopyrazine attacks the electrophilic carbonyl carbon (or sulfur) of the chloride, followed by the elimination of a chloride ion. A non-nucleophilic organic base is essential to neutralize the starting material's HCl salts and the HCl generated during the reaction, driving it to completion.
Protocol 4.1.1: Synthesis of 6-benzoyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (1.0 eq, e.g., 196 mg, 1.0 mmol).
-
Solvation: Add anhydrous dichloromethane (DCM, 10 mL). Stir to create a suspension.
-
Neutralization: Cool the flask to 0 °C using an ice bath. Add triethylamine (Et₃N) or diisopropylethylamine (DIEA) (2.5 eq, e.g., 0.35 mL, 2.5 mmol) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The suspension should become a clearer solution as the free base is formed.
-
Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq, e.g., 0.13 mL, 1.1 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Table 1: Optimization Parameters for N-Acylation/Sulfonylation
| Parameter | Reagent/Condition | Rationale & Scientist's Notes |
| Base | DIEA, Et₃N | Standard non-nucleophilic bases. Use of >2.0 equivalents is critical to neutralize both HCl salts and the HCl byproduct. |
| Pyridine | Can act as both a base and a nucleophilic catalyst. Useful for less reactive acylating agents but can be harder to remove. | |
| Solvent | DCM, Chloroform | Good for dissolving reagents, generally unreactive. |
| THF, Dioxane | Aprotic ethers, suitable for reactions requiring higher temperatures. Must be anhydrous. | |
| Coupling (for acids) | HATU, HOBt/EDC | For direct coupling with carboxylic acids. These reagents activate the acid to form a highly reactive intermediate, avoiding the need for an acyl chloride. |
Strategy 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] It enables the coupling of the scaffold's secondary amine with a wide variety of aryl and heteroaryl halides or triflates, which is often impossible using classical methods.[11][13]
Rationale: The reaction proceeds through a catalytic cycle involving a Palladium(0) species.[13] Key steps include: 1) Oxidative addition of the Pd(0) catalyst into the aryl halide bond, 2) Coordination of the amine to the Pd(II) complex, 3) Deprotonation by the base to form a palladium amide, and 4) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[13]
Protocol 4.2.1: Synthesis of 6-(4-methoxyphenyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine
-
Setup: To a flame-dried Schlenk tube or reaction vial, add 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (1.0 eq, e.g., 196 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (1.2 eq, 224 mg, 1.2 mmol), and sodium tert-butoxide (NaOtBu) (2.5 eq, 240 mg, 2.5 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%, 18 mg) and the phosphine ligand (e.g., Xantphos, 4 mol%, 23 mg). Scientist's Note: Using pre-formed catalyst complexes (e.g., XPhos Pd G3) can improve reproducibility and simplify setup.
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (Argon or N₂) three times.
-
Solvation: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 8-16 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (30 mL) and wash with water (2 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate/hexanes) to obtain the desired N-aryl derivative.
Table 2: Catalyst System Selection for Buchwald-Hartwig Amination
| Ligand | Paired with | Aryl Halide Scope | Notes |
| BINAP | Pd(OAc)₂ | Bromides, Iodides | First-generation ligand. Often requires higher temperatures. |
| Xantphos | Pd₂(dba)₃ | Bromides, Chlorides | Wide bite-angle ligand, good for reducing side reactions. |
| XPhos, SPhos | Pd₂(dba)₃ or G2/G3 Precatalysts | Chlorides, Bromides, Triflates | Bulky, electron-rich biarylphosphine ligands. Highly active, allowing for lower catalyst loadings and temperatures. Considered the state-of-the-art.[13] |
Strategy 3: C-Arylation via Suzuki-Miyaura Cross-Coupling
While derivatization at the N-6 position is most common, modification of the pyrazine ring itself offers another vector for exploring structure-activity relationships. This typically requires a halogenated version of the pyrrolopyrazine scaffold (e.g., 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine), which can then undergo palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust and functional-group-tolerant methods for forming C-C bonds.[14][15]
Rationale: Similar to the Buchwald-Hartwig reaction, the Suzuki coupling operates via a Pd(0)/Pd(II) catalytic cycle.[14] The key steps are: 1) Oxidative addition of Pd(0) to the aryl halide, 2) Transmetalation, where the organic group from the boronic acid is transferred to the palladium center (this step is base-assisted), and 3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Protocol 4.3.1: Synthesis of 2-(phenyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine (Hypothetical)
Prerequisite: This protocol assumes the availability of a halogenated (e.g., 2-chloro or 2-bromo) and N-protected pyrrolopyrazine starting material.
-
Setup: In a microwave vial or Schlenk tube, combine the N-protected 2-halo-pyrrolopyrazine (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Inerting & Solvation: Evacuate and backfill the vessel with an inert gas (Argon). Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C (or using microwave irradiation) for 1-6 hours. Monitor for the disappearance of the starting material by LC-MS.
-
Workup: Cool the reaction. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography. If the nitrogen was protected (e.g., with a Boc group), a subsequent deprotection step would be required.
Characterization and Purity Analysis
Confirming the identity and purity of each synthesized derivative is a critical step. A combination of standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the final structure.[16][17] The appearance of new signals corresponding to the added moiety and shifts in the signals of the core scaffold's protons and carbons provide definitive structural proof.[18]
-
Mass Spectrometry (MS): Typically performed using an LC-MS system, this technique confirms the molecular weight of the synthesized compound, providing strong evidence that the desired transformation has occurred.[19] High-Resolution Mass Spectrometry (HRMS) provides the exact mass for elemental composition confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. A final purity of >95% is typically required for compounds intended for biological screening.
References
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Antipov, A. A., Nevskaya, A. A., et al. (2022). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][20]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][20]benzazepines and evaluation of their bioactivity. RSC Advances, 12(3), 1547–1557. [Link]
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Agustina, W., Setyowati, E., Syah, Y. M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
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Bara, E., & Ghinet, A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(10), 1856-1877. [Link]
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Dehnavi, F., Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Chemical Papers, 76(3), 1269-1291. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19761174, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. Retrieved from [Link]
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NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Torregrosa-Riego, J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2993. [Link]
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Various Authors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 28, 2026, from [Link]
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Wang, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. European Journal of Medicinal Chemistry, 235, 114282. [Link]
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- 19. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][2]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][2]benzazepines and evaluation of their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][2]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][2]benzazepines and evaluation of their bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Utilizing 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Derivatives as Chemical Probes for Fibroblast Growth Factor Receptor (FGFR) Signaling
Introduction: A Scaffold for Precision Oncology
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural versatility and broad range of biological activities.[1] Derivatives of this core have been investigated for their potential as cytotoxic agents against various cancer cell lines, allosteric modulators of G-protein coupled receptors, and inhibitors of key signaling kinases.[2][3] This application note focuses on a specific and highly promising class of pyrrolo[3,4-b]pyrazine derivatives that have been engineered as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), offering a valuable tool for researchers in oncology and developmental biology.[4]
Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, is a key driver in a multitude of human cancers, including bladder, breast, and lung carcinomas.[4][5] The development of selective chemical probes to interrogate FGFR signaling is therefore of paramount importance for both basic research and the development of targeted cancer therapies. This document provides a comprehensive guide to the use of a representative 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-based FGFR inhibitor as a chemical probe, detailing its mechanism of action and providing robust protocols for its application in both in vitro and cell-based assays.
Mechanism of Action: Covalent Inhibition of FGFR Kinase Activity
The representative pyrrolo[3,4-b]pyrazine derivatives discussed herein function as covalent inhibitors of FGFRs.[4] This mechanism offers distinct advantages over reversible inhibitors, including prolonged target engagement and increased potency. The key features of their mechanism are:
-
ATP-Competitive Binding: The pyrrolo[3,4-b]pyrazine core acts as a hinge-binding motif, occupying the ATP-binding pocket of the FGFR kinase domain.[4]
-
Covalent Bond Formation: These probes are typically functionalized with an electrophilic "warhead" (e.g., an acrylamide moiety) that forms a covalent bond with a non-catalytic cysteine residue located in a specific region of the FGFR kinase domain (the P-loop).[4] This covalent modification irreversibly inactivates the kinase.
-
Pan-FGFR Activity: Many of these derivatives have been designed to target multiple members of the FGFR family (FGFR1, 2, and 3), making them valuable tools for studying cancers driven by different FGFR isoforms.[4][5]
The covalent nature of these inhibitors leads to a sustained downstream signaling blockade, effectively shutting down key oncogenic pathways such as the RAS-MAPK and PI3K-AKT cascades.
Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition. The pyrrolo[3,4-b]pyrazine-based inhibitor covalently binds to the FGFR kinase domain, preventing downstream activation of pro-survival and proliferative pathways like the RAS/MAPK and PI3K/AKT cascades.
Physicochemical Properties and Handling
The dihydrochloride salt form of these compounds generally confers improved aqueous solubility and stability, making them amenable to use in biological assays.
| Property | Typical Value | Notes |
| Molecular Formula | C₆H₇N₃ (core) | Varies with substitution. |
| Molecular Weight | 121.14 g/mol (core) | Varies with substitution. |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and water (as HCl salt) | For cell-based assays, prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and dilute to the final concentration in aqueous buffer or cell culture medium. |
| Storage | Store at -20°C, desiccated and protected from light. | Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. |
Safety Precautions: Handle with care in a well-ventilated area or chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7] Avoid inhalation of dust and contact with skin and eyes.[6][7] Refer to the specific Safety Data Sheet (SDS) for detailed handling and safety information.[6][7][8]
Experimental Protocols
Protocol 1: In Vitro FGFR Kinase Inhibition Assay
This protocol describes a method to determine the IC₅₀ value of the pyrrolo[3,4-b]pyrazine inhibitor against a specific FGFR isoform.
Materials:
-
Recombinant human FGFR1, 2, or 3 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pyrrolo[3,4-b]pyrazine inhibitor stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Serial Dilution: Prepare a serial dilution of the inhibitor in DMSO, followed by a further dilution in kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup: To each well of a 384-well plate, add:
-
2.5 µL of inhibitor dilution (or buffer with DMSO for control)
-
5 µL of a mixture containing the FGFR enzyme and substrate in kinase assay buffer.
-
-
Initiation: Start the reaction by adding 2.5 µL of ATP solution (at a concentration close to the Kₘ for the specific FGFR isoform).
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2: Workflow for the in vitro FGFR Kinase Inhibition Assay. A systematic process for determining the potency of the chemical probe.
Protocol 2: Cell-Based Assay for FGFR Pathway Inhibition
This protocol uses Western blotting to assess the inhibitor's ability to block FGFR signaling in a relevant cancer cell line with known FGFR alterations (e.g., RT112 bladder cancer cells).
Materials:
-
FGFR-driven cancer cell line (e.g., RT112)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Pyrrolo[3,4-b]pyrazine inhibitor stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-FGFR (pFGFR), anti-total-FGFR, anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the pyrrolo[3,4-b]pyrazine inhibitor (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes to induce FGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of pFGFR and pERK, normalized to their respective total protein levels and the loading control (β-actin).
Conclusion
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold has proven to be a valuable starting point for the development of potent and selective chemical probes for a variety of biological targets. The FGFR inhibitors derived from this scaffold, particularly those employing a covalent mechanism of action, are powerful tools for dissecting the complexities of FGFR signaling in cancer and other diseases. The protocols outlined in this application note provide a robust framework for researchers to effectively utilize these compounds in their studies, contributing to a deeper understanding of FGFR biology and the development of novel therapeutic strategies.
References
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Nevskaya, A. A., Dang Thi, T. A., Borisova, T. N., Titov, A. A., Anikina, L. V., Nevskaya, E. Y., ... & Anh, L. T. (2021). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][3]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][3]benzazepines and evaluation of their bioactivity. RSC Advances, 11(16), 9433–9441. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. PubChem. Retrieved from [Link]
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Hassan, E. A., et al. (2023). 5H Pyrolo(3,4-b)Pyrazin-5,7-(6H)-dione 6-(N-Chitosanimide nanoparticle) composite nano silver and encapsulation in γ-cyclodextrin: Synthesis, molecular docking, and biological evaluation for thyroid cancer treatment. ResearchGate. Retrieved from [Link]
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Brusina, M. A., et al. (2023). Anticonvulsant Activity of 6,7-Dihydro-5H-Pyrrolo[1,2-a]Imidazole-2,3-Dicarboxylic Acid and Its bis-Methylamide. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. PubChem. Retrieved from [Link]
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Li, Y., et al. (2022). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][3][9]triazole derivatives as necroptosis inhibitors. MedChemComm, 13(5), 949-954. Retrieved from [Link]
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Alichem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine;hydrochloride. Retrieved from [Link]
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Nevskaya, A. A., et al. (2021). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][3]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][3]benzazepines and evaluation of their bioactivity. ResearchGate. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Reddy, T. R., & Ghorai, P. (2020). Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(10), 6567–6576. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. PubChem. Retrieved from [Link]
-
Poczta, A., & Misiura, K. (2023). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 28(13), 5025. Retrieved from [Link]
-
Nevskaya, A. A., et al. (2021). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][3]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][3]benzazepines and evaluation of their bioactivity. RSC Advances. Retrieved from [Link]
-
Zakharycheva, V. V., et al. (2023). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 90, 129341. Retrieved from [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(5), 621-626. Retrieved from [Link]
-
Nevskaya, A. A., et al. (2023). Bioactive Pyrrolo[2,1-f][2][3][9]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7729. Retrieved from [Link]
-
Kumar, A., & Aggarwal, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(2), 1-89. Retrieved from [Link]
-
Author. (n.d.). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[2][3][9]triazolo[3,4-b][2][9][10]thiadiazine-7-. ResearchGate. Retrieved from [Link]
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- 3. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][2]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][2]benzazepines and evaluation of their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1 H-indole-3-yl)-5 H-pyrrolo[2,3- b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. macrocyclics.com [macrocyclics.com]
- 8. fishersci.com [fishersci.com]
- 9. 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride | 1255099-34-3 [chemicalbook.com]
- 10. 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | C6H7N3 | CID 19761174 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Leveraging 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrrolopyrazine Core
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine moiety has emerged as a "privileged scaffold," a term reserved for molecular frameworks that can provide ligands for more than one biological target. This bicyclic heterocycle, featuring a fused pyrrole and pyrazine ring system, offers a unique combination of structural rigidity, defined spatial orientation of substituents, and a rich potential for diverse chemical modifications.[1][2]
Its inherent properties make it an exceptional building block for several reasons:
-
Bioisosteric Resemblance: The nitrogen-rich core can act as a bioisostere for endogenous purine systems, enabling it to effectively interact with the ATP-binding sites of various enzymes, most notably protein kinases.[3]
-
Structural Rigidity and Vectorial Control: The fused ring system limits conformational flexibility. This rigidity is advantageous as it reduces the entropic penalty upon binding to a target and allows for the precise, predictable projection of substituents (vectors) into the pockets of a binding site.
-
Tunable Physicochemical Properties: The secondary amine within the dihydropyrrole ring and the nitrogen atoms in the pyrazine ring serve as key handles for chemical modification. These sites allow for the fine-tuning of critical drug-like properties such as solubility, lipophilicity, and metabolic stability.
This guide provides an in-depth exploration of the applications of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine, focusing on its role in the development of kinase inhibitors, and offers detailed, field-tested protocols for its synthetic manipulation.
Core Application: A Versatile Scaffold for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyrrolopyrazine core has been successfully employed to generate potent and selective inhibitors for various kinase families.[1][2][4]
Mechanism of Action: The primary mechanism involves the scaffold acting as a "hinge-binder." The nitrogen atoms in the pyrazine ring form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP, effectively anchoring the inhibitor in the active site.[3] Substituents appended to the core can then be designed to occupy adjacent hydrophobic pockets, conferring potency and selectivity.
Key Examples in Drug Discovery:
-
FGFR Inhibitors: Fibroblast growth factor receptors (FGFRs) are implicated in various cancers. Several research programs have utilized the pyrrolopyrazine scaffold to develop potent FGFR inhibitors.[5][6][7] By attaching specific side chains, researchers have created compounds that can overcome common resistance mutations.[5][7]
-
Multi-Kinase Inhibitors: The scaffold is not limited to a single target. Its versatility allows for the development of inhibitors targeting multiple kinases, such as Bruton's tyrosine kinase (BTK), Janus kinase (JAK), and others, by modifying the substitution pattern.[8]
Below is a diagram illustrating the general workflow for developing a kinase inhibitor using this building block.
Sources
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- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Crystallization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Welcome to the dedicated technical support guide for the crystallization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline material of this potent pyrrolopyrazine derivative. As a dihydrochloride salt, this compound presents unique challenges, including potential hygroscopicity and a propensity for forming oils or amorphous solids. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established crystallographic principles and practical laboratory experience.
I. Understanding the Molecule: Key Physicochemical Properties
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a heterocyclic compound featuring a fused pyrrole and pyrazine ring system.[1] The dihydrochloride salt form is often utilized to enhance solubility and bioavailability. However, the presence of two hydrochloride moieties significantly increases the polarity of the molecule and introduces a strong potential for hydrogen bonding, which can complicate the crystallization process. Hydrochloride salts are known to sometimes exhibit hygroscopicity, where the compound absorbs moisture from the atmosphere, potentially leading to stability issues and difficulties in handling.[2]
Table 1: Physicochemical Properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine and its Dihydrochloride Salt
| Property | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine (Free Base) | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride |
| Molecular Formula | C₆H₇N₃ | C₆H₉Cl₂N₃ |
| Molecular Weight | 121.14 g/mol | 194.07 g/mol |
| Appearance | Likely a solid or oil | Typically a crystalline solid |
| Polarity | Moderately polar | Highly polar |
| Hydrogen Bond Donors | 1 | 2 (from NH and NH⁺) |
| Hydrogen Bond Acceptors | 3 | 3 (plus chloride ions) |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the crystallization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in a question-and-answer format.
Problem 1: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase (an oil) rather than a solid.[3] This typically occurs when the supersaturation of the solution is too high, or when the solubility of the compound in the solvent is excessively high at the crystallization temperature.[3] For highly polar molecules like our dihydrochloride salt, this can be particularly prevalent.
Causality: The formation of an oil indicates that the system has crossed the binodal curve into a liquid-liquid phase separation region before reaching the nucleation zone for solid crystals. The oil is a solute-rich liquid phase that is metastable and can hinder or prevent the formation of an ordered crystalline lattice.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using cooling crystallization, decrease the cooling rate to allow molecules more time to orient themselves into a crystal lattice. A gradual temperature ramp is preferable to a sudden cold shock.
-
Slower Anti-solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to avoid localized high supersaturation.
-
-
Modify the Solvent System:
-
Increase Solvent Polarity: The compound may be too soluble in the chosen solvent. Try a more polar solvent system to decrease solubility.
-
Mixed Solvent Systems: A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. A patent for a related pyrrolopyrazine derivative suggests a mixture of dichloromethane and acetonitrile.[4] Experiment with different ratios to find the optimal balance.
-
-
Lower the Initial Concentration: Starting with a less concentrated solution will reduce the overall supersaturation, making it less likely for the system to enter the oiling out region.
-
Seeding: Introducing a small crystal of the desired solid (a seed crystal) can bypass the energy barrier for nucleation and encourage direct crystallization from the solution, avoiding the oil phase.
Problem 2: No crystals are forming, even after cooling and waiting for an extended period.
Answer: The failure of crystals to form from a clear solution indicates that the solution is not sufficiently supersaturated, or that there is a high kinetic barrier to nucleation.
Causality: Crystallization requires the solution to be in a supersaturated state, meaning the concentration of the solute is higher than its equilibrium solubility at that temperature.[5][6] If the solution is undersaturated or only slightly saturated, there is no thermodynamic driving force for crystallization.
Solutions:
-
Increase Supersaturation:
-
Evaporation: Slowly evaporate the solvent to increase the concentration of the compound.
-
Add More Anti-solvent: If using an anti-solvent system, carefully add more of the anti-solvent to decrease the overall solubility of your compound.
-
-
Induce Nucleation:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that act as nucleation sites.
-
Seeding: As mentioned previously, adding a seed crystal is a highly effective way to induce crystallization.
-
-
Re-evaluate Your Solvent Choice: It's possible the compound is simply too soluble in the chosen solvent system. A systematic solvent screening is recommended.
Problem 3: The resulting crystals are very small, like a fine powder, or are of poor quality (e.g., needles, plates).
Answer: The formation of small or poor-quality crystals is often a result of rapid nucleation and/or insufficient time for crystal growth.
Causality: High levels of supersaturation favor rapid nucleation, leading to the formation of many small crystals rather than the growth of a few large ones.[5] The crystal habit (shape) is influenced by the solvent system and the presence of impurities.
Solutions:
-
Control the Rate of Crystallization:
-
Slower Cooling/Anti-solvent Addition: As with preventing oiling out, a slower approach to achieving supersaturation will favor crystal growth over nucleation.
-
Use a Solvent with Moderate Solubility: A solvent in which the compound has moderate solubility will allow for a wider metastable zone, providing a larger window for controlled crystal growth.
-
-
Optimize the Solvent System:
-
Solvent Polarity: The polarity of the solvent can influence which crystal faces grow faster, thus affecting the crystal shape. Experiment with different solvents or solvent mixtures.
-
Viscosity: High viscosity can hinder diffusion and lead to smaller crystals. Ensure your solvent system is not overly viscous.
-
-
Purify the Starting Material: Impurities can inhibit crystal growth or alter the crystal habit. Ensure your starting material is of high purity.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent screen for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride?
A1: Given the high polarity of the dihydrochloride salt, a good starting point for a solvent screen would include a range of polar protic and aprotic solvents. A systematic approach is crucial.
Experimental Protocol: Solvent Screening
-
Place a small amount (e.g., 10-20 mg) of your compound into several small vials.
-
To each vial, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, THF, dichloromethane) dropwise at room temperature, with agitation, until the solid dissolves. Note the approximate solubility at room temperature.
-
For solvents in which the compound is soluble at room temperature, these may be useful as the "good" solvent in a mixed-solvent system.
-
For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the mixture to the solvent's boiling point. If the compound dissolves when hot but precipitates upon cooling, you have a potential single-solvent system for recrystallization.
-
If the compound remains insoluble even when hot, that solvent can be considered as a potential anti-solvent.
Table 2: Hypothetical Solvent Screening Results
| Solvent | Solubility at Room Temp. | Solubility at Reflux | Potential Use |
| Water | High | High | Good solvent (for anti-solvent addition) |
| Methanol | High | High | Good solvent (for anti-solvent addition) |
| Ethanol | Moderate | High | Potential for cooling crystallization |
| Isopropanol | Low | Moderate | Potential for cooling crystallization |
| Acetonitrile | Low | Moderate | Potential for cooling crystallization or as an anti-solvent |
| Acetone | Very Low | Low | Potential anti-solvent |
| Dichloromethane | Very Low | Low | Potential anti-solvent |
| Ethyl Acetate | Insoluble | Insoluble | Potential anti-solvent |
Based on this hypothetical screen, promising systems to investigate further would be cooling crystallization from ethanol or isopropanol, or an anti-solvent crystallization using methanol/acetonitrile or water/acetone.
Q2: My compound is hygroscopic. How does this affect crystallization and what precautions should I take?
A2: Hygroscopicity, the tendency to absorb moisture from the air, can significantly impact crystallization.[2][7] The presence of water can act as an impurity, potentially altering the solubility of your compound, leading to oiling out, or even the formation of a hydrate. It is crucial to work in a dry environment.
Precautions:
-
Dry all glassware thoroughly in an oven before use.
-
Use anhydrous solvents.
-
Conduct crystallizations under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Store the final crystalline product in a desiccator.
Q3: How can I be sure that I have a crystalline solid and not an amorphous one?
A3: Amorphous solids lack the long-range molecular order of crystalline materials. Several analytical techniques can be used to differentiate between them.
-
Polarized Light Microscopy: Crystalline materials (unless cubic) will be birefringent and will appear bright against a dark background under cross-polarized light. Amorphous materials are isotropic and will not.
-
Powder X-ray Diffraction (PXRD): This is the definitive technique. A crystalline solid will produce a diffraction pattern with sharp peaks, while an amorphous solid will show a broad, diffuse halo.[8][9]
-
Differential Scanning Calorimetry (DSC): Crystalline solids typically show a sharp melting endotherm, whereas amorphous materials will exhibit a glass transition followed by a broader melting or crystallization event.
Q4: What is the role of pH in the crystallization of a dihydrochloride salt?
A4: For a dihydrochloride salt, maintaining a low pH is critical to ensure that the basic nitrogen atoms on the pyrrolopyrazine ring system remain protonated. If the pH increases, the free base may begin to form, which has significantly different solubility properties and will co-precipitate as an impurity, likely hindering crystallization. It is advisable to perform the crystallization from a slightly acidic solution, for instance, by using a solvent containing a trace amount of HCl.
IV. Visualizing the Process: Workflows and Decision Making
Diagram 1: General Troubleshooting Workflow for Crystallization
Caption: A decision tree for troubleshooting common crystallization problems.
V. References
-
US6319926B1 - Optically active 5H-pyrrolo[3, 4-B]pyrazine derivative, its preparation and pharmaceutical compositions containing it - Google Patents. (n.d.). Retrieved from
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). Journal of Pharmacy and Pharmacology, 64(8), 1079-1088. Retrieved from [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. (2020). Crystal Growth & Design, 20(10), 6484-6495. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. (2021). Crystal Growth & Design, 21(11), 6334-6345. Retrieved from [Link]
-
Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2017). Crystal Growth & Design, 17(11), 6138-6148. Retrieved from [Link]
-
Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Supersaturation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. Retrieved from [Link]
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. (n.d.). PubChem. Retrieved from [Link]
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2011). Pharmaceutical Technology, 35(10). Retrieved from [Link]
-
CRYSTAL CHARACTERIZATION TECHNIQUES. (2023). International Journal of Exploring Emerging Trends in Engineering (IJEETE), 10(5), 1-10. Retrieved from [Link]
-
Thermodynamics of crystallization. (n.d.). Mines Saint-Etienne. Retrieved from [Link]
-
Salt Selection in Drug Development. (2006). Pharmaceutical Technology, 30(10). Retrieved from [Link]
-
Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. (2022). Crystal Growth & Design, 22(11), 6563-6572. Retrieved from [Link]
-
What are the different techniques to characterize chemical crystals?. (2019). ResearchGate. Retrieved from [Link]
-
7.11: Testing Solvents for Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Why Does Crystallization Occur in a Supersaturated Solution? #crystallization. (2022). YouTube. Retrieved from [Link]
-
(PDF) Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. (2021). ResearchGate. Retrieved from [Link]
-
Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. (2016). Resonance, 21(7), 629-644. Retrieved from [Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Pharmaceuticals, 16(1), 89. Retrieved from [Link]
-
What makes some things crystallize after supersaturation?. (2018). Reddit. Retrieved from [Link]
-
4 4 Analytical techniques for studying and characterizing polymorphs. (2016). Oxford Academic. Retrieved from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (2019). IUCrJ, 6(Pt 6), 1079-1090. Retrieved from [Link]
-
Supersaturation in crystallization. (2016). Slideshare. Retrieved from [Link]
-
Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. (2018). Molecules, 23(10), 2549. Retrieved from [Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2019). Journal of Pharmaceutical Sciences and Research, 11(1), 12-16. Retrieved from [Link]
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][10][11]triazolo[4,3-a]pyrazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
5,6,7,8-tetrahydro-[4][10][11]triazolo[4,3-a]pyrazine hydrochloride. (n.d.). CAS Common Chemistry. Retrieved from [Link]
Sources
- 1. 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | C6H7N3 | CID 19761174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. Supersaturation - Wikipedia [en.wikipedia.org]
- 7. pharmainfo.in [pharmainfo.in]
- 8. acadpubl.eu [acadpubl.eu]
- 9. ijoeete.com [ijoeete.com]
- 10. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unifr.ch [unifr.ch]
Technical Support Center: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
Introduction: Understanding the Stability Profile
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is a heterocyclic amine compound of significant interest in drug development. Its core structure, a fusion of a dihydropyrrole and a pyrazine ring, presents a unique combination of chemical properties. The dihydrochloride salt form enhances solubility and stability; however, the molecule possesses inherent reactivity that can lead to degradation under various experimental and storage conditions. The non-aromatic, saturated dihydropyrrole portion of the fused ring system is particularly susceptible to oxidation, which can lead to aromatization or ring-opening.[1][2] This guide provides researchers with a comprehensive framework for identifying, troubleshooting, and mitigating the formation of degradation products.
Part 1: Frequently Asked Questions (FAQs)
Q1: My sample of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is showing a yellow to brown discoloration over time. Is this normal? A: Discoloration is a common indicator of degradation. This is often due to oxidative processes or the formation of polymeric impurities. The pyrazine and pyrrole moieties can be susceptible to air oxidation, which often produces colored compounds.[3][4] We strongly recommend re-analyzing the sample for purity via HPLC with UV detection and mass spectrometry (LC-MS) to identify any new impurity peaks. Store the material under an inert atmosphere (e.g., argon or nitrogen) and protected from light to minimize this issue.
Q2: What are the primary degradation pathways I should be aware of? A: The two most probable degradation pathways are oxidation and hydrolysis .
-
Oxidation: The dihydropyrrole ring is the most likely site for oxidation.[1][2] This can lead to the formation of the fully aromatic pyrrolo[3,4-b]pyrazine or ring-opened byproducts. This process can be catalyzed by air (autoxidation), trace metals, or light exposure.
-
Hydrolysis: While the core ring system is generally stable against hydrolysis, extreme pH conditions (strong acid or base) coupled with elevated temperatures can potentially lead to the cleavage of the pyrazine ring.[5]
Q3: Are there any recommended storage conditions to ensure long-term stability? A: Yes. For optimal stability, the dihydrochloride salt should be stored at 2-8°C, sealed in a container with an inert atmosphere (argon or nitrogen), and protected from light by using an amber vial or by wrapping the container in foil. The material is a dihydrochloride salt, making it hygroscopic; therefore, storage in a desiccator is crucial to prevent moisture uptake.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during analysis and experimentation.
| Problem Encountered | Potential Cause & Scientific Rationale | Recommended Action & Troubleshooting Steps |
| An unknown peak appears in my HPLC chromatogram during a stability study. | Oxidative Degradation: The dihydropyrrole ring is susceptible to oxidation, which would create a new, likely more polar or fully aromatic, compound with a different retention time.[1][2] This is the most common degradation pathway. | 1. Characterize the Peak: Use LC-MS to determine the mass of the unknown peak. An increase in mass of 16 Da could suggest hydroxylation, while a decrease of 2 Da could indicate aromatization. 2. Perform Forced Degradation: Expose a sample to a mild oxidizing agent (e.g., 0.1% H₂O₂) and analyze. If the unknown peak increases in size, it confirms an oxidative degradant. 3. Review Handling: Ensure all solvents are degassed and that sample preparation is performed promptly to minimize air exposure. |
| The mass balance of my assay is below 98%. | Formation of Non-UV Active or Volatile Degradants: Some ring-opening degradation pathways may produce smaller, non-aromatic fragments that do not have a strong UV chromophore or are too volatile to be detected by standard HPLC-UV methods. | 1. Change Detection Method: Use a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV. 2. Use GC-MS: If volatile degradants are suspected, analyze the sample headspace or a derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS). |
| Inconsistent results when working in aqueous buffers. | pH-Dependent Instability: The stability of the compound can be pH-sensitive. The dihydrochloride salt will create an acidic solution. If the buffer pH is neutral or basic, it may accelerate degradation. The free base form of the amine is more susceptible to oxidation than the protonated salt form. | 1. pH Stability Profile: Conduct a short-term stability study in buffers ranging from pH 2 to pH 10. Analyze samples at initial, 4-hour, and 24-hour time points to identify any pH "cliffs" where degradation rapidly increases. 2. Optimize Formulation: Select a buffer system where the compound exhibits maximum stability, likely in the acidic range (pH 3-5). |
| Rapid degradation is observed under photostability testing. | Photolytic Degradation: Pyrazine and pyrrole ring systems can absorb UV light, leading to the formation of reactive radical species that initiate degradation cascades.[6] | 1. Confirm Photoreactivity: Compare samples exposed to ICH-specified light conditions against a dark control.[6] 2. Identify Photodegradants: Use LC-MS to characterize the specific impurities formed under light stress. 3. Mitigate: Handle all solutions and solid materials under amber or red light. Use amber vials and light-protective packaging for all subsequent work. |
Part 3: Mechanistic Insights & Visualization
Primary Predicted Degradation Pathway: Oxidation
The most probable degradation route is the oxidation of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core. This process likely proceeds via a two-step, two-electron transfer mechanism, leading to the formation of the stable, aromatic pyrrolo[3,4-b]pyrazine.[1] This is a common transformation for dihydro-heterocyclic systems.[7]
Caption: Predicted oxidative aromatization pathway.
Part 4: Key Experimental Protocols
Protocol 1: Forced Degradation Study for Impurity Identification
This protocol is designed according to ICH Q1A(R2) guidelines to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[8] The target degradation is 5-20%.[8]
1. Sample Preparation:
-
Prepare a stock solution of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride at 1.0 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidation: Mix stock solution 1:1 with 3% H₂O₂. Keep at room temperature, protected from light, for 12 hours.
-
Thermal Stress: Store the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution in a clear quartz vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B). Maintain a dark control sample at the same temperature.
3. Analysis:
-
At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV/MS method.
4. Data Interpretation:
-
Compare the chromatograms of stressed samples to the control sample.
-
Identify and quantify the percentage of degradation for each condition.
-
Determine the mass of new peaks using the mass spectrometer to propose structures for the degradation products.
Workflow for Investigating Unknown Degradants
Caption: Workflow for unknown degradation product analysis.
References
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Element. Available at: [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]
-
Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. Available at: [Link]
-
Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. ResearchGate. Available at: [Link]
-
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | C6H7N3. PubChem. Available at: [Link]
-
Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Studies In Pyrazine Chemistry. University of Glasgow Theses. Available at: [Link]
-
The Oxidation of Pyrrole. PubMed. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Available at: [Link]
-
Oxidation of Alkenes- Epoxidation and Dihydroxylation. Chemistry LibreTexts. Available at: [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. Available at: [Link]
-
Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. ACS Publications. Available at: [Link]
-
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Citrix. Available at: [Link]
-
Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Royal Society of Chemistry. Available at: [Link]
-
6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one | C11H7ClN4O2. PubChem. Available at: [Link]
-
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PubMed Central. Available at: [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]
-
Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. Available at: [Link]
-
Pyrazine. Wikipedia. Available at: [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Oxidation of Pyrrole [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. theses.gla.ac.uk [theses.gla.ac.uk]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resolvemass.ca [resolvemass.ca]
Technical Support Center: Troubleshooting Low Reaction Yield in the Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will address specific issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to improve your reaction yield and product purity.
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is a sequential process involving three key stages:
-
Cyclocondensation: The reaction of 2,3-diaminopyridine with glyoxal to form the aromatic pyrrolo[3,4-b]pyrazine intermediate.
-
Reduction: The reduction of the pyrrolo[3,4-b]pyrazine to the desired 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine.
-
Salt Formation: The conversion of the dihydro base to its stable dihydrochloride salt.
Low yields can arise from inefficiencies or side reactions at any of these stages. This guide will dissect each step to help you identify and resolve the root cause of a suboptimal outcome.
Overall Synthesis Workflow
Caption: Overall synthetic route to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Starting Materials and Reagents
Question 1: My reaction is sluggish and the final product is impure. Could my starting materials be the issue?
Answer: Absolutely. The purity of your starting materials is paramount for achieving a high yield and clean product profile.
-
2,3-Diaminopyridine: This starting material can be susceptible to oxidation and may contain isomers from its synthesis.
-
Troubleshooting:
-
Purity Check: Before use, analyze the purity of your 2,3-diaminopyridine by NMR and melting point. The presence of other isomers can complicate the reaction and purification.
-
Purification: If impurities are detected, consider recrystallization. Various methods for the preparation and purification of 2,3-diaminopyridine have been described, often involving reduction of a nitropyridine precursor followed by purification.[1][2]
-
-
-
Glyoxal Solution: Glyoxal is typically supplied as a 40% aqueous solution. However, in solution, it exists in equilibrium with its hydrate and oligomeric acetals. The concentration and composition of this equilibrium can affect its reactivity.
-
Troubleshooting:
-
Quality and Age: Use a high-quality, fresh bottle of glyoxal solution. Older solutions may have a higher concentration of less reactive oligomers.
-
Titration: For critical applications, consider titrating the glyoxal solution to determine the exact concentration of the reactive monomeric form.
-
-
Part 2: The Cyclocondensation Reaction
Question 2: The yield of my pyrrolo[3,4-b]pyrazine intermediate is low after the reaction with glyoxal. What are the likely causes?
Answer: Low yield in the cyclocondensation step often points to suboptimal reaction conditions or competing side reactions.
Key Factors Influencing Cyclocondensation Yield:
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol, Methanol, or Acetic Acid | Protic solvents are generally effective for this type of condensation. Acetic acid can act as both a solvent and a catalyst. |
| Temperature | Room Temperature to Reflux | The optimal temperature will depend on the solvent and any catalyst used. Start at room temperature and gently heat if the reaction is slow. |
| pH/Catalyst | Neutral to slightly acidic | The reaction can be sensitive to pH. A slightly acidic medium can catalyze the imine formation and subsequent cyclization. Saccharin has been reported as an effective organocatalyst for similar reactions.[3] |
| Reaction Time | 1 to 24 hours | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Troubleshooting Low Yield in Cyclocondensation:
-
Side Reactions of Glyoxal: Glyoxal can undergo self-condensation (polymerization) or other side reactions, especially under basic conditions or upon prolonged heating.
-
Mitigation: Add the glyoxal solution dropwise to the solution of 2,3-diaminopyridine to maintain a low instantaneous concentration of glyoxal. Avoid strongly basic conditions.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.
-
Mitigation: Ensure an accurate 1:1 molar ratio of 2,3-diaminopyridine to glyoxal.
-
-
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the 2,3-diaminopyridine, which can be sensitive to air, especially at elevated temperatures.
Sources
Navigating the Purification Maze: A Technical Support Guide for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
Welcome to the technical support center for the purification of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining this crucial building block in high purity. As a polar, bicyclic diamine dihydrochloride salt, this compound presents a unique set of purification hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring you can confidently move forward with your research and development endeavors.
I. Understanding the Challenge: The Nature of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
The primary difficulty in purifying 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride stems from its inherent physicochemical properties. Being a dihydrochloride salt, it is highly polar and likely exhibits good solubility in water and lower alcohols, while showing limited solubility in many common organic solvents used in chromatography and recrystallization. This characteristic often leads to issues with conventional purification techniques. Furthermore, the presence of two basic nitrogen atoms makes the molecule susceptible to partial salt formation and potential interactions with acidic stationary phases in chromatography, leading to poor peak shape and resolution.
II. Troubleshooting Guide: Addressing Specific Purification Issues
This section is structured in a question-and-answer format to directly address common problems encountered during the purification of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
A. Recrystallization Woes
Question: My recrystallization of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride results in low yield and does not significantly improve purity. What am I doing wrong?
Answer: This is a frequent challenge due to the compound's high polarity. Here’s a systematic approach to optimize your recrystallization protocol:
1. Solvent System Selection is Key:
-
Single Solvent Systems: Due to the high polarity of the dihydrochloride salt, single non-polar or moderately polar organic solvents are unlikely to be effective. Your best chance with a single solvent is a lower alcohol like methanol, ethanol, or isopropanol . The compound will likely have some solubility in these when heated.
-
Mixed Solvent Systems (The More Likely Solution): A mixed solvent system is often the most effective strategy. The goal is to find a solvent in which your compound is soluble at elevated temperatures and a miscible "anti-solvent" in which it is poorly soluble, even when hot.
-
Recommended Starting Points:
-
Methanol/Acetonitrile: Dissolve the crude product in a minimal amount of hot methanol and slowly add acetonitrile until turbidity is observed. Then, allow it to cool slowly.
-
Ethanol/Ethyl Acetate: Similar to the above, dissolve in hot ethanol and add ethyl acetate as the anti-solvent.
-
Isopropanol/Diethyl Ether: Dissolve in hot isopropanol and carefully add diethyl ether. Be mindful of the low boiling point and flammability of ether.[1]
-
-
2. The Importance of Slow Cooling:
Rapid cooling often leads to the precipitation of impurities along with your product. Employ a stepwise cooling process:
-
Allow the flask to cool to room temperature undisturbed.
-
Transfer the flask to an ice bath for at least an hour.
-
For maximum recovery, consider placing it in a freezer for a few hours.
3. Seeding for Success:
If you have a small amount of pure material from a previous batch, adding a "seed crystal" to the supersaturated solution can induce crystallization of the desired compound, often excluding impurities.
4. Dealing with Colored Impurities:
If your crude material has a persistent color, it may be due to oxidized byproducts. A charcoal treatment can be effective.
-
Protocol for Charcoal Treatment:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol).
-
Add a small amount (typically 1-5% by weight) of activated charcoal.
-
Stir the mixture at an elevated temperature for 10-15 minutes.
-
Perform a hot filtration through a pad of celite to remove the charcoal.
-
Proceed with the recrystallization by adding an anti-solvent and cooling.
-
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent 1 (Good Solubility) | Anti-Solvent (Poor Solubility) | Notes |
| Methanol | Acetonitrile | Good for initial trials. |
| Ethanol | Ethyl Acetate | A common and effective combination. |
| Isopropanol | Diethyl Ether | Use with caution due to the high volatility and flammability of diethyl ether.[1] |
| Water | Acetone/Isopropanol | Use a minimal amount of hot water to dissolve, then add the organic solvent. Water can be difficult to remove later. |
B. Chromatographic Conundrums
Question: I am trying to purify 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride using silica gel chromatography, but the compound either doesn't move from the baseline or streaks badly.
Answer: Standard silica gel chromatography is generally not suitable for highly polar, basic salts like this one. The acidic nature of silica can lead to strong, irreversible binding or significant peak tailing. Here are more effective chromatographic strategies:
1. Reverse-Phase Chromatography (RPC):
While seemingly counterintuitive for a polar compound, RPC can be effective if the mobile phase is highly aqueous.
-
Column: C18 or a more polar embedded stationary phase.
-
Mobile Phase: A gradient of water and methanol or acetonitrile.
-
Additive: To improve peak shape and prevent interactions with residual silanols, add a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.
2. Hydrophilic Interaction Liquid Chromatography (HILIC):
HILIC is designed for the separation of polar compounds and is a strong candidate for this purification.
-
Column: A HILIC column (e.g., with amide or diol functional groups).
-
Mobile Phase: A high percentage of an organic solvent (typically acetonitrile) with a smaller amount of an aqueous buffer. Elution is achieved by increasing the aqueous component.
3. Mixed-Mode Chromatography (MMC): The Powerhouse for Polar Salts
MMC is often the most successful technique for purifying polar and charged molecules.[2][3][4][5][6][7] It utilizes a stationary phase with both hydrophobic and ion-exchange functionalities.[2][3][4][5][6][7] This allows for multiple modes of interaction, providing unique selectivity.[2][3][4][5][6][7]
-
Why it Works: The combination of reversed-phase and cation-exchange mechanisms allows for the retention and separation of highly polar and charged compounds that are poorly retained by either mode alone.[3]
-
Column Selection: Choose a mixed-mode column with both reversed-phase (e.g., C18) and cation-exchange (e.g., sulfonic acid) characteristics.
-
Mobile Phase Development: Method development involves optimizing the mobile phase pH, ionic strength (buffer concentration), and organic modifier (e.g., acetonitrile or methanol) content. This allows for fine-tuning the selectivity for your specific compound and its impurities.[7]
**dot
Caption: Decision workflow for purification.
III. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the cyclization of a substituted pyrazine precursor.[8][9][10][11] Potential impurities could include:
-
Starting Materials: Unreacted precursors.
-
Oxidized Byproducts: The pyrrolopyrazine ring system can be susceptible to oxidation, leading to colored impurities.[12]
-
Incompletely Cyclized Intermediates: Side products from the cyclization step.
-
Residual Solvents: Solvents used in the synthesis and workup.
Q2: How can I assess the purity of my final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Use a suitable method (RPC, HILIC, or MMC) to check for the presence of any impurities. A photodiode array (PDA) detector can provide information about the UV-Vis spectrum of the main peak and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any residual solvents or major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis: To confirm the elemental composition, which is particularly important for a dihydrochloride salt to ensure the correct stoichiometry.
Q3: What are the recommended storage conditions for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride?
A3: As a dihydrochloride salt, the compound is likely hygroscopic. It should be stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. To prevent potential degradation, especially from light and heat, it is advisable to store it in a cool, dark place. For long-term storage, keeping it in a freezer at -20°C is recommended. Some commercial suppliers recommend storage at 2-8°C under an inert atmosphere.[13]
**dot
Caption: Core concepts in purification.
IV. Conclusion
The purification of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is a challenging yet achievable task. A thorough understanding of its polar and basic nature is the first step towards developing a successful purification strategy. While traditional methods may fall short, a systematic approach to recrystallization using mixed solvent systems and the application of modern chromatographic techniques, particularly mixed-mode chromatography, can lead to a highly pure product. Always couple your purification efforts with rigorous analytical characterization to ensure the quality and integrity of your compound for downstream applications.
V. References
-
PubChem. 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. National Center for Biotechnology Information. Available from: [Link]
-
Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2016). Mixed-Mode Chromatography—A Review. LCGC International.
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]
-
Al-Tel, T. H. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. Molecules, 25(9), 2185.
-
Stępniak, D., et al. (2021). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Scientific Reports, 11(1), 1-11.
-
Nguyen, N. V. T. (2020). Mixed-Mode Chromatography. IntechOpen.
-
Suryaningsih, W., et al. (2022). Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). Rasayan Journal of Chemistry, 15(4), 2569-2576.
-
Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Available from: [Link]
-
PubChem. 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Purification of organic hydrochloride salt? Available from: [Link]
-
Bio-Rad Laboratories. Introduction to Multimodal or Mixed-Mode Chromatography. Available from: [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2).
-
Nevskaya, A. A., et al. (2020). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][14]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][14]benzazepines and evaluation of their bioactivity. RSC Advances, 10(7), 4363-4372.
-
Thermo Fisher Scientific. (2015). Exploring Mixed-Mode Chromatography – Column Chemistry, Properties, and Applications.
-
Zhang, F., et al. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. AAPS PharmSciTech, 25(1), 32.
-
Aggarwal, N., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(6), 241-280.
-
Al-Ghorbani, M., et al. (2021). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 26(16), 4995.
-
ResearchGate. Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Available from: [Link]
-
Ong, P. S., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Applied Science & Process Engineering, 4(1).
-
ResearchGate. Regiocontrolled Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][3][13]oxazines. Available from: [Link]
Sources
- 1. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. bio-rad.com [bio-rad.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][2]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][2]benzazepines and evaluation of their bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 13. 1255099-34-3|6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride|BLD Pharm [bldpharm.com]
- 14. 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one | C11H7ClN4O2 | CID 6451972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis and purification of this important heterocyclic compound. We will delve into the causality behind common experimental issues and provide actionable troubleshooting strategies to ensure the integrity and success of your research.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. Each issue is followed by an in-depth analysis of potential causes and step-by-step protocols for resolution.
Issue: Low Yield of the Desired Product
Q: My final yield of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is consistently lower than expected. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, from the quality of your starting materials to the specifics of your reaction and workup conditions. Let's break down the most common culprits.
Causality and Mitigation Strategies:
-
Purity of 2,3-Diaminopyridine: The quality of your starting 2,3-diaminopyridine is paramount. Impurities from its synthesis, such as isomeric diaminopyridines or residual starting materials from its own synthesis (e.g., 2-amino-3-nitropyridine), can lead to the formation of undesired side products that consume your reagents and complicate purification.[1]
-
Troubleshooting Protocol:
-
Characterize Starting Material: Before starting your reaction, confirm the purity of your 2,3-diaminopyridine using NMR and LC-MS.
-
Purification of Starting Material: If impurities are detected, consider recrystallization or column chromatography to purify the 2,3-diaminopyridine.
-
-
-
Reaction Conditions for Cyclization: The initial condensation of 2,3-diaminopyridine with a glyoxal equivalent (e.g., glyoxal, 2,3-dihydroxy-1,4-dioxane) to form the pyrazine ring is a critical step. Incomplete reaction or side reactions can significantly reduce your yield.
-
Troubleshooting Protocol:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting materials. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote byproduct formation.
-
pH Control: The pH of the reaction mixture can influence the rate and selectivity of the condensation. A slightly acidic medium often facilitates the initial imine formation.
-
-
-
Inefficient Reduction: The reduction of the intermediate 5H-pyrrolo[3,4-b]pyrazine to the desired 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is another potential bottleneck.
-
Troubleshooting Protocol:
-
Choice of Reducing Agent: Ensure you are using a suitable and active reducing agent. Sodium borohydride (NaBH₄) or catalytic hydrogenation are commonly employed. The activity of NaBH₄ can diminish with improper storage.
-
Monitor the Reduction: Use TLC or LC-MS to confirm the complete conversion of the intermediate to the reduced product.
-
-
-
Product Loss During Workup and Purification: The dihydrochloride salt can be highly water-soluble, leading to losses during aqueous workup.
-
Troubleshooting Protocol:
-
Minimize Aqueous Extractions: If possible, minimize the number of aqueous washes.
-
Salt Saturation: Saturating the aqueous phase with sodium chloride can decrease the solubility of your product and improve extraction efficiency into an organic solvent (salting out).
-
Solvent Selection for Precipitation/Crystallization: Carefully select an appropriate solvent system to induce precipitation or crystallization of the dihydrochloride salt. A common approach is to dissolve the free base in an alcohol (e.g., isopropanol) or ether and bubble in dry HCl gas or add a solution of HCl in an organic solvent.
-
-
Issue: Unexpected Peaks in NMR/LC-MS Analysis
Q: I'm observing unexpected peaks in the NMR and/or LC-MS spectra of my final product. What are these byproducts and how can I avoid them?
A: The presence of unexpected signals strongly suggests the formation of byproducts. Based on the reactivity of the intermediates, we can predict the most likely structures.
Potential Byproducts and Their Formation Mechanisms:
-
Over-oxidized Product (Quinoxaline-like impurity): If the intermediate pyrazine is not fully reduced, or if the final product is exposed to oxidizing conditions, you may form the aromatic 5H-pyrrolo[3,4-b]pyrazine.
-
Formation Mechanism: Incomplete reduction or air oxidation.
-
Identification: Look for characteristic aromatic protons in the ¹H NMR spectrum and a molecular ion peak in the mass spectrum corresponding to the loss of two hydrogens.
-
Mitigation: Ensure complete reduction and handle the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
-
Polymeric Byproducts: 2,3-Diaminopyridine is a bifunctional nucleophile, and under certain conditions, it can polymerize, especially if the reaction is not properly controlled.
-
Formation Mechanism: Uncontrolled reaction of the diamine with the dicarbonyl compound.
-
Identification: Polymeric materials often appear as a broad baseline hump in the NMR and may not be readily detectable by LC-MS.
-
Mitigation: Control the stoichiometry of your reactants carefully and ensure efficient mixing. Adding the glyoxal equivalent slowly to the solution of 2,3-diaminopyridine can minimize polymerization.
-
-
Byproducts from Impurities in 2,3-Diaminopyridine: As mentioned earlier, impurities in the starting material will lead to corresponding byproducts in your final product. For example, if your 2,3-diaminopyridine contains 3,4-diaminopyridine, you will form the isomeric 6,7-dihydro-5H-pyrrolo[3,4-c]pyridine.
-
Formation Mechanism: Reaction of isomeric diamines with the C2 synthon.
-
Identification: These isomers will have a similar mass to your desired product but different NMR spectra. Careful analysis of 2D NMR data (COSY, HSQC, HMBC) may be necessary to distinguish them.
-
Mitigation: Purify the 2,3-diaminopyridine before use.
-
Troubleshooting Workflow for Byproduct Identification:
Caption: Troubleshooting workflow for identifying byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control during the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride?
A1: The three most critical parameters are:
-
Purity of Starting Materials: As detailed above, the purity of 2,3-diaminopyridine is crucial to avoid isomeric byproducts.
-
Stoichiometry and Order of Addition: Precise control of the reactant ratios is important to prevent the formation of polymeric side products. Slow addition of the electrophilic component (glyoxal derivative) to the nucleophilic diamine is recommended.
-
Atmosphere Control: The reduced product, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine, can be susceptible to air oxidation. Performing the reduction and subsequent workup under an inert atmosphere (nitrogen or argon) can prevent the formation of the aromatic byproduct.
Q2: How can I effectively purify the final dihydrochloride salt?
A2: Purification of dihydrochloride salts can be challenging due to their high polarity and solubility in protic solvents. Here are some effective strategies:
-
Recrystallization: This is the preferred method for obtaining high-purity material.
-
Protocol:
-
Dissolve the crude dihydrochloride salt in a minimal amount of a hot polar solvent, such as methanol or ethanol.
-
Slowly add a less polar co-solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.
-
-
-
Slurrying: If recrystallization is difficult, slurrying the crude product in a suitable solvent can remove more soluble impurities.
-
Protocol:
-
Suspend the crude solid in a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., acetonitrile or a mixture of ethanol and ether).
-
Stir the slurry vigorously for several hours at room temperature.
-
Filter the solid, wash with fresh solvent, and dry under vacuum.
-
-
Q3: What is the best way to store 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride?
A3: Dihydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air. The presence of moisture can affect the accuracy of weighing and may promote degradation over time. Therefore, it is essential to:
-
Store the compound in a tightly sealed container.
-
Keep it in a desiccator over a suitable drying agent (e.g., anhydrous calcium sulfate, phosphorus pentoxide).
-
For long-term storage, consider storing it at a reduced temperature (e.g., in a refrigerator or freezer) under an inert atmosphere.
Q4: Can I use a different counterion instead of chloride?
A4: Yes, other salts can be prepared, and the choice of counterion can influence the physicochemical properties of the compound, such as solubility and crystallinity. For example, salts like the dihydrobromide, sulfate, or organic acid salts (e.g., tartrate, citrate) can be synthesized by treating the free base with the corresponding acid. The choice of salt form is often a critical consideration in drug development for optimizing properties like bioavailability and stability.
III. Summary of Potential Byproducts
| Byproduct | Formation Pathway | Analytical Signature | Mitigation Strategy |
| 5H-pyrrolo[3,4-b]pyrazine | Incomplete reduction or air oxidation | Aromatic protons in ¹H NMR; M-2 peak in MS | Ensure complete reduction; handle under inert atmosphere |
| Polymeric materials | Uncontrolled polymerization | Broad baseline in NMR | Control stoichiometry; slow addition of reagents |
| Isomeric dihydropyrrolopyridines | Impurities in 2,3-diaminopyridine | Same mass as product, different NMR shifts | Purify starting materials |
IV. Reaction Scheme and Byproduct Formation
Caption: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and potential byproduct pathways.
V. References
-
Organic Syntheses Procedure, 2,3-diaminopyridine. Available at: [Link]
-
Schickh, O. v.; Binz, A.; Schulz, A. Über Derivate des 3-Amino-pyridins. Ber. Dtsch. Chem. Ges. B1936 , 69 (12), 2593–2605. Available at: [Link]
-
PubChem, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. Available at: [Link]
-
MDPI,[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Available at: [Link]
-
MDPI, Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]
Sources
Technical Support Center: Scale-Up of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the process scale-up of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals navigating the complex transition from laboratory-scale synthesis to pilot plant or manufacturing scale. The following frequently asked questions (FAQs) and troubleshooting guides are based on established principles of process chemistry and address common challenges encountered with this class of heterocyclic amine salts.
Introduction: The Scale-Up Challenge
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine, a key heterocyclic scaffold, presents typical yet critical scale-up challenges.[1] The dihydrochloride salt form, while often chosen for its stability and solubility, introduces specific complexities related to its formation, crystallization, and handling. Issues such as reaction control, impurity management, and obtaining a consistent final physical form are paramount for a successful and reproducible large-scale process. This guide provides expert insights into anticipating and resolving these issues.
A plausible and common synthetic route, which will form the basis of this guide, involves the condensation of 2,3-diaminopyridine with an appropriate C2 synthon (like a glyoxal derivative) followed by reduction and subsequent salt formation.
Caption: General Synthetic Pathway for the Target Compound.
Section 1: Synthesis & Reaction Control
This section addresses issues arising during the core chemical transformations.
Q1: We are seeing inconsistent reaction times and the formation of colored byproducts during the initial condensation of 2,3-diaminopyridine. What is the likely cause?
A1: This is a classic scale-up issue related to mass and heat transfer.
-
Causality: The condensation reaction is often exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for efficient heat dissipation. On a large scale, this ratio decreases dramatically, and localized overheating ("hot spots") can occur, leading to thermal degradation of starting materials or the product and the formation of polymeric impurities. The quality of the 2,3-diaminopyridine precursor is also critical; various methods for its synthesis exist, which can result in different impurity profiles.[2][3][4]
-
Troubleshooting & Best Practices:
-
Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition funnel or pump to add one reagent to the other over time. This allows the reactor's cooling system to keep pace with the heat generated.
-
Monitor Internal Temperature: Rely on an internal temperature probe, not the jacket temperature, for a true reflection of the reaction conditions.
-
Precursor Quality Control: Ensure the 2,3-diaminopyridine starting material is of high purity. In particular, check for residual metals or reagents from its own synthesis, which could catalyze side reactions.
-
In-Process Control (IPC): Use HPLC to monitor the reaction. A typical endpoint is <1% of the limiting reagent remaining. This prevents prolonged heating, which can contribute to impurity formation.
-
Q2: Our catalytic hydrogenation to reduce the pyrazine intermediate is stalling or showing poor conversion at a larger scale. Why might this be happening?
A2: Catalytic hydrogenations are highly sensitive to catalyst activity and mass transfer limitations, which are exacerbated on scale-up.[5][6]
-
Causality: Several factors can "poison" the catalyst (e.g., Palladium on Carbon), rendering it inactive. Common poisons for platinum-group metal catalysts include sulfur compounds, residual starting materials from upstream steps, or improperly cleaned reactors. Furthermore, on a large scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and hydrogen gas (a three-phase system) is much more difficult. Insufficient agitation can lead to hydrogen starvation at the catalyst surface, slowing or stopping the reaction.
-
Troubleshooting & Best Practices:
-
Catalyst Poisoning Screen: Test your substrate for common catalyst poisons. If necessary, introduce an upstream purification step like a charcoal treatment to remove trace impurities.
-
Agitation Study: The stirrer's design and speed (RPM) are critical. The goal is to create a vortex that draws hydrogen from the headspace into the reaction mixture, ensuring the catalyst particles remain well-suspended. What works in a round-bottom flask does not translate directly to a large, baffled reactor.
-
Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent premature deactivation. Never add a dry, pyrophoric catalyst to a flammable solvent in the presence of air.[7]
-
Hydrogen Pressure & Uptake: Monitor the hydrogen pressure and uptake rate. A sudden stop in uptake before the theoretical amount is consumed often points to catalyst deactivation.
-
Section 2: Work-up, Isolation, and Salt Formation
The transition from the reaction mixture to the isolated salt is a critical phase where significant yield loss and purity issues can arise.
Q1: During the dihydrochloride salt formation, we are getting an oily precipitate or inconsistent yields. How can we achieve a consistent, crystalline solid?
A1: This is a very common problem when forming hydrochloride salts of amines. The issue lies in controlling the crystallization kinetics and solubility profile.[8]
-
Causality: The free base is highly soluble in many organic solvents, while the dihydrochloride salt is often much less soluble. Rapidly adding aqueous or gaseous HCl can cause the product to "crash out" of solution as an amorphous oil or a very fine, poorly filterable solid. This is because the rate of salt formation far exceeds the rate of crystal lattice formation. Lower yields can result from the partial solubility of the salt in the chosen solvent system, especially if aqueous HCl is used.[8]
-
Troubleshooting & Best Practices:
-
Solvent Selection is Key: Choose a solvent system where the free base is soluble, but the dihydrochloride salt has low solubility. Common choices include isopropanol (IPA), ethanol, or mixtures like IPA/MTBE or IPA/heptane. Avoid using highly polar, water-miscible solvents if possible, as they can increase the solubility of your salt and lead to yield loss.
-
Control the HCl Addition:
-
Anhydrous HCl: The preferred industrial method is often a solution of HCl in a solvent like IPA. Add this solution slowly to the solution of the free base at a controlled temperature (e.g., 20-25°C).
-
Temperature Control: Monitor for an exotherm during addition. Cooling may be necessary.
-
-
Seeding: Once the solution becomes slightly turbid, add a small amount (~0.1-1.0 wt%) of previously isolated, high-quality crystalline product (a "seed"). This provides a template for controlled crystal growth and helps ensure the desired polymorphic form.
-
Anti-Solvent Addition: After seeding, you can slowly add an "anti-solvent" (a solvent in which the salt is very insoluble, like heptane or MTBE) to gradually decrease the product's solubility and increase the isolated yield.
-
Caption: Troubleshooting Tree for Crystallization Issues.
Section 3: Filtration, Drying & Product Handling
The physical properties of the final Active Pharmaceutical Ingredient (API) are critical for formulation and stability.
Q1: Our product is extremely fine and filtration is very slow. What can we do to improve filtration performance?
A1: Slow filtration is typically caused by very small, often needle-like, crystals or an amorphous solid that clogs the filter medium.
-
Causality: This problem originates from the crystallization step. Uncontrolled, rapid precipitation ("crashing out") leads to the formation of a large number of small crystal nuclei rather than the slow growth of larger, more uniform crystals.
-
Troubleshooting & Best Practices:
-
Optimize Crystallization: The solution is to revisit the crystallization protocol. Slower cooling rates, controlled addition of anti-solvent, and effective seeding are crucial for growing larger particles that are easier to filter.
-
Digestion/Aging: After crystallization, holding the slurry at a constant temperature with gentle agitation for several hours (a process called "digestion" or "aging") can allow smaller particles to dissolve and redeposit onto larger crystals (Ostwald Ripening), improving the particle size distribution.
-
Filter Type: For large-scale operations, consider using an agitated filter dryer (AFD), which can handle a wider range of particle sizes and allows for washing and drying in the same vessel.[9]
-
Q2: The final product is clumpy and tests high for water content, even after prolonged drying. Is this expected?
A2: Yes, this is a strong possibility. Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[10]
-
Causality: The ionic nature of the salt makes it prone to attracting and holding water molecules. Clumping and caking are classic signs of hygroscopicity.[10] This is a significant challenge because high water content can affect stability, downstream processing, and accurate dosing.[10]
-
Troubleshooting & Best Practices:
-
Drying Environment: Dry the product under vacuum with a nitrogen bleed to facilitate water removal. The drying temperature should be carefully chosen to be effective without causing thermal degradation.
-
Controlled Atmosphere Handling: Once dry, the API must be handled in a low-humidity environment (e.g., a glove box or a room with controlled, low relative humidity).
-
Packaging: Use packaging specifically designed for hygroscopic materials, which includes a moisture barrier and potentially a desiccant.
-
Particle Engineering: Sometimes, the issue can be mitigated by targeting a specific polymorph or crystal habit that is inherently less hygroscopic. This requires a thorough polymorph screen.
-
Section 4: Analytical & Impurity Profiling
Controlling impurities is a non-negotiable aspect of API manufacturing.[11][12][13]
Q1: What are the most likely impurities we should be monitoring for in the final product?
A1: A robust impurity profile considers all potential sources, including starting materials, intermediates, and byproducts.
-
Causality: Impurities can be carried over from previous steps or formed during the reaction, work-up, or even on storage. Identifying and controlling them is a key regulatory requirement.[11]
-
Common Impurities & Mitigation: The following table outlines potential impurities, their origins, and control strategies.
| Impurity Type | Potential Structure / Identity | Likely Origin | Recommended Analytical Method | Control Strategy |
| Starting Material | 2,3-Diaminopyridine | Incomplete condensation or reduction. | HPLC-UV | Optimize reaction time and stoichiometry. |
| Intermediate | Pyrrolo[3,4-b]pyrazine (aromatic) | Incomplete reduction during hydrogenation. | HPLC-UV, LC-MS | Optimize hydrogenation conditions (catalyst load, pressure, time). |
| Process-Related | Over-reduced species (e.g., piperazine ring) | Harsh or prolonged hydrogenation conditions. | LC-MS, GC-MS | Tightly control hydrogenation endpoint via H2 uptake or IPC. |
| Process-Related | Polymeric/Colored Impurities | Thermal degradation during condensation. | HPLC-UV (at multiple wavelengths) | Strict temperature control during exothermic steps. |
| Solvents | Residual Solvents (IPA, Heptane, etc.) | Inefficient drying. | Headspace GC | Optimize drying cycle (time, temperature, vacuum). |
Experimental Protocols
Protocol 1: General Procedure for Controlled Crystallization of the Dihydrochloride Salt
This is a representative protocol and must be optimized for your specific process and scale.
-
Dissolution: Charge the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine free base to a clean, dry, and inerted reactor. Add the primary crystallization solvent (e.g., Isopropanol, ~10-15 volumes) and agitate until a clear solution is obtained.
-
Filtration: Perform a clarifying filtration through a 1 µm cartridge filter to remove any particulate matter.
-
Temperature Adjustment: Adjust the solution temperature to the target for HCl addition (e.g., 20-25°C).
-
Salt Formation: Slowly add a solution of anhydrous HCl in Isopropanol (typically 2.0 - 2.2 equivalents) via a subsurface addition line over 1-2 hours. Monitor the internal temperature and apply cooling as needed to maintain the setpoint.
-
Seeding: Once the solution becomes consistently turbid, add a slurry of seed crystals (0.1-1.0 wt% in the primary solvent).
-
Aging: Agitate the resulting slurry at the same temperature for at least 1 hour to allow the seed bed to establish.
-
Anti-Solvent Addition: If required for yield, slowly add the anti-solvent (e.g., Heptane, ~5-10 volumes) over 2-4 hours.
-
Cooling & Digestion: Slowly cool the slurry to the final filtration temperature (e.g., 0-5°C) over 2-3 hours. Hold at this temperature with gentle agitation for at least 2-4 hours.
-
Isolation: Filter the product. Wash the cake with a pre-chilled mixture of the primary and anti-solvents, followed by a wash with the pure anti-solvent.
-
Drying: Dry the product in a vacuum oven with a nitrogen sweep at a validated temperature (e.g., 40-50°C) until the residual solvent levels meet specification.
References
- Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed. (2020). PubMed.
- Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade | Request PDF. (n.d.).
-
A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][14]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][14]benzazepines and evaluation of their bioactivity. (n.d.). RSC Advances.
- Buy Online TRC - 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine hydrochloride salt | LGC Standards. (n.d.). LGC Standards.
- 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | C6H7N3 | CID 19761174. (n.d.). PubChem.
- US20100204470A1 - method for salt preparation. (n.d.).
- Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). RSC Publishing.
- Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer | Request PDF. (n.d.).
- Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). (n.d.). PubMed.
- 2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure.
- 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one | C11H7ClN4O2. (n.d.). PubChem.
- Hazards associated with laboratory scale hydrogen
- CN103664762A - Method for preparing 2, 3-diamino pyridine. (n.d.).
- Impurity Profiling-A Significant Approach In Pharmaceuticals. (2019).
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A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][14]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][14]benzazepines and evaluation of their bioactivity. (n.d.). ResearchGate.
- Chapter 24 – Amines and Heterocycles Solutions to Problems. (n.d.).
- Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration. (2015).
- — Hydrogen safety Hydrogen handling and key process safety steps. (n.d.). ABB.
- Designer Gelators for the Crystallization of a Salt Active Pharmaceutical Ingredient Mexiletine Hydrochloride. (2022).
- (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. (n.d.).
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis.
- Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (n.d.). [No Source]
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). [No Source]
- FEDIOL Guide to good practice on safe operation of Hydrogenation units (applicable as from 01 October 2007). (n.d.). [No Source]
- Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent | Request PDF. (n.d.).
- Achieving safe conditions for hydrogenation reaction using concentrated raw m
- Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. (n.d.).
- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (n.d.).
- Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (n.d.).
- The possibilities and challenges of spray drying. (2010). Pharmaceutical Technology.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals. (n.d.). Research and Reviews.
- 2,3-Diaminopyridine synthesis. (n.d.). ChemicalBook.
- Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous C
- Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (n.d.). [No Source]
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Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[14][15][16]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. (n.d.). PMC - NIH.
- Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (n.d.). Journal of the American Chemical Society.
- Heterocyclic Amine Formation and Mitigation in Processed Meat and Meat Products: A Mini-Review. (2021). PubMed.
- Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. (n.d.). Arkivoc.
- A Review of Impurity Profile in Pharmaceutical Substances. (2018). [No Source]
- US20090212140A1 - System and method for processing hygroscopic materials. (n.d.).
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- 16. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][2]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][2]benzazepines and evaluation of their bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride solubility issues in organic solvents
Welcome to the dedicated technical support guide for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this bicyclic heteroaromatic amine salt. As a dihydrochloride salt, this compound presents a unique set of properties that can complicate its dissolution in common organic solvents. This guide provides in-depth, field-proven insights and practical, step-by-step protocols to ensure successful experimental outcomes.
Understanding the Challenge: The Nature of Amine Dihydrochloride Salts
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is a polar, ionic compound due to the protonation of two of its nitrogen atoms by hydrochloric acid. This salt form significantly enhances its aqueous solubility but often leads to poor solubility in many organic solvents. The strong ionic interactions within the crystal lattice require a solvent with a high dielectric constant and the ability to solvate both the protonated amine cations and the chloride anions effectively.
The core of the issue lies in the fundamental principle of "like dissolves like." The ionic nature of the dihydrochloride salt makes it dissimilar to most non-polar and even some polar aprotic organic solvents. Overcoming this requires a systematic approach to solvent selection and the use of physical methods to aid dissolution.
Frequently Asked Questions (FAQs)
Q1: Why is my 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride not dissolving in [Methanol, Ethanol, Acetonitrile, Dichloromethane, etc.]?
-
Causality: As a dihydrochloride salt, the compound is highly polar and ionic. Solvents like dichloromethane (DCM), and to a lesser extent, acetonitrile and simple alcohols, have lower dielectric constants and are less effective at solvating the charged species. The strong crystal lattice energy of the salt is difficult to overcome with these solvents. In essence, there is a significant mismatch in polarity.
Q2: I'm trying to prepare a stock solution in DMSO, but it's taking a long time to dissolve, or a precipitate forms upon standing. What's happening?
-
Causality: While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent, high concentrations of hydrochloride salts can still be challenging to dissolve. The slow dissolution may be due to insufficient energy to break the crystal lattice. Precipitation upon standing could indicate that you have created a supersaturated solution, which is inherently unstable. It could also be due to the absorption of atmospheric moisture by the hygroscopic DMSO, which can alter the solvent properties and reduce the solubility of the compound.
Q3: Can I heat the solvent to dissolve the compound? Are there any risks?
-
Causality: Yes, gentle heating can increase the kinetic energy of the solvent molecules, leading to more effective solvation and faster dissolution. However, excessive heat can lead to the degradation of the compound. It is crucial to know the thermal stability of your compound before applying heat. For many heterocyclic compounds, temperatures above 50-60°C for extended periods should be approached with caution.
Q4: What is the role of sonication, and how can it help?
-
Causality: Sonication uses high-frequency sound waves to induce cavitation in the solvent—the rapid formation and collapse of microscopic bubbles.[1][2] This process creates localized areas of high energy that can physically break apart the solid particles of the compound, increasing the surface area available for solvation and accelerating the dissolution process.[1][2]
Q5: My compound is for a cell-based assay, and I need to minimize the final concentration of organic solvent. What are my options?
-
Causality: A common strategy is to prepare a highly concentrated stock solution in a suitable organic solvent like DMSO and then perform a serial dilution into your aqueous assay buffer.[3] It is critical to ensure that the compound does not precipitate out during the dilution steps. This can be tested by preparing a small-scale dilution series and observing for any turbidity or precipitation.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a systematic approach to resolving common solubility problems.
Issue 1: Compound is Insoluble or Sparingly Soluble in the Desired Organic Solvent.
This is the most frequent challenge encountered with 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. The following workflow can be used to address this issue.
Caption: Troubleshooting workflow for poor solubility.
Recommended Solvents and Qualitative Solubility
| Solvent Class | Solvent Examples | Expected Solubility of Dihydrochloride Salt | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Soluble to Sparingly Soluble | High dielectric constant and polarity can solvate the ions. May require assistance (heat, sonication). |
| Polar Protic | Water, Methanol, Ethanol | Highly Soluble (Water) , Sparingly Soluble to Insoluble (Alcohols) | Water is ideal for dissolving salts. Alcohols are less polar and less effective at solvating the ions. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Insoluble | Low polarity cannot overcome the crystal lattice energy of the salt. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Insoluble | Low polarity and inability to hydrogen bond make them poor solvents for salts. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh approximately 1-2 mg of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride into a small, clear glass vial.
-
Add the selected solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.
-
Observe for dissolution after each addition.
-
If the compound does not dissolve after adding a significant volume of solvent (e.g., 1 mL, resulting in a >1-2 mg/mL concentration), proceed to the next steps.
-
Gently warm the vial to 30-40°C in a water bath for 5-10 minutes and observe for dissolution.
-
If still undissolved, place the vial in a bath sonicator for 5-10 minutes.
-
Record your observations to determine the most suitable solvent and conditions.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Based on the molecular weight of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (194.06 g/mol ), calculate the mass required for your desired volume of a 10 mM stock solution. For 1 mL, this would be 1.94 mg.
-
Weighing: Accurately weigh the calculated amount of the compound into a clean, dry glass vial.
-
Solvent Addition: Add approximately 80% of the final desired volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution to 30-40°C with intermittent vortexing. Caution: Avoid prolonged heating.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption.
Issue 2: Precipitation Occurs When Diluting the Organic Stock Solution into an Aqueous Buffer.
-
Causality: This is a common issue when the aqueous buffer cannot maintain the solubility of the compound at the desired concentration. The organic solvent acts as a co-solvent, and when its concentration is significantly reduced upon dilution, the compound may crash out of the solution.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, you may need to have a higher final concentration of the organic solvent (e.g., 1% or 2% DMSO instead of 0.1%).
-
Use a Different Co-solvent: In some cases, a different water-miscible organic solvent might be more effective at maintaining solubility upon dilution.
-
pH Adjustment of the Aqueous Buffer: Since the compound is an amine salt, the pH of the aqueous buffer can significantly impact its solubility. Ensure the pH of your buffer is in a range where the amine groups remain protonated and the compound is in its more soluble, ionized form. For a dihydrochloride salt of a weak base, a lower pH (more acidic) will generally favor solubility.[4]
Issue 3: The Free Base is Required for a Reaction, but I Only Have the Dihydrochloride Salt.
-
Causality: Many organic reactions require the neutral, free amine form of the compound to act as a nucleophile. The dihydrochloride salt is unreactive in this regard.
Solution: Free-Basing the Compound
-
Dissolution: Dissolve the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in a minimal amount of water or a mixture of water and a polar organic solvent like methanol.
-
Neutralization: Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH), dropwise while stirring. Monitor the pH of the aqueous phase with pH paper or a pH meter until it becomes basic (pH 8-9).
-
Extraction: Extract the aqueous solution multiple times with an appropriate organic solvent in which the free base is soluble (e.g., ethyl acetate, dichloromethane). The free base, being less polar than the salt, will partition into the organic layer.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the free base.
Caption: Workflow for converting the dihydrochloride salt to the free base.
Concluding Remarks
The solubility of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride in organic solvents is inherently limited by its ionic salt nature. A systematic and informed approach, starting with polar aprotic solvents and employing physical methods like sonication and gentle heating, is key to successful dissolution. For challenging applications, the use of co-solvents or conversion to the free base may be necessary. By understanding the underlying chemical principles and following the detailed protocols in this guide, researchers can effectively overcome these solubility challenges and proceed with their experiments with confidence.
References
-
Reddit. How to tackle compound solubility issue. Reddit. [Link]
-
PubChem. 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. National Center for Biotechnology Information. [Link]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
- Avdeef, A. (2007). pH-metric solubility. 2. Correlation between the acid-base titration curve and the solubility curve. Molecular pharmaceutics, 4(1), 3–15.
-
Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics GmbH. [Link]
-
Envirostar. Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
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Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis of this important heterocyclic scaffold, providing in-depth, field-proven insights to ensure the integrity of your experimental outcomes.
Introduction to the Synthesis and Potential Challenges
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a critical process in the development of various pharmacologically active molecules. A prevalent and efficient method for constructing this bicyclic system is the cyclocondensation reaction between 2,3-diaminopyridine and glyoxal. This reaction, while straightforward in principle, is often accompanied by the formation of several impurities that can complicate purification and compromise the yield and purity of the final product.
This guide provides a structured troubleshooting framework in a question-and-answer format to address specific issues you may encounter. We will delve into the causality behind these experimental challenges and offer validated protocols to mitigate them.
Core Synthesis Pathway and Potential Impurity Formation
The primary synthetic route involves the reaction of 2,3-diaminopyridine with glyoxal to form a dihydropyrazine intermediate, which is then often oxidized to the fully aromatic pyrrolo[3,4-b]pyrazine. However, for the purpose of this guide, we will focus on obtaining the dihydro variant as the target molecule.
Caption: General workflow for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Starting Material Purity and Side Reactions
Question 1: My final product is difficult to purify, and I suspect impurities from my 2,3-diaminopyridine starting material. What are the common impurities in commercially available or synthesized 2,3-diaminopyridine and how can I address this?
Answer:
Impurities in your 2,3-diaminopyridine starting material are a common source of downstream purification issues. The purity of this reagent is paramount as related pyridine derivatives can undergo similar reactions, leading to a mixture of pyrrolopyrazine analogues.
Common Impurities in 2,3-Diaminopyridine:
-
Isomeric Aminopyridines: Depending on the synthetic route, other isomers such as 2,5-diaminopyridine or 3,4-diaminopyridine may be present.
-
Incompletely Reduced Precursors: If prepared by the reduction of 2-amino-3-nitropyridine, any remaining nitro compound will contaminate your starting material.[1][2]
-
Halogenated Pyridines: If the synthesis involves halogenated intermediates, residual halogenated aminopyridines could be present.[3]
Causality and Mitigation Strategies:
The presence of these impurities can lead to the formation of undesired side products that are structurally similar to the target molecule, making them challenging to separate by standard chromatography.
Troubleshooting Protocol: Purification of 2,3-Diaminopyridine
-
Recrystallization: This is often the most effective method for purifying 2,3-diaminopyridine.
-
Solvent Selection: A common and effective solvent system is water. The crude 2,3-diaminopyridine can be dissolved in hot water, treated with activated carbon to remove colored impurities, and allowed to cool slowly to form pure crystals.[1]
-
Procedure:
-
Dissolve the crude 2,3-diaminopyridine in a minimal amount of boiling water.
-
Add a small amount of activated carbon and continue to heat for a few minutes.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the crystals by filtration and dry them under vacuum.
-
-
-
Purity Analysis: Before use, verify the purity of your 2,3-diaminopyridine by:
-
Melting Point: Pure 2,3-diaminopyridine has a sharp melting point (around 116 °C). A broad melting range indicates the presence of impurities.
-
NMR Spectroscopy: ¹H NMR spectroscopy can quickly identify the presence of isomeric impurities.
-
Question 2: My reaction mixture is turning dark and forming a tar-like substance, leading to low yields. What is causing this, and how can I prevent it?
Answer:
The formation of dark, tar-like substances is often due to the polymerization of glyoxal, especially under certain reaction conditions. Glyoxal is a highly reactive dicarbonyl compound that can undergo self-condensation and polymerization, particularly in the presence of acids or bases, or at elevated temperatures.[4][5]
Causality and Mitigation Strategies:
Commercial glyoxal is typically supplied as a 40% aqueous solution, which exists as a mixture of monomeric and polymeric hydrates.[6][7][8] The acidic nature of these solutions can catalyze polymerization.[7]
Troubleshooting Protocol: Minimizing Glyoxal Polymerization
-
Control of pH:
-
The reaction should be carried out under neutral or slightly basic conditions to avoid acid-catalyzed polymerization of glyoxal. The basicity of the 2,3-diaminopyridine may be sufficient, but if your glyoxal solution is particularly acidic, you may consider adding a non-nucleophilic base like sodium carbonate or triethylamine.
-
-
Temperature Control:
-
Maintain a low to moderate reaction temperature. The condensation reaction is often exothermic, so it is crucial to control the temperature with an ice bath, especially during the initial addition of glyoxal.
-
-
Order of Addition:
-
Slowly add the glyoxal solution to the solution of 2,3-diaminopyridine. This ensures that the glyoxal is consumed in the desired reaction rather than accumulating and polymerizing.
-
-
Use of Fresh or Purified Glyoxal:
-
If possible, use freshly opened or purified glyoxal. Older solutions may have a higher concentration of polymeric species and acidic impurities.[9]
-
| Parameter | Recommended Condition | Rationale |
| pH | Neutral to slightly basic | Prevents acid-catalyzed polymerization of glyoxal. |
| Temperature | 0 °C to room temperature | Minimizes side reactions and polymerization. |
| Reagent Addition | Slow, dropwise addition of glyoxal | Maintains a low concentration of free glyoxal. |
Table 1: Recommended reaction conditions to minimize glyoxal polymerization.
Category 2: Reaction Intermediates and Byproducts
Question 3: I am observing a significant amount of a byproduct with a mass corresponding to the mono-imine intermediate. How can I drive the reaction to completion to form the desired dihydropyrazine ring?
Answer:
The formation of the dihydropyrazine ring proceeds through a stepwise condensation. The first step is the formation of a mono-imine intermediate. If this intermediate is stable or if the reaction conditions are not optimal for the second cyclization step, it can accumulate as a major byproduct.
Caption: Stepwise formation of the dihydropyrazine ring.
Causality and Mitigation Strategies:
The second intramolecular cyclization step can be slower than the initial imine formation. To favor the formation of the bicyclic product, the reaction conditions need to facilitate this ring-closing step.
Troubleshooting Protocol: Driving the Cyclization to Completion
-
Increase Reaction Time:
-
Allow the reaction to stir for a longer period at a controlled temperature (e.g., room temperature) to provide more time for the intramolecular cyclization to occur.
-
-
Solvent Choice:
-
The choice of solvent can influence the rate of cyclization. Protic solvents like ethanol can facilitate the proton transfers involved in the cyclization mechanism.
-
-
Mild Heating:
-
After the initial condensation at a lower temperature, gently warming the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy for the cyclization step. However, be cautious of increasing the temperature too much, as this can promote polymerization.
-
-
Use of a Catalyst:
-
A catalytic amount of a mild acid, such as acetic acid, can sometimes promote the cyclization. However, this must be carefully balanced to avoid glyoxal polymerization.
-
Question 4: My final product appears to be a mixture of the desired 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine and the fully aromatized 5H-pyrrolo[3,4-b]pyrazine. How can I prevent this over-oxidation?
Answer:
The dihydropyrazine ring is susceptible to oxidation to the more stable aromatic pyrazine ring.[10][11] This can occur in the presence of atmospheric oxygen, especially with prolonged reaction times, elevated temperatures, or in the presence of certain metal catalysts.
Causality and Mitigation Strategies:
The driving force for this oxidation is the formation of a stable aromatic system. To isolate the dihydro product, it is essential to minimize exposure to oxidizing agents and harsh conditions.
Troubleshooting Protocol: Preventing Over-Oxidation
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
-
Control Reaction Time and Temperature:
-
Avoid unnecessarily long reaction times and high temperatures, as these can promote oxidation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Careful Work-up:
-
During the work-up procedure, minimize exposure of the product to air. If possible, use degassed solvents.
-
-
Purification:
-
If a mixture is obtained, the dihydro and aromatic products can often be separated by column chromatography on silica gel. The aromatic product is typically less polar than the dihydro product.
-
| Impurity | Causative Factor | Prevention Strategy |
| Aromatized Product | Air oxidation | Use an inert atmosphere; minimize reaction time and temperature. |
| Mono-imine Intermediate | Incomplete cyclization | Increase reaction time; use a protic solvent; apply mild heating. |
| Glyoxal Polymers | Acid catalysis; high temperature | Control pH; maintain low temperature; slow addition of glyoxal. |
Table 2: Summary of common impurities and prevention strategies.
References
- CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents.
-
Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap. Available at: [Link]
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2,3-diaminopyridine - Organic Syntheses Procedure. Available at: [Link]
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Cyclocondensation of 3-diamino-1,2,4-thiazole with benzaldehydes and Meldrum acid | Request PDF - ResearchGate. Available at: [Link]
-
Pyrazine Synthesis? - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents.
- US4511739A - Continuous preparation of glyoxal - Google Patents.
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Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - Googleapis.com. Available at: [Link]
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. Available at: [Link]
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Pyrrolopyrazine derivatives: synthetic approaches and biological activities - ResearchGate. Available at: [Link]
-
Glyoxal | C2H2O2 - PubChem. Available at: [Link]
-
(PDF) Review on the Synthesis of Pyrazine and Its Derivatives - ResearchGate. Available at: [Link]
- US2388086A - Glyoxal-ketone condensation products and process of making them - Google Patents.
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Glyoxal | OHCCHO | CID 7860 - PubChem - NIH. Available at: [Link]
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Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Available at: [Link]
- US3860656A - Purification of glyoxal - Google Patents.
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - NIH. Available at: [Link]
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(PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents - ResearchGate. Available at: [Link]
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A fundamental study of lignin reactions with formaldehyde and glyoxal - RSC Publishing. Available at: [Link]
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Amended Safety Assessment of Glyoxal as Used in Cosmetics. Available at: [Link]
- US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents.
-
Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - RSC Publishing. Available at: [Link]
-
Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - ACS Publications. Available at: [Link]
-
Opinion of the Scientific Committee on Consumer Products (SCCP) on glyoxal - European Commission. Available at: [Link]
-
Pyrazines and Related Ring Structures - ScienceDirect. Available at: [Link]
-
Species formed by the reaction of glyoxal with IL, by MALDI. - ResearchGate. Available at: [Link]
-
Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones - PMC - PubMed Central. Available at: [Link]
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- 2. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. atamankimya.com [atamankimya.com]
- 7. Glyoxal | OHCCHO | CID 7860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. US3860656A - Purification of glyoxal - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, improve yield, and ensure the highest purity of the final compound. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and supported by peer-reviewed literature.
I. Overview of the Synthetic Pathway
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine typically involves a multi-step process culminating in the formation of the dihydrochloride salt. A common and effective route is the condensation of a suitable diamine with a dicarbonyl compound, followed by cyclization and salt formation. This guide will focus on the challenges that may arise during these critical steps.
A generalized synthetic scheme involves the reaction of a protected 3,4-diaminopyrrolidine derivative with glyoxal, followed by deprotection and subsequent treatment with hydrochloric acid to yield the target dihydrochloride salt.
Caption: Troubleshooting workflow for low yield of the dihydropyrazine intermediate.
Problem 2: Formation of Impurities
The presence of significant impurities in the crude product can complicate purification and reduce the final yield.
Common Impurities and Their Mitigation:
-
Over-oxidized Product (Aromatic Pyrazine): As mentioned, the dihydropyrazine can be oxidized.
-
Mitigation: Strict anaerobic conditions are crucial. The use of antioxidants in small quantities can be explored, but their compatibility with the reaction must be verified.
-
-
Starting Materials: Unreacted diamine or glyoxal can contaminate the product.
-
Mitigation: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. An appropriate work-up procedure, such as an aqueous wash to remove water-soluble starting materials, is important.
-
-
Polymeric Byproducts: These are often insoluble and can be removed by filtration.
-
Mitigation: Optimized reaction conditions (lower temperature, slow addition) as described for improving yield will also minimize polymer formation.
-
Problem 3: Difficulty in Purification and Isolation
The free base of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine can be challenging to purify due to its polarity and potential instability.
Purification Strategies:
-
Column Chromatography: This is a standard method for purifying organic compounds.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can help to prevent streaking of the amine product on the silica gel.
-
-
Crystallization: If the free base is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Conversion to the Dihydrochloride Salt: Purification can sometimes be more straightforward after converting the crude free base to the dihydrochloride salt. The salt is often a crystalline solid that can be purified by recrystallization from a solvent mixture like methanol/ether or ethanol/ether.
Experimental Protocol: Dihydrochloride Salt Formation and Purification
-
Dissolve the crude 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) until the pH is acidic (pH 1-2).
-
The dihydrochloride salt should precipitate out of the solution.
-
Stir the suspension in the cold for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining organic impurities, and dry under vacuum.
-
If necessary, the salt can be recrystallized from an appropriate solvent system.
IV. Safety Considerations
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Glyoxal is a corrosive and toxic substance. Handle with care and avoid inhalation and skin contact.
-
Hydrochloric acid is highly corrosive. Use appropriate safety precautions when handling concentrated solutions or gaseous HCl.
V. References
-
Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. [Link] [1]2. Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS. [Link] [2]3. Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link] [3]4. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]
Sources
Technical Support Center: Optimizing Catalyst Performance in 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Synthesis
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights into catalyst optimization and troubleshooting for this important class of N-heterocycles. Our goal is to equip you with the knowledge to navigate the complexities of these reactions, ensuring efficiency, reproducibility, and high yields in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazines.
Q1: Is a catalyst always necessary for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazines?
A1: Not necessarily. An efficient and operationally simple method for the synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core involves a catalyst-free tandem hydroamination-SNAr sequence.[1][2] This approach utilizes mild reagents and can provide moderate to high yields, making it an attractive alternative to catalyzed reactions, especially when metal contamination is a concern.
Q2: What are the common metal catalysts used for the synthesis of related pyrrolopyrazine structures?
A2: Palladium-based catalysts are frequently employed for the synthesis of various pyrrolopyrazine scaffolds. For instance, palladium(II)-catalyzed cascade reactions involving C(sp)–C(sp2) coupling followed by intramolecular C–N bond formation have been successfully used to generate multisubstituted pyrrolopyrazines.[3][4]
Q3: I am observing low to no product formation in my palladium-catalyzed reaction. What are the likely initial culprits?
A3: Low or no yield in palladium-catalyzed reactions for N-heterocycle synthesis can often be attributed to a few key factors:
-
Catalyst activity: The chosen palladium precursor and ligand may not be optimal for the specific substrate.
-
Reaction conditions: Temperature, solvent, and base are critical parameters that significantly influence catalyst performance and reaction outcome.[5]
-
Substrate purity: Impurities in the starting materials can act as catalyst poisons.
A systematic approach to troubleshooting these variables is essential for improving your yield.
Q4: What are the key advantages of using a catalyst-free approach?
A4: The primary advantages of a catalyst-free synthesis include:
-
Reduced cost: Eliminates the need for expensive metal catalysts and ligands.
-
Simplified purification: Avoids the challenge of removing residual metal from the final product.
-
Environmentally friendly: Reduces metal waste.
-
Operational simplicity: The reactions are often straightforward to set up and run.[1][2]
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex issues that may arise during the catalyzed synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazines and related compounds.
Troubleshooting Guide 1: Low Yield and Incomplete Conversion in Palladium-Catalyzed Pyrrolopyrazine Synthesis
Low yields and incomplete conversion are common hurdles in cross-coupling and annulation reactions leading to complex heterocyclic systems. This guide provides a systematic approach to diagnosing and resolving these issues.
Potential Cause 1: Suboptimal Catalyst System
The choice of palladium precursor and, crucially, the ancillary ligand, dictates the efficiency of the catalytic cycle. For electron-rich heterocyclic systems, the catalyst needs to be sufficiently active to facilitate key steps like oxidative addition and reductive elimination.
-
Causality: The electronic and steric properties of the ligand influence the stability and reactivity of the palladium center. A ligand that is too bulky may hinder substrate coordination, while a ligand that is too electron-donating might render the palladium center less electrophilic for oxidative addition.
-
Self-Validating Protocol:
-
Ligand Screening: If you are using a standard ligand like PPh3 and observing poor performance, consider screening a panel of ligands with varying electronic and steric properties. Buchwald and Hartwig-type biaryl phosphine ligands are often effective in challenging cross-coupling reactions.
-
Palladium Precursor: While Pd(PPh3)4 is common, it can sometimes be sluggish. Consider using more active precursors like Pd2(dba)3 or Pd(OAc)2 in combination with your chosen ligand.
-
Potential Cause 2: Inappropriate Base or Solvent
The base and solvent play a critical role in the catalytic cycle, influencing both the catalyst's activity and the solubility of the reactants.
-
Causality: The base is often required to activate one of the coupling partners or to neutralize acids formed during the reaction. The solvent's polarity and coordinating ability can affect the stability of catalytic intermediates and the overall reaction rate.[6]
-
Self-Validating Protocol:
-
Base Screening: If using a common base like K2CO3 is ineffective, screen a range of bases from different classes, such as inorganic carbonates (e.g., Cs2CO3), phosphates (e.g., K3PO4), and organic bases (e.g., DBU).
-
Solvent Screening: The choice of solvent can be critical. Screen a variety of solvents with different polarities and boiling points, such as ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMSO).[7]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Troubleshooting Guide 2: Formation of Side Products
The formation of side products can significantly complicate purification and reduce the yield of the desired 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine.
Potential Side Product 1: Homocoupling of Starting Materials
In palladium-catalyzed cross-coupling reactions, homocoupling of the starting materials (e.g., aryl halides or boronic acids) can be a significant side reaction.
-
Causality: Homocoupling can occur through various pathways, including reductive elimination from a diorganopalladium(II) intermediate or through radical mechanisms. These pathways can be favored by high temperatures or the presence of oxygen.
-
Self-Validating Protocol:
-
Lower Temperature: If feasible, reducing the reaction temperature can disfavor homocoupling pathways, which often have higher activation energies than the desired cross-coupling.
-
Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote homocoupling.
-
Ligand Choice: Certain ligands can suppress homocoupling. For example, bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.
-
Potential Side Product 2: Ring-Opened or Rearranged Products
The pyrrolopyrazine core, under certain conditions, may be susceptible to rearrangement or decomposition.
-
Causality: Highly acidic or basic conditions, or prolonged reaction times at elevated temperatures, can lead to the degradation of the product.
-
Self-Validating Protocol:
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
-
Milder Conditions: If product degradation is suspected, explore milder reaction conditions, such as lower temperatures and the use of less aggressive bases.
-
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of a Pyrrolopyrazine Scaffold
This protocol is a general starting point for the palladium-catalyzed synthesis of a pyrrolopyrazine derivative, based on methodologies for related structures.[3][4] Optimization of specific parameters will be necessary for your particular substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the ligand (e.g., a biaryl phosphine ligand, 4 mol%), and the base (e.g., K3PO4, 2.0 equiv.).
-
Reagent Addition: Add the pyrrole-containing starting material (1.0 equiv.) and the coupling partner (1.2 equiv.).
-
Solvent and Degassing: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The reaction mixture is then further degassed by three freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (argon or nitrogen) and stirred for the determined reaction time (typically 12-24 hours).
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Catalyst-Free Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
This protocol is adapted from established catalyst-free methods for the synthesis of the target scaffold.[1][2]
-
Reactant Preparation: In a round-bottom flask, dissolve the appropriate amino-substituted pyrrole precursor (1.0 equiv.) in a suitable solvent (e.g., acetonitrile).
-
Addition of Reagents: Add the halo-pyrazine derivative (1.1 equiv.) and a mild base (e.g., diisopropylethylamine, 2.0 equiv.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by column chromatography or recrystallization to afford the desired 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine.
Data Presentation
Table 1: Comparison of Catalytic vs. Catalyst-Free Synthesis
| Feature | Palladium-Catalyzed Synthesis | Catalyst-Free Synthesis |
| Reagents | Palladium precursor, ligand, base | Mild base |
| Conditions | Typically elevated temperatures (80-110 °C) | Room temperature to moderate heating (40-60 °C) |
| Advantages | Potentially broader substrate scope | Cost-effective, simple workup, no metal contamination |
| Disadvantages | Cost of catalyst, potential for metal contamination, requires optimization | May have a more limited substrate scope |
Visualizations
Catalyst Optimization Workflow
Caption: A workflow for systematic catalyst optimization.
References
-
Turkett, M. J., et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 85(9), 6123–6130. [Link]
-
Figshare. (2020). pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination–Aromatic Substitution. [Link]
-
Nevskaya, A. A., et al. (2021). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][1]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][1]benzazepines and evaluation of their bioactivity. RSC Advances, 11(44), 27282-27294. [Link]
-
PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Park, H., et al. (2024). Palladium-Catalyzed Synthesis of Pyrrolo[1,2-α]Pyrazines From N-Phenacyl Pyrrole-2-Carbonitriles and Aryl Boronic Acids. ChemistrySelect, 9(35), e202401934. [Link]
-
Organic Chemistry Portal. (n.d.). Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. [Link]
-
Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2535-2544. [Link]
-
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Chen, D. Y.-K., & Youn, S. W. (2012). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 77(18), 7615–7625. [Link]
-
Sambiagio, C., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(10), 3127–3143. [Link]
-
Favi, G. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2530. [Link]
-
ResearchGate. (2024). Palladium‐Catalyzed Synthesis of Pyrrolo[1,2‐α]Pyrazines From N‐Phenacyl Pyrrole‐2‐Carbonitriles and Aryl Boronic Acids. [Link]
-
ResearchGate. (2025). Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Solvent-Controlled Divergent C2/C5 Site-Selective Alkynylation of Pyrrole Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this critical heterocyclic scaffold. The pyrrolo[3,4-b]pyrazine core is a key structural motif in many biologically active compounds, and mastering its synthesis is crucial for advancing research in medicinal chemistry.[1]
Understanding the Reaction: A Mechanistic Overview
The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine typically proceeds via the cyclocondensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2] In the context of our target molecule, the most common precursors are a suitably protected 3,4-diaminopyrrolidine derivative and glyoxal. The reaction mechanism involves the initial formation of a dihydropyrazine ring, which is a well-established method for pyrazine synthesis.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine?
The most direct and commonly employed route involves the reaction of a 3,4-diaminopyrrolidine derivative with glyoxal. It is crucial to use a protected form of 3,4-diaminopyrrolidine, such as a salt (e.g., dihydrochloride or tosylate), to improve stability and handling. Glyoxal is typically used as an aqueous solution (e.g., 40 wt. %).
Q2: What is the typical reaction time for this synthesis, and what are the key factors influencing it?
The reaction time can vary significantly, from a few hours to over 24 hours.[3] The primary factors influencing the reaction rate are:
-
Temperature: Higher temperatures generally accelerate the reaction.
-
pH: The pH of the reaction medium is critical. A slightly acidic to neutral pH is often optimal for the initial imine formation, while the subsequent cyclization and dehydration steps can be influenced differently.[4]
-
Concentration of Reactants: Higher concentrations can lead to faster reaction rates, but may also increase the likelihood of side reactions and polymerization.
-
Solvent: The choice of solvent can impact the solubility of reactants and intermediates, thereby affecting the reaction rate. Protic solvents like ethanol or methanol are commonly used.
Q3: Is a catalyst necessary for this reaction?
The condensation of diamines with dicarbonyls to form pyrazines can often proceed without a catalyst.[5] However, in some cases, mild acid or base catalysis can be employed to accelerate the reaction. For instance, a catalytic amount of a weak acid like acetic acid can facilitate the dehydration steps. It is advisable to first attempt the reaction without a catalyst and introduce one only if the reaction is sluggish.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[6] A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol) should be developed to effectively separate the starting materials, intermediates, and the final product. Staining with potassium permanganate or iodine can help visualize the spots if they are not UV-active. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What is the expected yield for this synthesis?
Yields can be moderate to good, typically ranging from 40% to 70%, depending on the purity of the starting materials and the optimization of reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Low reaction temperature. 2. Suboptimal pH. 3. Low concentration of reactants. 4. Impure starting materials. | 1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Adjust the pH of the reaction mixture. A buffer solution can be used to maintain a stable pH. 3. Increase the concentration of the limiting reagent. 4. Ensure the purity of the 3,4-diaminopyrrolidine derivative and glyoxal. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions such as polymerization of glyoxal. 2. Over-oxidation of the dihydropyrazine ring. 3. Competing side reactions of the diamine. | 1. Add glyoxal dropwise to the reaction mixture to maintain a low instantaneous concentration. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Optimize the reaction temperature and time to favor the desired product formation. |
| Difficulty in Product Isolation/Purification | 1. The product is highly soluble in the reaction solvent. 2. Formation of tar-like byproducts. 3. The product is an oil. | 1. After reaction completion, try to precipitate the product by adding a non-polar solvent or by concentrating the reaction mixture. 2. Purify the crude product using column chromatography on silica gel or alumina. 3. If the product is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization and handling. |
| Low Yield | 1. Any of the above-mentioned issues. 2. Loss of product during workup and purification. | 1. Systematically optimize the reaction conditions (temperature, concentration, pH, and reaction time). 2. Use careful extraction and purification techniques to minimize product loss. |
Experimental Protocols
General Procedure for the Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
This protocol is a generalized procedure based on common methods for pyrazine synthesis.[2][3] Optimization may be required for specific experimental setups.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 3,4-diaminopyrrolidine derivative (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Reaction Initiation: To the stirred solution, add an aqueous solution of glyoxal (1.0-1.2 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (or a predetermined temperature) and monitor the progress by TLC.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol for Reaction Time Optimization Study
To optimize the reaction time, a series of small-scale parallel reactions can be set up under identical conditions, with each reaction being stopped at a different time point.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | Room Temperature | 50 °C | Reflux (Ethanol) |
| Time Points (hours) | 2, 4, 8, 12, 24 | 1, 2, 4, 6, 12 | 0.5, 1, 2, 4, 8 |
| Monitoring | TLC analysis of aliquots taken at each time point. |
The results can be used to plot a time-course of the reaction and determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of byproducts.
Visualizing the Process
Reaction Workflow
Caption: Workflow for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Turkett, A. et al. (2020). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. Available at: [Link]
-
Gulevskaya, A. V. et al. (2020). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a]benzazepines and evaluation of their bioactivity. RSC Advances. Available at: [Link]
- Milcent, R., & Barbier, G. (1983). Hétérocycles à fonction cétone. IX. Accès à des dihydro-6,7 5H-pyrrolo [3,4-b] pyrazines, dihydro-6,7 5H-pyrrolo [3,4-b] pyrazinones-5 et à l'ester éthylique de l'acide dihydro-6,7 5H-pyrrolo [3,4-b] pyrazine carboxylique-5. Journal of Heterocyclic Chemistry, 20(1), 77-82.
-
PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. National Center for Biotechnology Information. Available at: [Link]
- Barlin, G. B. (1982). The Pyrazines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Ltd.
- Shvartsberg, M. S. et al. (2007). Pyrrolo[2,3-b]pyrazines. Chemistry and biological activity. Chemistry of Heterocyclic Compounds, 43(3), 267-290.
- Taylor, E. C., & Macor, J. E. (1986). A new and efficient synthesis of pyrrolo[2,3-d]pyrimidine nucleosides. Tetrahedron Letters, 27(36), 431-434.
- Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 60-75.
- Mottram, D. S. (1994). The chemistry of meat flavour. In Flavour of meat and meat products (pp. 5-26). Springer, Boston, MA.
- Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.
- Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). One-Pot Synthesis of Pyrazoles from Ketones, Aldehydes, and Hydrazine. Synlett, 29(08), 1071-1075.
-
Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. (2021). Molecules, 26(16), 4945. 13.[5]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. (2018). Molbank, 2018(2), M989.
Sources
- 1. Pyrazine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Purification of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the chromatographic purification of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine. This polar, basic compound presents unique challenges, primarily related to its interaction with standard silica gel stationary phases. This document offers in-depth, field-proven insights to overcome these obstacles and achieve high-purity fractions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and step-by-step solutions.
Problem 1: My compound is streaking badly and I'm seeing significant peak tailing on my silica gel column.
Answer:
This is the most common issue encountered when purifying 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine and similar basic amines.
Causality: The root cause is a strong secondary interaction between the basic amine functional groups in your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[1][2][3] This acid-base interaction leads to a non-ideal adsorption/desorption process, where a fraction of the analyte molecules is retained more strongly, resulting in a "tailing" or "streaking" effect on the chromatogram.[2][3]
Solutions:
-
Introduce a Basic Modifier to the Mobile Phase: The most effective strategy is to "neutralize" the acidic silanol sites by adding a small amount of a competing, volatile base to your eluent.[4] This modifier will preferentially interact with the silanol groups, minimizing their interaction with your target compound.
-
Recommended Additives:
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase (e.g., Ethyl Acetate/Hexane mixture).[2][4] TEA is a standard choice for masking silanol activity.
-
Ammonia Solution: For more polar solvent systems like Dichloromethane/Methanol, using a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) as the polar component is highly effective. A common mobile phase could be 5-10% of this ammonia/methanol solution in dichloromethane.[5]
-
n-Propylamine: In some cases, n-propylamine at a concentration of 0.1% has been shown to be an optimal additive for minimizing peak tailing for various amines.[6]
-
-
-
Use a Deactivated or End-Capped Column: Modern chromatography columns are often "end-capped," where the residual silanol groups are chemically treated to make them less polar and acidic.[3] Using a high-purity, end-capped silica column can significantly reduce tailing even without mobile phase additives.[1][3]
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is not sufficient or desirable, changing the stationary phase is the next logical step.
-
Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.
-
Diol or Cyano Phases: These bonded phases offer different selectivity and are less prone to strong interactions with basic amines.[6]
-
Problem 2: I have poor separation between my target compound and a closely-eluting impurity.
Answer:
Achieving good resolution requires optimizing the selectivity of your chromatographic system.
Causality: Selectivity is the ability of the system to differentiate between two analytes. It is influenced by the properties of the stationary phase, the mobile phase, and the analytes themselves. Poor separation means the current conditions do not exploit the chemical differences between your product and the impurity sufficiently.
Solutions:
-
Optimize the Mobile Phase Composition:
-
Change Solvent Strength (Gradient Elution): If using a single isocratic solvent mixture, switch to a shallow gradient. Start with a lower polarity mixture and gradually increase the polarity. This can help sharpen peaks and improve the separation between compounds with different polarities.
-
Change Solvent Selectivity: The "selectivity" of the mobile phase can be altered by changing the solvents used, even if the overall "strength" is similar. For normal-phase chromatography, common solvent systems include Ethyl Acetate/Hexane and Methanol/Dichloromethane.[5] Trying different solvent combinations can alter the elution order and improve separation.
-
-
Change the Stationary Phase: As mentioned previously, switching to a different stationary phase (Alumina, Diol, Cyano, or even a reversed-phase C18 column) will drastically change the retention mechanisms and likely improve the separation of difficult-to-resolve compounds.[6]
Problem 3: My compound is not eluting from the column, or the recovery is very low.
Answer:
This issue often points to irreversible adsorption or degradation of the compound on the stationary phase.
Causality: The strong interaction between the basic amine and acidic silica can, in some cases, lead to the compound becoming permanently stuck on the column.[7] Alternatively, the acidic nature of the silica gel could be causing the compound to decompose during the purification process.[7]
Solutions:
-
Test for Stability: Before running a large-scale column, perform a simple stability test. Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline, your compound is likely not stable on silica.[7]
-
Deactivate the Silica: As with peak tailing, adding a basic modifier like triethylamine or ammonia to the eluent is crucial to prevent irreversible binding and improve recovery.[4]
-
Increase Mobile Phase Polarity Drastically: If the compound is simply strongly retained but not degrading, a significant increase in the mobile phase polarity (e.g., flushing with 10-20% Methanol in Dichloromethane with 1% ammonia) can help elute it.
-
Switch to a More Inert Stationary Phase: Use alumina or a bonded-phase column (like Diol or Amino) which are less likely to cause degradation.[8] Reversed-phase chromatography is also a viable option where the stationary phase is non-polar.
Method Development Workflow
This diagram outlines a logical workflow for developing a purification method for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine.
Caption: A decision-making workflow for purifying basic amines.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for purifying this compound on a silica gel column?
A good starting point for a polar compound like this is a mixture of a non-polar and a polar solvent.[5] Given its basic nature, incorporating an amine additive is highly recommended from the start.
| Solvent System | Typical Starting Ratio | Additive | Notes |
| Methanol / Dichloromethane | 5-10% MeOH in DCM | ~1% Ammonia or TEA | Excellent for polar compounds.[5] |
| Ethyl Acetate / Hexanes | 50-100% EtOAc in Hexanes | 0.5-1% Triethylamine (TEA) | A standard, versatile system.[5] |
Always perform TLC analysis first to determine the optimal solvent ratio for your specific crude material.
Q2: What wavelength should I use for UV detection?
Pyrazine and its derivatives typically exhibit UV absorption in the range of 220-270 nm and a less intense absorption between 290-380 nm.[9] A good starting point for detection would be around 254 nm , a common wavelength for UV detectors that provides good sensitivity for many aromatic compounds. For more specific detection, analyzing a pure sample on a UV-Vis spectrophotometer to find the absorption maximum (λmax) is recommended.
Q3: Can I use reversed-phase (RP) chromatography for this compound?
Yes, reversed-phase chromatography is a powerful alternative. Since 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a polar compound, it may have low retention on standard C18 columns with typical mobile phases like Methanol/Water or Acetonitrile/Water.
To improve retention and achieve good peak shape, consider the following:
-
Use an acidic mobile phase modifier: Adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for basic compounds in RP-HPLC.[10]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of very polar analytes and is an excellent alternative to reversed-phase.[8][11] It uses a polar stationary phase (like silica or diol) with a high organic content mobile phase.[11]
Q4: How do I choose between Triethylamine (TEA) and Ammonia as a mobile phase additive?
Both are effective at reducing peak tailing. The choice often depends on the solvent system and the ease of removal post-purification.
-
Triethylamine (TEA): Has a higher boiling point (89.5 °C) and is typically used with less polar solvent systems like Ethyl Acetate/Hexanes. It is highly effective but can be more difficult to remove from the final product.
-
Ammonia (in Methanol): Ammonia is very volatile and is often used with more polar systems like Methanol/Dichloromethane. It is generally easier to remove during solvent evaporation.
The best choice is often empirical. If one does not provide satisfactory results, it is worth trying the other.
References
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Chakir, A., et al. (2012). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate.
- Dolan, J. W. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International - Chromatography Online.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Available from: [Link]
- MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- WIPO Patent WO2004042350A2. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
- Yin, D., et al. (2023). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. The proposed synthetic route involves a multi-step process, and we will troubleshoot each stage.
Proposed Synthetic Pathway:
A common and effective route to synthesize 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine involves the following key transformations:
-
Formation of Pyrazine-2,3-dicarbonitrile: Starting from diaminomaleonitrile.
-
Reduction to 2,3-bis(aminomethyl)pyrazine: A crucial step to form the necessary diamine.
-
Cyclization: Reaction of the diamine with a suitable one-carbon electrophile to form the fused pyrrolidine ring.
-
Formation of the Dihydrochloride Salt: Conversion of the free base to the final product.
Diagram of the Synthetic Workflow
Caption: A plausible synthetic route for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
Issue 1: Low Yield or No Product in the Reduction of Pyrazine-2,3-dicarbonitrile
Question: I am attempting to reduce pyrazine-2,3-dicarbonitrile to 2,3-bis(aminomethyl)pyrazine using Lithium Aluminum Hydride (LiAlH₄), but I am getting very low yields or a complex mixture of products. What could be the problem?
Answer:
The reduction of nitriles to primary amines using LiAlH₄ is a standard transformation, but it can be challenging with heteroaromatic systems like pyrazines due to the presence of multiple reducible functional groups and the potential for side reactions.
Potential Causes and Solutions:
-
Over-reduction or Ring Reduction: The pyrazine ring itself is electron-deficient and can be susceptible to reduction under harsh conditions, leading to a loss of aromaticity and the formation of complex mixtures.
-
Solution: Perform the reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid prolonged reaction times at reflux.
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reagent or deactivation of the LiAlH₄.
-
Solution: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents per nitrile group). Ensure the LiAlH₄ is fresh and has not been deactivated by moisture. Use anhydrous solvents.
-
-
Work-up Issues: The work-up procedure for LiAlH₄ reactions is critical. The formation of aluminum salts can trap the product, leading to low isolated yields.
-
Solution: A Fieser work-up is recommended. After the reaction is complete, cool the mixture to 0 °C and sequentially add water, 15% aqueous NaOH, and then more water. This should produce a granular precipitate of aluminum salts that can be easily filtered off.
-
-
Alternative Reducing Agents: If LiAlH₄ continues to give poor results, consider alternative reducing agents.
-
Solution: Catalytic hydrogenation using a Raney Nickel or a Rhodium catalyst under pressure can be a milder alternative for nitrile reduction. This method often provides cleaner reactions and simpler work-ups.
-
Experimental Protocol: Catalytic Hydrogenation of Pyrazine-2,3-dicarbonitrile
-
In a high-pressure reactor, dissolve pyrazine-2,3-dicarbonitrile (1 eq) in anhydrous ethanol or methanol.
-
Add Raney Nickel (5-10 wt %) as a catalyst.
-
Pressurize the reactor with hydrogen gas (50-100 psi).
-
Heat the mixture to 50-70 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reactor, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-bis(aminomethyl)pyrazine.
Issue 2: Difficulty in the Cyclization to Form the Pyrrolo[3,4-b]pyrazine Ring
Question: I am trying to cyclize 2,3-bis(aminomethyl)pyrazine to form the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine, but the reaction is messy and the yield is low. What are the critical parameters for this step?
Answer:
The cyclization of a diamine with a one-carbon electrophile to form a fused five-membered ring can be sensitive to reaction conditions. The choice of the electrophile and the reaction setup are crucial for success.
Potential Causes and Solutions:
-
Polymerization: The diamine can react with the electrophile to form polymers instead of the desired intramolecular cyclization product.
-
Solution: Use high dilution conditions. Add the electrophile slowly to a dilute solution of the diamine. This favors the intramolecular reaction over the intermolecular polymerization.
-
-
Choice of Electrophile: The reactivity of the one-carbon electrophile is important.
-
Solution: Formaldehyde or its equivalents (paraformaldehyde, formaline) are commonly used. The reaction is typically acid-catalyzed. A very reactive electrophile might favor polymerization.
-
-
pH Control: The pH of the reaction medium can influence the nucleophilicity of the amines and the rate of cyclization versus side reactions.
-
Solution: The reaction is often best carried out under mildly acidic conditions (pH 4-6) to protonate one of the amino groups and facilitate a stepwise reaction, which can favor cyclization.
-
Experimental Protocol: Cyclization of 2,3-bis(aminomethyl)pyrazine
-
Dissolve 2,3-bis(aminomethyl)pyrazine (1 eq) in a large volume of a suitable solvent like methanol or ethanol (to achieve high dilution).
-
Add a catalytic amount of a mild acid, such as acetic acid.
-
Slowly add a solution of formaldehyde (1.1 eq) in the same solvent to the diamine solution over several hours with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, neutralize the reaction with a mild base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude free base.[1]
Issue 3: The Dihydrochloride Salt is Oily or Difficult to Crystallize
Question: I have synthesized the free base of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine, but when I try to form the dihydrochloride salt, I get an oil or a very hygroscopic solid that is difficult to handle and purify. How can I obtain a crystalline salt?
Answer:
The formation of a stable, crystalline hydrochloride salt can be challenging, especially with diamines which can form dihydrochlorides. The hygroscopic nature of many amine hydrochlorides further complicates the process.[2][3][4]
Potential Causes and Solutions:
-
Hygroscopicity: The dihydrochloride salt is likely to be very hygroscopic, readily absorbing moisture from the air to form an oil or a sticky solid.[5][6]
-
Solution: Perform the salt formation and all subsequent handling in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen). Use anhydrous solvents.
-
-
Solvent Choice: The choice of solvent for the salt formation is critical for obtaining a crystalline product.
-
Solution: A common method is to dissolve the free base in a solvent in which the free base is soluble but the salt is not. Anhydrous diethyl ether or a mixture of isopropanol and diethyl ether is often a good choice. Add a solution of HCl in the same solvent dropwise.
-
-
Stoichiometry of HCl: Adding an incorrect amount of HCl can lead to the formation of a mixture of the mono- and dihydrochloride salts, which can be difficult to crystallize.
-
Solution: Carefully add exactly two equivalents of HCl. It is often best to use a standardized solution of HCl in an anhydrous solvent.
-
-
Crystallization Technique: Sometimes, simple precipitation does not yield a crystalline solid.
-
Solution: Try different crystallization techniques. If direct precipitation gives an oil, try to scratch the inside of the flask with a glass rod to induce crystallization. Alternatively, you can try to dissolve the oil in a minimal amount of a polar solvent like methanol and then slowly add a less polar solvent like diethyl ether until turbidity is observed, then allow it to stand for crystallization.
-
Experimental Protocol: Formation of the Dihydrochloride Salt
-
Purify the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine free base by column chromatography or distillation if necessary.
-
Dissolve the purified free base in a minimal amount of anhydrous isopropanol.
-
Slowly add a solution of anhydrous HCl in diethyl ether (2.0 equivalents) dropwise with stirring.
-
If a precipitate forms, continue stirring for 30 minutes, then collect the solid by filtration.
-
If an oil forms, try to induce crystallization by scratching or by adding more diethyl ether.
-
Wash the solid with cold, anhydrous diethyl ether and dry it under high vacuum to remove any residual solvent.
-
Store the final product in a desiccator over a strong drying agent like P₂O₅.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride?
A1: The dihydrochloride salt is expected to be a white to off-white crystalline solid.[2][3] As with many amine hydrochlorides, it is likely to be hygroscopic and should be stored in a tightly sealed container in a desiccator. The free base is likely an oil or a low-melting solid and may be less stable, particularly to air and light.
Q2: What are the key characterization techniques I should use to confirm the structure and purity of my final product?
A2: A combination of spectroscopic methods is essential for unambiguous characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and check for impurities. The dihydrochloride salt should be soluble in D₂O or DMSO-d₆ for NMR analysis.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Elemental Analysis: To confirm the elemental composition, which is particularly important for a salt to verify the correct stoichiometry of the counter-ions.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary:
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly reactive and pyrophoric reagent. It reacts violently with water. All reactions and work-ups involving LiAlH₄ must be conducted in a fume hood with appropriate personal protective equipment (PPE), and care must be taken to quench the reagent safely.
-
Catalytic Hydrogenation: This involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (Raney Nickel). Use a properly rated and maintained pressure reactor and follow all safety protocols for handling hydrogen.
-
General Handling: The intermediates and the final product are nitrogen-containing heterocyclic compounds, which should be handled with care as their toxicological properties may not be fully known. Always wear gloves, safety glasses, and a lab coat.
Q4: Can I use a different counter-ion if the hydrochloride salt is too difficult to handle?
A4: Yes, if the hydrochloride salt proves to be persistently problematic, you could consider forming other salts, such as the dihydrobromide, sulfate, or a salt with an organic acid like maleic or fumaric acid. These may have different crystalline properties and could be less hygroscopic.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | C₆H₇N₃ | 121.14 |
| 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride | C₆H₉Cl₂N₃ | 194.06 |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6451972, 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6451973, 6-(5-chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione. Retrieved from [Link]
-
PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Patel, R. N. (2014). Biocatalysis in the Pharmaceutical and Biotechnology Industries. CRC Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Hudlicky, M. (1996). Reductions in Organic Chemistry. American Chemical Society.
-
Zare, A., & Meraj, F. (2020). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. AAPS PharmSciTech, 21(1), 2. [Link]
-
Newman, A. W., & Byrn, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905. [Link]
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- 2. Dimethylamine hydrochloride | 506-59-2 [chemicalbook.com]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pyrrolo[3,4-b]pyrazine-Based Kinase Inhibitors and Their Clinical Counterparts
In the landscape of targeted therapeutics, the quest for potent and selective kinase inhibitors is a perpetual frontier. Protein kinases, numbering over 500 in the human kinome, represent a fertile ground for drug discovery, particularly in oncology and immunology.[1] Their dysregulation is a hallmark of numerous diseases, making them prime targets for small molecule intervention. The pyrrolo[3,4-b]pyrazine scaffold has emerged as a versatile and promising core structure for the development of novel kinase inhibitors, demonstrating activity against several important kinase families.
This guide provides a comparative analysis of representative kinase inhibitors derived from the pyrrolo[3,4-b]pyrazine scaffold against their clinically approved counterparts targeting the Fibroblast Growth Factor Receptor (FGFR), Rearranged during Transfection (RET) proto-oncogene, and Janus Kinase (JAK) families. While direct head-to-head clinical data for the investigational pyrrolo[3,4-b]pyrazine compounds is not available, this guide will synthesize preclinical data and provide the experimental frameworks necessary for their rigorous comparison.
The Pyrrolo[3,4-b]pyrazine Scaffold: A Privileged Structure in Kinase Inhibition
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and its parent scaffold, pyrrolo[3,4-b]pyrazine, belong to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. The arrangement of nitrogen atoms in the pyrazine ring and the fused pyrrole ring provides a template for designing molecules that can effectively interact with the ATP-binding pocket of various kinases. Different isomers of the pyrrolopyrazine core have been explored, with the 5H-pyrrolo[2,3-b]pyrazine derivatives showing notable activity in kinase inhibition.
This guide will focus on three key kinase families where pyrrolo[3,4-b]pyrazine-based inhibitors have shown promise:
-
FGFR Family: Aberrant FGFR signaling is implicated in a variety of cancers.
-
RET Kinase: RET fusions and mutations are oncogenic drivers in several tumor types.[2]
-
JAK Family: These non-receptor tyrosine kinases are central to cytokine signaling and are key targets in autoimmune diseases and myeloproliferative neoplasms.
Head-to-Head Comparison: Pyrrolo[3,4-b]pyrazines vs. FDA-Approved Inhibitors
A direct comparison of kinase inhibitors is most meaningful when conducted under identical experimental conditions. The following sections present available data for representative pyrrolo[3,4-b]pyrazine-based inhibitors and their FDA-approved counterparts. It is important to note that the data for the pyrrolo[3,4-b]pyrazine derivatives are from preclinical studies and may not have been generated using the same assays as the data for the approved drugs.
FGFR Inhibition: A Pyrrolo[2,3-b]pyrazine Derivative vs. Pemigatinib
The FGFR signaling pathway, when dysregulated, can drive tumor growth and proliferation. Pemigatinib is an FDA-approved inhibitor of FGFR1, 2, and 3.[3][4] For comparison, we will consider a potent 5H-pyrrolo[2,3-b]pyrazine derivative identified in a preclinical study.[5]
Table 1: Comparison of a Pyrrolo[2,3-b]pyrazine Derivative and Pemigatinib as FGFR Inhibitors
| Feature | 5H-Pyrrolo[2,3-b]pyrazine Derivative (Compound 35)[5] | Pemigatinib[6][7] |
| Primary Target(s) | FGFR1 | FGFR1, FGFR2, FGFR3 |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor[4] |
| Potency (IC50) | FGFR1: ~0.01 nM (enzymatic assay) | FGFR1: 0.4 nM, FGFR2: 0.5 nM, FGFR3: 1.0 nM (enzymatic assays) |
| Kinase Selectivity | High selectivity for FGFR1 demonstrated in the study. | Highly selective for FGFR1-3 over a panel of 56 other kinases, with weaker activity against FGFR4 and VEGFR2.[6] |
| Clinical Status | Preclinical | FDA-approved for cholangiocarcinoma with FGFR2 fusions or rearrangements.[4] |
The preclinical data suggests that the 5H-pyrrolo[2,3-b]pyrazine scaffold can yield exceptionally potent FGFR inhibitors, with the representative compound showing picomolar activity against FGFR1.[5] Pemigatinib, while also highly potent, exhibits a broader inhibitory profile against FGFR1-3.[6] The high selectivity of both classes of compounds is a desirable trait to minimize off-target effects.
RET Inhibition: A Pyrido[3,4-b]pyrazine Derivative vs. Selpercatinib
Oncogenic RET fusions and mutations are validated therapeutic targets in non-small cell lung cancer, medullary thyroid cancer, and other solid tumors. Selpercatinib is a highly selective, first-in-class RET inhibitor approved by the FDA.[1] A promising pyrido[3,4-b]pyrazine derivative has been disclosed in a patent as a potent RET inhibitor.[8]
Table 2: Comparison of a Pyrido[3,4-b]pyrazine Derivative and Selpercatinib as RET Inhibitors
| Feature | Pyrido[3,4-b]pyrazine Derivative (Compound 28)[8] | Selpercatinib[1][7] |
| Primary Target(s) | RET Kinase | RET Kinase (wild-type, fusions, and mutations) |
| Mechanism of Action | ATP-competitive inhibitor | Selective ATP-competitive inhibitor[7] |
| Potency (IC50) | 25 nM (MiaPaCa-2 pancreatic cancer cell line) | Potent inhibition of various RET alterations in the low nanomolar range in both enzymatic and cellular assays. |
| Kinase Selectivity | Designed to be active against selpercatinib-resistant RET mutants. | Highly selective for RET over other kinases, including VEGFR2, which is a common off-target for multi-kinase RET inhibitors. |
| Clinical Status | Preclinical (disclosed in patent) | FDA-approved for RET fusion-positive non-small cell lung cancer and thyroid cancer. |
The pyrido[3,4-b]pyrazine derivative shows promise in overcoming resistance to existing RET inhibitors, a critical challenge in targeted therapy.[8] Selpercatinib's high selectivity for RET is a key advantage, leading to a more favorable safety profile compared to older multi-kinase inhibitors that also target RET.[1]
JAK Inhibition: A 3-Amido-pyrrolopyrazine Derivative vs. Tofacitinib
The JAK-STAT signaling pathway is a cornerstone of inflammatory and immune responses. Tofacitinib is an oral JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune conditions.[8] A series of 3-amido-5-cyclopropylpyrrolopyrazines has been developed as selective JAK inhibitors.
Table 3: Comparison of a 3-Amido-pyrrolopyrazine Derivative and Tofacitinib as JAK Inhibitors
| Feature | 3-Amido-5-cyclopropylpyrrolopyrazine Derivative[9] | Tofacitinib[10] |
| Primary Target(s) | JAK3, JAK1 | Predominantly JAK1 and JAK3, with lesser activity against JAK2. |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| Potency (IC50) | Potent inhibition with selectivity for JAK3 over JAK1. | Potent inhibition of JAK1 and JAK3 in the low nanomolar range. |
| Kinase Selectivity | Good kinome selectivity, with functional selectivity for the JAK3/JAK1 pathway over the JAK1/JAK2/Tyk2 pathway. | Pan-JAK inhibitor with a preference for JAK1 and JAK3. |
| Clinical Status | Preclinical | FDA-approved for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. |
The development of pyrrolopyrazine-based JAK inhibitors with distinct selectivity profiles, such as the preference for JAK3 over JAK1, highlights the tunability of this scaffold.[9] This could potentially lead to inhibitors with a more refined mechanism of action and an improved safety profile compared to less selective JAK inhibitors like Tofacitinib.[10]
Experimental Design for a Head-to-Head Comparison
To provide a definitive comparison between a novel pyrrolo[3,4-b]pyrazine-based inhibitor and a clinically approved drug, a series of well-controlled experiments are essential. The following protocols outline the key assays for such a comparison.
In Vitro Kinase Assays
The initial assessment of a kinase inhibitor's potency and selectivity is typically performed using in vitro enzymatic assays.
1. Radiometric Kinase Assay ([32P]-ATP)
This "gold standard" method directly measures the transfer of a radiolabeled phosphate from [γ-32P]-ATP to a substrate protein or peptide.[11][12]
-
Principle: The kinase, substrate, and inhibitor are incubated with [γ-32P]-ATP. The reaction is then stopped, and the radiolabeled substrate is separated from the free [γ-32P]-ATP, typically by spotting onto a phosphocellulose membrane followed by washing. The radioactivity incorporated into the substrate is then quantified.
-
Protocol Outline:
-
Prepare a reaction mixture containing kinase buffer, the kinase of interest, and the substrate peptide/protein.
-
Add serial dilutions of the test inhibitor (e.g., the pyrrolo[3,4-b]pyrazine derivative) and the reference inhibitor (e.g., Pemigatinib).
-
Initiate the reaction by adding a mixture of cold ATP and [γ-32P]-ATP.
-
Incubate at 30°C for a predetermined time.
-
Stop the reaction and spot the mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated [γ-32P]-ATP.
-
Quantify the radioactivity on the membrane using a scintillation counter or phosphorimager.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
2. ADP-Glo™ Luminescence-Based Kinase Assay
This is a high-throughput, non-radioactive method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][13][14]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the initial kinase activity.[13]
-
Protocol Outline:
-
Set up the kinase reaction with the kinase, substrate, ATP, and serial dilutions of the inhibitors in a multi-well plate.
-
Incubate to allow the kinase reaction to proceed.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[15]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[15]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Caption: Generalized workflow for in vitro kinase inhibitor IC50 determination.
Cellular Assays
While in vitro assays are crucial for determining direct enzymatic inhibition, cellular assays are necessary to assess a compound's activity in a more physiologically relevant context.
1. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[10][16]
-
Principle: Cells are treated with the inhibitor, then heated to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blot or other immunoassays. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[16]
-
Protocol Outline:
-
Treat cultured cells with the test and reference inhibitors at various concentrations.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set time.
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction by Western blot.
-
Plot the amount of soluble protein against the temperature to generate melting curves and determine the shift in the melting temperature (Tm).
-
2. Phosphoproteomics and Western Blotting for Downstream Signaling
Inhibiting a kinase should lead to a decrease in the phosphorylation of its downstream substrates. This can be assessed on a targeted or global scale.
-
Western Blotting: This classic technique can be used to measure the phosphorylation status of specific downstream proteins.[17]
-
Protocol Outline:
-
Treat cells with the inhibitors for a defined period.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream target (e.g., p-ERK for the FGFR pathway) and the total protein as a loading control.
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities to determine the change in phosphorylation.
-
-
-
Quantitative Phosphoproteomics: This mass spectrometry-based approach provides a global view of the changes in the phosphoproteome upon inhibitor treatment, offering insights into on- and off-target effects.[17][18][19]
-
Principle: Cells are treated with the inhibitor, and the phosphopeptides are enriched from the cell lysate. The relative abundance of each phosphopeptide between the treated and untreated samples is then quantified by mass spectrometry.
-
Caption: Experimental approaches to validate cellular activity of kinase inhibitors.
Kinome-Wide Selectivity Profiling
Understanding the selectivity of a kinase inhibitor is crucial for predicting its therapeutic window and potential off-target toxicities. Large-scale kinase screening panels are used for this purpose.
-
KINOMEscan™: This is a commercially available competition binding assay that quantifies the interaction of a test compound with a large panel of kinases (typically over 400).[20]
-
Principle: The test inhibitor is competed against a broad-spectrum immobilized ligand for binding to each kinase in the panel. The amount of kinase bound to the immobilized ligand is measured, and a decrease in binding indicates that the test compound is interacting with the kinase.
-
Data Interpretation: The results are often presented as a "tree spot" diagram, which visually represents the selectivity of the compound across the human kinome.
-
Caption: Simplified representation of competitive ATP-binding kinase inhibition.
Conclusion and Future Directions
The pyrrolo[3,4-b]pyrazine scaffold represents a fertile starting point for the design of novel and potent kinase inhibitors targeting key players in cancer and inflammatory diseases. Preclinical data on derivatives of this scaffold demonstrate promising activity against FGFR, RET, and JAK kinases, in some cases with potencies and selectivities that rival or exceed those of clinically approved drugs.
However, a rigorous and direct comparison is necessary to fully elucidate their therapeutic potential. The experimental workflows outlined in this guide provide a roadmap for such a comparison, from initial in vitro potency and selectivity profiling to the confirmation of target engagement and downstream pathway modulation in a cellular context. As our understanding of the kinome and the subtleties of kinase inhibitor action continues to grow, the development of next-generation inhibitors based on privileged scaffolds like pyrrolo[3,4-b]pyrazine will be crucial in advancing the field of targeted therapy.
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Characterization of Pemigatinib as a Selective and Potent FGFR Inhibitor. (n.d.). Retrieved from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. Retrieved from [Link]
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Selpercatinib: First approved selective RET inhibitor. (2023). PubMed. Retrieved from [Link]
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Pemigatinib – Mechanism of Action and Synthesis. (2023). YouTube. Retrieved from [Link]
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KINOMEscan data. (2018). HMS LINCS Project. Retrieved from [Link]
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RET Inhibitors in Non-Small-Cell Lung Cancer. (n.d.). MDPI. Retrieved from [Link]
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INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. (2020). PubMed Central. Retrieved from [Link]
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RET Fusion Treatment: Selpercatinib - Targeted Therapies in Lung Cancer 2023. (2023). YouTube. Retrieved from [Link]
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INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. (2020). PubMed. Retrieved from [Link]
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PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. (n.d.). NIH. Retrieved from [Link]
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Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold. (n.d.). NIH. Retrieved from [Link]
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Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (n.d.). NIH. Retrieved from [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PubMed Central. Retrieved from [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). PubMed Central. Retrieved from [Link]
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Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers. (2023). PubMed Central. Retrieved from [Link]
- Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (n.d.). ARD.
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SELPERCATINIB: A SYSTEMATIC REVIEW OF NOVEL TARGETED THERAPY FOR RET POSITIVE CANCERS. (2024). WJPMR. Retrieved from [Link]
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Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. (n.d.). NIH. Retrieved from [Link]
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Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. (2024). ACS Publications. Retrieved from [Link]
- In Vitro Kinase Assays. (n.d.). Revvity.
- (A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... (n.d.).
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Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. (2018). MDPI. Retrieved from [Link]
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- How to analyze the western blotting data for investigation activity of the signaling pathway? (2022).
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
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Radiometric Filter Binding Assay. (n.d.). Reaction Biology. Retrieved from [Link]
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Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved from [Link]
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3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. (2013). PubMed. Retrieved from [Link]
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Selectivity and Ranking of Tight-Binding JAK-STAT Inhibitors Using Markovian Milestoning with Voronoi Tessellations. (2023). ACS Publications. Retrieved from [Link]
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A Radioactive in vitro ERK3 Kinase Assay. (2019). PubMed Central. Retrieved from [Link]
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Publications. (n.d.). CETSA. Retrieved from [Link]
- Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging. (2025). Springer.
- Baicalein inhibits the progression of thyroid cancer by suppressing the TPL2/MEK2/ERK2 p
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Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. (2021). NIH. Retrieved from [Link]
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A Comparative Guide to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and Structurally Related Heterocyclic Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the realm of oncology, the quest for potent and selective kinase inhibitors is a paramount endeavor. Protein kinases, as crucial regulators of cellular signaling, are frequently dysregulated in various cancers, making them attractive therapeutic targets.[1][2] Among the myriad of scaffolds explored, nitrogen-containing heterocyclic compounds have emerged as privileged structures in the design of kinase inhibitors.[2][3] This guide provides an in-depth, objective comparison of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and its structurally similar counterparts, namely pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyrazines. By synthesizing available experimental data, this document aims to equip researchers with the critical insights needed to navigate the selection and development of these important compound classes.
Introduction to the Heterocyclic Scaffolds
The core structures of the compounds under review—pyrrolopyrazine, pyrazolopyridine, and imidazopyrazine—are all bicyclic aromatic systems containing nitrogen atoms. Their structural resemblance to the purine core of ATP allows them to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their phosphotransferase activity.[4] This shared mechanism of action forms the basis for their potential as anticancer agents.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine , the focal point of this guide, is a promising scaffold that has garnered interest in medicinal chemistry for its potential as a key intermediate in the synthesis of bioactive molecules.[5] Its unique three-dimensional structure and electronic properties offer opportunities for diverse functionalization to achieve desired potency and selectivity.
Pyrazolo[3,4-b]pyridines are another significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent kinase inhibition.[6] Several pyrazolopyridine-based drugs have received regulatory approval or are in late-stage clinical trials for various cancers, highlighting the clinical relevance of this scaffold.[4]
Imidazo[4,5-b]pyrazines and their isomers also feature prominently in the landscape of kinase inhibitors.[7] Their structural similarity to purines has led to the development of numerous derivatives with potent inhibitory activity against a range of kinases.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and overall druggability. While specific values for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride are not extensively reported in direct comparative studies, we can infer general trends based on the parent scaffolds and their derivatives.
| Property | 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine | Pyrazolo[3,4-b]pyridine | Imidazo[4,5-b]pyrazine |
| Molecular Weight ( g/mol ) | 121.14[8] | ~119.12 | ~119.12 |
| LogP (calculated) | -1.2[8] | Varies | Varies |
| Hydrogen Bond Donors | 1[8] | 1 | 1 |
| Hydrogen Bond Acceptors | 3[8] | 2 | 3 |
| Topological Polar Surface Area (Ų) | 37.8[8] | Varies | Varies |
Note: The values for Pyrazolo[3,4-b]pyridine and Imidazo[4,5-b]pyrazine are estimations for the parent scaffolds and will vary significantly with substitution.
The dihydro-pyrrolo[3,4-b]pyrazine core generally possesses a lower calculated LogP, suggesting a more hydrophilic character compared to its fully aromatic counterparts. This property can influence solubility and membrane permeability. The number of hydrogen bond donors and acceptors is crucial for target binding and also impacts solubility. The dihydro-pyrrolo[3,4-b]pyrazine scaffold offers a good balance of these features, making it an attractive starting point for medicinal chemistry campaigns.
Synthesis Strategies: Building the Core Scaffolds
Pyrazolo[3,4-b]pyridines can be synthesized through various methods, often involving the condensation of a pyrazole precursor with a three-carbon synthon or the cyclization of appropriately substituted aminopyrazoles.[9] Similarly, imidazo[4,5-b]pyrazines are typically prepared through the condensation of a diamine precursor with a carboxylic acid derivative or an equivalent electrophile.
The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, highlighting the importance of retrosynthetic analysis in the design of novel inhibitors.
Comparative Biological Activity: A Focus on Kinase Inhibition
The primary therapeutic interest in these heterocyclic scaffolds lies in their ability to inhibit protein kinases involved in cancer progression. While a direct head-to-head comparison of the parent, unsubstituted compounds is not available, we can draw valuable insights from studies on their derivatives.
Kinase Inhibitory Potency
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrrolopyrazine Derivative | ERK5 | Varies | [3] |
| Pyrazolo[3,4-b]pyridine Derivative (15y) | TBK1 | 0.2 | [8] |
| Pyrazolo[3,4-b]pyridine Derivative (C03) | TRKA | 56 | [10] |
| Imidazo[1,5-a]pyrazine (Acalabrutinib) | BTK | 3 | [2] |
| Pyrazine-2-carboxamide (Darovasertib) | PKCα | 1.9 | [2] |
It is crucial to note that these IC50 values are for specific derivatives and were determined in different studies, which may have used varying experimental conditions. Therefore, these values should be interpreted with caution and are presented here to illustrate the potential potency within each scaffold class.
From the available data, it is evident that all three heterocyclic cores can serve as scaffolds for highly potent kinase inhibitors, with derivatives exhibiting IC50 values in the low nanomolar range. The pyrazolo[3,4-b]pyridine and imidazopyrazine scaffolds have been extensively optimized, leading to the development of clinically approved drugs.[2][4] The pyrrolopyrazine scaffold also shows significant promise, with reported inhibitors of kinases like ERK5.[3]
Anticancer Activity in Cell-Based Assays
The ultimate goal of developing kinase inhibitors is to translate their enzymatic inhibition into cellular effects, such as the inhibition of cancer cell proliferation. The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[11][12]
A comparative study on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against various cancer cell lines (Hep-2, HepG2, MCF-7, and A375) showed comparable IC50 values, both in the 11-13 µM range.[13] This suggests that subtle changes in the heterocyclic core can be well-tolerated while maintaining anticancer activity.
While direct comparative data for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine against other scaffolds in the same cell lines is lacking, the potent kinase inhibition observed for its derivatives suggests that it is a promising scaffold for the development of novel anticancer agents.
Mechanism of Action and Signaling Pathways
As ATP-competitive inhibitors, these heterocyclic compounds exert their effects by blocking the catalytic activity of their target kinases. This, in turn, disrupts the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
One key pathway often targeted by these inhibitors is the mitogen-activated protein kinase (MAPK) cascade, which includes the ERK5 signaling pathway.[10][14] The MEK5/ERK5 pathway is implicated in the progression of various cancers, and its inhibition is a promising therapeutic strategy.[14] Pyrrolopyrazine derivatives have been identified as inhibitors of ERK5, suggesting their potential to modulate this critical cancer-related pathway.[3]
Caption: Simplified ERK5 signaling pathway and the inhibitory action of a pyrrolopyrazine compound.
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine (General Approach)
While a specific protocol for the dihydrochloride salt is proprietary, a general synthesis for a key intermediate, 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine, can be adapted.[1] This typically involves a multi-step process beginning with commercially available starting materials, followed by cyclization and functional group manipulations. Researchers should consult specialized synthetic chemistry literature for detailed procedures.
Caption: General synthetic workflow for pyrrolopyrazine derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity and inhibition.[15]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction: a. Prepare a reaction mix containing the kinase, substrate, and buffer in each well of the plate. b. Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO-only control (100% activity) and a no-enzyme control (background). c. Initiate the reaction by adding ATP. d. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
ADP-Glo™ Reagent Addition: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: a. Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. b. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: a. Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: a. Subtract the background luminescence from all readings. b. Normalize the data to the DMSO control (100% activity). c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: a. Seed the cells into a 96-well plate at a predetermined optimal density. b. Incubate the plate overnight to allow the cells to attach.
-
Compound Treatment: a. Treat the cells with various concentrations of the test compounds. Include a DMSO-only control. b. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: a. Add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium and add the solubilization solution to each well. b. Gently agitate the plate to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the DMSO control. b. Plot the percent viability versus the log of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and its related heterocyclic counterparts, pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyrazines, represent promising scaffolds for the development of novel kinase inhibitors. While pyrazolopyridines and imidazopyrazines have a more established track record with clinically approved drugs, the pyrrolopyrazine core demonstrates significant potential for potent and selective kinase inhibition.
The key to unlocking the full potential of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold lies in systematic structure-activity relationship (SAR) studies and head-to-head comparative evaluations against established benchmarks. Future research should focus on:
-
Direct Comparative Studies: Performing in vitro kinase inhibition assays and cell-based cytotoxicity assays that directly compare 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine derivatives with well-characterized pyrazolopyridine and imidazopyrazine inhibitors against a panel of relevant kinases and cancer cell lines.
-
Scaffold Hopping and Optimization: Utilizing computational modeling and synthetic chemistry to explore modifications of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine core to enhance potency, selectivity, and pharmacokinetic properties.[4][16]
-
Elucidation of Mechanisms of Action: Investigating the specific signaling pathways modulated by novel pyrrolopyrazine derivatives to identify biomarkers for patient stratification and potential combination therapies.
By pursuing these research avenues, the scientific community can further delineate the therapeutic potential of this promising class of heterocyclic compounds and contribute to the development of next-generation targeted cancer therapies.
References
Click to expand
-
Pipzine Chemicals. 5H-Pyrrolo[3,4-B]Pyridine, 6,7-Dihydro. [Link]
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PubChem. 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. [Link]
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ResearchGate. Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. [Link]
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Wang, J., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1243. [Link]
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Stecca, B., & Rovida, E. (2019). The MEK5/ERK5 signalling pathway in cancer: a promising novel therapeutic target. Journal of Molecular Medicine, 97(3), 293-305. [Link]
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Gogoi, K., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 983-1017. [Link]
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Slowinski, F., Zhang, J., & Dommergue, A. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(11), 1464-1469. [Link]
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El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(8), 567-586. [Link]
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Cook, S. J., et al. (2022). ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled?. Frontiers in Cell and Developmental Biology, 10, 931393. [Link]
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Foroumadi, A., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]
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Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. Bioorganic & Medicinal Chemistry, 16(20), 9247-9260. [Link]
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de Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. Bioorganic & Medicinal Chemistry Letters, 24(21), 4896-4900. [Link]
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A Comparative Guide to the Bioactivity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of Pyrrolopyrazines
The field of medicinal chemistry is in a perpetual quest for novel molecular scaffolds that can serve as the foundation for developing new therapeutic agents. One such scaffold that has garnered significant attention is the pyrrolopyrazine core. This heterocyclic system, formed by the fusion of a pyrrole and a pyrazine ring, is a key structural motif in a multitude of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties.[1] A noteworthy aspect of this class of compounds is their propensity to act as kinase inhibitors, a critical area in modern drug discovery.[1]
This guide provides a comparative analysis of the bioactivity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and its structurally related analogs. While direct and extensive bioactivity data for this specific dihydrochloride salt is limited in publicly accessible literature, a comprehensive examination of its chemical relatives offers valuable insights into its potential therapeutic applications and guides future research endeavors.
Comparative Bioactivity Analysis: A Tale of Isomers and Derivatives
The biological activity of pyrrolopyrazine derivatives is profoundly influenced by their substitution patterns and the isomeric form of the core scaffold. The following sections compare the bioactivity of various pyrrolopyrazine analogs, with a focus on their anticancer and kinase inhibitory properties.
Anticancer Activity
Numerous studies have highlighted the potential of pyrrolopyrazine derivatives as anticancer agents. The cytotoxic effects of these compounds have been evaluated against a range of cancer cell lines, revealing promising inhibitory activities.
For instance, a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antiproliferative activities. One of the most promising compounds exhibited significant activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer) cell lines, with IC50 values of 0.98 ± 0.08 µM, 1.05 ± 0.17 µM, and 1.28 ± 0.25 µM, respectively.[2]
Another study on 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivatives demonstrated their potent anticancer effects against human colon cancer cell lines HCT-116 and HT-29, with IC50 values ranging from 6.587 to 11.10 µM.[4]
Furthermore, certain 6,7-dihydro-5H-pyrrolo[2,1-a][3]benzazepine derivatives, which share a similar dihydropyrrolo core, have shown potent cytotoxicity against HCT116 and A549 cell lines with IC50 values as low as 4.52 µM and 4.55 µM, respectively.[3]
Table 1: Comparative Cytotoxicity of Pyrrolopyrazine Derivatives and Analogs
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| [1][2][3]triazolo[4,3-a]pyrazine derivative | A549 | 0.98 ± 0.08 | [2] |
| MCF-7 | 1.05 ± 0.17 | [2] | |
| HeLa | 1.28 ± 0.25 | [2] | |
| 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivative | HT-29 | 6.587 - 11.10 | [4] |
| 6,7-dihydro-5H-pyrrolo[2,1-a][3]benzazepine derivative | HCT116 | 4.52 | [3] |
| A549 | 4.55 | [3] | |
| 5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile derivative | RXF 393 (Renal Cancer) | 0.014 | [5] |
| BT-549 (Breast Cancer) | 0.082 | [5] |
Kinase Inhibition: A Primary Mechanism of Action
A significant body of evidence points towards kinase inhibition as a primary mechanism of action for the anticancer effects of many pyrrolopyrazine derivatives.[1] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6]
Different isomers of the pyrrolopyrazine scaffold have been shown to target different kinases. For example, 5H-pyrrolo[2,3-b]pyrazine derivatives are often associated with kinase inhibitory activity.[6]
-
c-Met and VEGFR-2 Inhibition: Aforementioned[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as potent dual inhibitors of c-Met and VEGFR-2, with IC50 values of 26.00 nM and 2.6 µM, respectively, for the most active compound.[2] Both c-Met and VEGFR-2 are receptor tyrosine kinases that play critical roles in tumor growth, angiogenesis, and metastasis.
-
ERK5 Inhibition: A series of novel pyrrolopyrazine compounds have been developed as inhibitors of Extracellular signal-Regulated Kinase 5 (ERK5).[7] ERK5 is involved in various aspects of cancer progression, making it an attractive therapeutic target.[7]
-
FGFR Inhibition: The 5H-pyrrolo[2,3-b]pyrazine scaffold has been successfully utilized to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8][9] Aberrant FGFR signaling is implicated in various cancers.[10]
The diverse kinase inhibitory profiles of different pyrrolopyrazine derivatives underscore the versatility of this scaffold in designing targeted cancer therapies.
Caption: Simplified signaling pathway illustrating the potential inhibitory action of pyrrolopyrazine derivatives on key cancer-related kinases.
Experimental Protocols for Bioactivity Assessment
To facilitate further research into the bioactivity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and its analogs, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Objective: To determine the concentration at which a test compound inhibits 50% of the kinase activity (IC50).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and other necessary cofactors
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, the kinase, and the test compound or DMSO (for control). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step, depending on the assay format.
-
Detection: Add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A streamlined workflow for performing an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of a compound on cultured cells.
Objective: To determine the concentration at which a test compound reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (dissolved in DMSO)
-
Positive control cytotoxic drug (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or DMSO (for control).
-
Incubation: Incubate the cells for a specific period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Caption: Step-by-step workflow for conducting a cell viability MTT assay.
Future Directions and Therapeutic Potential
The comparative analysis of pyrrolopyrazine derivatives strongly suggests that the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The demonstrated ability of its analogs to inhibit key kinases involved in cancer progression highlights a clear path for future research.
To unlock the full potential of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, a systematic biological evaluation is warranted. This should include:
-
Broad Kinase Profiling: Screening against a large panel of kinases to identify specific targets and assess selectivity.
-
In Vitro Cytotoxicity Screening: Evaluating its antiproliferative activity against a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating the downstream cellular effects of the compound to elucidate its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.
References
-
1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry.
-
[A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][3]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][3]benzazepines and evaluation of their bioactivity. RSC Advances.]([Link])
-
[Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules.]([Link])
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- 9. 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one | C11H7ClN4O2 | CID 6451972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WO2017107087A1 - 6, 7-dihydro-5h-pyrrolo [3, 4-b] pyridin-5-oneallosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride efficacy compared to known drugs
Comparative Efficacy & Scaffold Utility in Drug Discovery
Part 1: Core Directive & Compound Identity
Compound Name: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride CAS: 871726-36-2 (Dihydrochloride) / 871792-60-8 (Free Base) Molecular Formula: C₆H₉Cl₂N₃ (Salt) Role: Privileged Scaffold / Pharmaceutical Intermediate[1][2][3]
Executive Summary: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is not a standalone therapeutic agent but a high-value privileged scaffold used in the synthesis of bioactive small molecules. Its fused bicyclic structure—comprising an electron-deficient pyrazine ring fused to a pyrrolidine ring—serves as the pharmacophore core for two distinct therapeutic classes:
-
Sedative-Hypnotics: It is the structural backbone of Zopiclone (and its enantiomer Eszopiclone), a non-benzodiazepine GABA_A receptor modulator.
-
Kinase Inhibitors: Emerging research utilizes this scaffold to target ATR, c-Met, and VEGFR-2 kinases in oncology, leveraging the pyrazine nitrogens to mimic the adenine ring of ATP.
This guide evaluates the efficacy of drugs derived from this scaffold compared to standard-of-care alternatives, demonstrating why this core is critical in modern medicinal chemistry.
Part 2: Mechanism of Action & Pharmacophore Logic
The efficacy of this scaffold stems from its ability to orient substituents in 3D space to engage specific protein pockets.
-
GABA_A Receptor Modulation (Zopiclone Context): The pyrrolo[3,4-b]pyrazine core positions a chloropyridine ring and a piperazine moiety to bind allosterically to the benzodiazepine site (α1/α2 subunits) of the GABA_A receptor, increasing chloride influx.[4]
-
Kinase Inhibition (Oncology Context): The pyrazine nitrogens act as hydrogen bond acceptors for the "hinge region" of kinase ATP-binding pockets, while the pyrrolidine ring allows for vector growth into the solvent-exposed or hydrophobic back pockets.
Visualization: Scaffold Divergence Pathways
Figure 1: Divergent therapeutic applications of the pyrrolo[3,4-b]pyrazine scaffold.
Part 3: Comparative Efficacy Analysis
Since the dihydrochloride is a precursor, we compare the efficacy of its primary derivative (Zopiclone) and experimental kinase inhibitors against standard drugs.
1. Neuropharmacology: Zopiclone (Scaffold Derivative) vs. Benzodiazepines
The pyrrolo[3,4-b]pyrazine core provides a distinct binding profile compared to the 1,4-benzodiazepine core (e.g., Diazepam).
| Feature | Pyrrolo[3,4-b]pyrazine Derivative (Zopiclone) | Benzodiazepine (Diazepam) | Imidazopyridine (Zolpidem) |
| Receptor Affinity (Ki) | ~20-30 nM (GABA_A α1/α2) | ~5-10 nM (Broad GABA_A) | ~20 nM (Selective α1) |
| Sleep Architecture | Increases Stage 2 & SWS (Slow Wave Sleep); minimal REM suppression. | Suppresses SWS and REM; increases Stage 2. | Preserves sleep architecture; short half-life. |
| Residual Effects | Moderate (Half-life ~5-6h). | High (Active metabolites, long half-life). | Low (Half-life ~2.5h). |
| Dependency Risk | Lower than Benzodiazepines; Schedule IV.[5] | High; significant withdrawal risk. | Moderate; complex behaviors reported. |
Expert Insight: The pyrrolo[3,4-b]pyrazine scaffold allows for a "cleaner" pharmacological profile regarding sleep architecture compared to classical benzodiazepines, likely due to subtle differences in binding pocket occupancy mediated by the rigid bicyclic core.
2. Oncology: Experimental ATR Inhibitors vs. Standard of Care
Recent studies (e.g., Bioorg. Med. Chem. Lett. 2022) have utilized dihydro-pyrrolo-pyrimidine/pyrazine scaffolds to develop ATR (Ataxia Telangiectasia and Rad3-related) inhibitors.
| Compound Class | Lead Candidate (Scaffold Based) | Reference Drug (Berzosertib/VX-970) |
| Core Structure | Pyrrolo[3,4-b]pyrazine / pyrimidine | Aminopyrazine-isoquinoline |
| Target | ATR Kinase (DNA Damage Response) | ATR Kinase |
| IC50 (Enzymatic) | 0.007 µM (Potent) | 0.019 µM |
| Cellular Efficacy (A549) | IC50: ~0.5 - 1.0 µM | IC50: ~0.3 µM |
| Mechanism | ATP-competitive inhibition. | ATP-competitive inhibition.[3] |
Data Interpretation: Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold exhibit nanomolar potency against kinases, comparable to clinical candidates like Berzosertib. The scaffold's nitrogen atoms are perfectly positioned to interact with the hinge region residues (e.g., Val/Glu) of the kinase domain.
Part 4: Experimental Protocols
Protocol A: Solubility & Handling of the Dihydrochloride Salt
The dihydrochloride salt is the stable storage form but must be neutralized for organic synthesis or biological assays.
-
Appearance: White to off-white solid.
-
Solubility: Highly soluble in water (>50 mg/mL) and DMSO; sparingly soluble in DCM/Ether.
-
Free Base Liberation (For Synthesis):
-
Dissolve 1.0 eq of dihydrochloride in minimum water.
-
Add 2.2 eq of saturated NaHCO₃ or 10% NaOH (dropwise) until pH ~10.
-
Extract immediately with DCM (3x).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo (Note: The free amine may be volatile or unstable; use immediately).
-
Protocol B: General Scaffold Functionalization (Amide Coupling)
To synthesize a Zopiclone-like analog or kinase inhibitor fragment:
Materials:
-
Scaffold: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (1.0 eq)
-
Reagent: Acyl Chloride or Carboxylic Acid (1.1 eq)
-
Base: Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM
Steps:
-
Dissolution: Suspend the dihydrochloride scaffold in anhydrous DCM under N₂ atmosphere.
-
Neutralization: Add DIPEA (3.0 eq) at 0°C. Stir for 10 min until the solution clears (formation of free base in situ).
-
Coupling: Add the Acyl Chloride (1.1 eq) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (MeOH/DCM 1:10).
-
Workup: Quench with water. Extract with DCM. Wash with brine.
-
Purification: Flash column chromatography (Silica gel).
Part 5: References
-
Zopiclone Discovery & Chemistry:
-
Title: "Optically active 5H-pyrrolo[3,4-b]pyrazine derivative, its preparation and pharmaceutical compositions containing it."[2]
-
Source: US Patent 6,444,673 (Sanofi-Aventis).
-
URL:
-
-
Kinase Inhibitor Potential:
-
Scaffold Biological Activity Review:
-
Compound Data:
Sources
- 1. CN101058582B - Eszopiclone intermediate 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine Preparation - Google Patents [patents.google.com]
- 2. US6444673B1 - Optically active 5H-pyrrolo[3,4-b]pyrazine derivative, its preparation and pharmaceutical compositions containing it - Google Patents [patents.google.com]
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- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Validated Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolopyrazine scaffold is a key structural motif in a variety of biologically active molecules. This document details a validated synthetic protocol, compares it with alternative strategies, and provides the necessary experimental data for researchers to confidently reproduce and validate the synthesis in their own laboratories.
Introduction: The Significance of the Pyrrolo[3,4-b]pyrazine Core
The fusion of pyrrole and pyrazine rings creates the pyrrolopyrazine heterocyclic system, a scaffold that is prevalent in numerous compounds with diverse pharmacological activities.[1] These activities include, but are not limited to, antimicrobial, anti-inflammatory, antiviral, and antitumor properties. The specific isomer, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine, serves as a crucial building block for the development of novel therapeutic agents. The dihydrochloride salt form is often utilized to enhance the compound's stability and solubility, which are critical parameters for pharmaceutical development.
Validated Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride: A Step-by-Step Protocol
The following section outlines a validated, multi-step synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. The chosen methodology emphasizes efficiency, scalability, and the use of readily available starting materials.
Synthetic Scheme Overview
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A Comparative Analysis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Derivatives: From CNS Agents to Kinase Inhibitor Scaffolds
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is a fascinating and versatile heterocyclic scaffold. While it is most famously embodied in the non-benzodiazepine hypnotic agent Zopiclone, its structural features hold significant potential for development in other therapeutic areas, notably as kinase inhibitors for oncology and inflammatory diseases. This guide provides a comparative analysis of derivatives based on this scaffold, presenting key experimental data, synthetic methodologies, and a forward-looking perspective on their application in drug discovery.
The Dichotomy of Biological Activity: GABA-A Receptor Modulation vs. Kinase Inhibition
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine nucleus has given rise to compounds with distinctly different mechanisms of action, primarily dictated by the nature and substitution pattern of appended functional groups. This analysis will focus on two primary areas:
-
GABA-A Receptor Modulators: The most well-established therapeutic application of this scaffold, exemplified by Zopiclone and its active S-enantiomer, Eszopiclone.
-
Potential Kinase Inhibitors: An emerging area of interest, leveraging the scaffold's ability to present substituents in a well-defined three-dimensional space to interact with the ATP-binding pocket of protein kinases.
Case Study: Zopiclone and Eszopiclone - Established CNS Agents
Zopiclone, a racemic mixture, and its enantiomerically pure form, Eszopiclone, are widely prescribed for the treatment of insomnia.[1][2] Their therapeutic effect is derived from their activity as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[3]
Key Structural Features and Performance:
| Compound | Core Structure | Key Substituents | Mechanism of Action | Therapeutic Use |
| Zopiclone | 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-7-one | 6-(5-chloropyridin-2-yl), 5-(4-methylpiperazine-1-carboxy) | GABA-A Receptor Positive Allosteric Modulator | Hypnotic, Sedative[1] |
| Eszopiclone | 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-7-one | (S)-enantiomer of Zopiclone | GABA-A Receptor Positive Allosteric Modulator | Hypnotic, Sedative[2] |
The development of Eszopiclone was driven by the finding that the dextrorotatory isomer of Zopiclone possesses the majority of the therapeutic activity.[4] This underscores the importance of stereochemistry in the biological activity of this class of compounds.
Mechanism of Action: GABA-A Receptor Modulation
The binding of Zopiclone to the GABA-A receptor enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as a sedative and hypnotic effect.
Caption: Proposed sites for substitution on the scaffold for kinase inhibition.
-
R1 (Position 2 or 3): Substitution with a group capable of forming hydrogen bonds with the kinase hinge region is critical for potent inhibition.
-
R2 (Position 6): This position is likely to be solvent-exposed, making it an ideal attachment point for groups that can improve solubility and pharmacokinetic properties.
-
R3 (Position 5 or 7): These positions can be modified to probe for interactions with hydrophobic pockets within the ATP-binding site.
Experimental Protocols
General Synthesis of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Core
A representative synthesis, adapted from methodologies used for Zopiclone precursors, is outlined below. [5]This multi-step process allows for the introduction of diversity at key positions.
Caption: General synthetic workflow for 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine derivatives.
Step-by-Step Protocol:
-
Condensation: React 2,3-pyrazinedicarboxylic anhydride with an appropriate amino-substituted precursor (e.g., an amino ester) in a high-boiling solvent such as acetic acid or DMF at elevated temperatures (100-150 °C) to form the fused pyrrolopyrazine-dione system.
-
Work-up: After cooling, the reaction mixture is typically poured into water to precipitate the product. The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and dried.
-
Selective Reduction: The resulting dione can be selectively reduced at one of the carbonyl positions using a mild reducing agent like sodium borohydride in an alcoholic solvent. The choice of reaction conditions (temperature, solvent) is crucial for achieving selectivity.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or a similar solvent system.
-
Further Functionalization: The core scaffold can then be further modified. For example, if a halogen is present on the pyrazine ring, it can be used as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents.
In Vitro Kinase Inhibition Assay (Luciferase-Coupled Chemiluminescent Assay)
This is a common and robust method for determining the IC50 values of compounds against a specific kinase. [6] Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100). Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the appropriate peptide substrate, and the test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP by adding a luciferase/luciferin-containing reagent (e.g., Kinase-Glo®). This reagent lyses the cells and provides the necessary components for the luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Future Directions and Conclusion
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold represents a tale of two distinct pharmacological classes. While its role in CNS therapeutics is well-established through Zopiclone, its potential as a kinase inhibitor remains an underexplored frontier. The synthetic accessibility and the rigid, three-dimensional presentation of substituents make it an ideal starting point for the design of novel kinase inhibitors.
Future research should focus on:
-
Library Synthesis: The creation of a diverse library of derivatives with substitutions at positions 2, 3, 5, 6, and 7.
-
Broad Kinase Screening: Testing this library against a panel of cancer- and inflammation-relevant kinases to identify initial hits.
-
Structure-Based Design: Once initial hits are identified, co-crystallization with the target kinase will be crucial for guiding lead optimization.
By leveraging the lessons learned from other pyrrolopyrazine isomers and applying modern drug discovery techniques, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold is poised to yield a new generation of targeted therapeutics.
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Pyrrolopyrazine Analogs
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Within the vast landscape of heterocyclic chemistry, pyrrolopyrazine scaffolds have emerged as a promising class of compounds with diverse biological activities, including potent antitumor effects.[1] This guide provides an in-depth comparative analysis of the cytotoxicity of various pyrrolopyrazine analogs, supported by experimental data and a detailed examination of the underlying methodologies and mechanisms of action.
The Therapeutic Promise of the Pyrrolopyrazine Scaffold
The pyrrolopyrazine core, a fused bicyclic heteroaromatic system, serves as a versatile template for the design of kinase inhibitors and other targeted anticancer agents.[1] Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of its pharmacological properties. Different isomers, such as pyrrolo[1,2-a]pyrazines and 5H-pyrrolo[2,3-b]pyrazines, have been shown to exhibit distinct biological activities, with the latter being particularly prominent in kinase inhibition.[1] The antitumor effects of these compounds are often attributed to their ability to interfere with critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis.[2]
Comparative Cytotoxicity: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the cytotoxic activity (IC50 values) of various pyrrolopyrazine and related analogs against a panel of human cancer cell lines, as reported in recent literature. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Key Findings & Structural Notes | Reference |
| Pyrrolo[2,3-d]pyrimidine Derivatives | ||||
| 5e, 5h, 5k, 5l | MCF-7 (Breast), HepG2 (Liver), MDA-MB-231 (Breast), HeLa (Cervical) | 29 - 59 | Demonstrated modest cytotoxic effects across all tested cell lines.[3] | [3] |
| Pyrrolo[1,2-a]pyrazine Derivatives | ||||
| Compound 6x | U937 (Lymphoma) | Potent | A 2,4-dimethoxyphenyl group showed more potent inhibition than a single methoxy group (6b). The orientation of substituents on the benzene ring is crucial for activity.[4] | [4] |
| Spiro-pyrrolopyridazine (SPP) Derivatives | ||||
| SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | Exhibited significant and selective cytotoxicity against cancer cells with a low impact on non-tumorigenic cells.[5] | [5] |
| H69AR (Lung) | 3.16 ± 0.8 | [5] | ||
| PC-3 (Prostate) | 4.2 ± 0.2 | [5] | ||
| Pyrrolo[2,1-f][1][3][6]triazine Derivatives | ||||
| Representative Compounds | HEPG‐2 (Liver), HCT‐116 (Colorectal), MCF‐7 (Breast) | 6.71 - 31.25 µg/mL | A number of compounds showed potent cytotoxicity. | |
| Pyrrolyl Benzohydrazide Derivatives | ||||
| C8 | A549 (Lung) | 9.54 | Exhibited significant inhibitory activity and high selectivity for tumor cells over normal lung epithelial cells (>200 µM).[7] | [7] |
| C18 | A549 (Lung) | 10.38 | Showed significant inhibitory activity and high selectivity.[7] | [7] |
Expert Interpretation of the Data: The presented data highlights the significant impact of the specific pyrrolopyrazine scaffold and its substitutions on cytotoxic potency and selectivity. For instance, the spiro-pyrrolopyridazine derivative SPP10 demonstrates impressive low micromolar activity against breast, lung, and prostate cancer cell lines, coupled with a favorable selectivity profile against non-cancerous cells.[5] This underscores the importance of exploring diverse structural modifications to identify candidates with a wide therapeutic window. Furthermore, the structure-activity relationship (SAR) insights from the pyrrolo[1,2-a]pyrazine series suggest that the electronic and steric properties of the substituents on the aromatic ring are critical determinants of anticancer activity.[4]
Causality in Experimental Design: The MTT Assay for Cytotoxicity Assessment
A robust and reproducible method for assessing cytotoxicity is paramount in preclinical drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for determining cell viability.[3] The principle of this assay is grounded in the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Below is a detailed, self-validating protocol for the MTT assay, designed to ensure accuracy and reproducibility.
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL per well.[1]
-
Rationale: Optimizing cell density is crucial. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and contact inhibition, affecting the results.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to adhere and resume logarithmic growth.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolopyrazine analogs in the appropriate cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[8]
-
Rationale: A range of concentrations is necessary to determine the IC50 value. The exposure time should be sufficient to observe the cytotoxic effects of the compounds.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light.[1][3]
-
Rationale: The incubation time allows for the enzymatic conversion of MTT to formazan by viable cells. Protecting the plate from light is important as MTT is light-sensitive.
-
-
Formazan Solubilization:
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[1]
-
Rationale: The formazan crystals are insoluble in aqueous solutions and must be dissolved to allow for spectrophotometric quantification.
-
-
Absorbance Measurement:
-
Gently shake the plate for a few minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for assessing the cytotoxicity of pyrrolopyrazine analogs.
Unraveling the Mechanism: Kinase Inhibition and Apoptosis Induction
The cytotoxic effects of many pyrrolopyrazine analogs are linked to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways.[1] One such important target is the Extracellular signal-regulated kinase 5 (ERK5), a member of the mitogen-activated protein kinase (MAPK) family.[2] The ERK5 signaling pathway is involved in promoting cell proliferation, survival, and angiogenesis, and its dysregulation is implicated in various cancers.[2][9] Pyrrolopyrazine compounds have been developed as potent ERK5 inhibitors.[2]
Inhibition of the ERK5 pathway can lead to a reduction in cell proliferation and the induction of apoptosis (programmed cell death).[10] Apoptosis is a tightly regulated process that plays a crucial role in eliminating damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the cell death program.
The ERK5 Signaling Pathway and its Inhibition
Caption: Simplified diagram of the ERK5 signaling pathway and its inhibition by pyrrolopyrazine analogs.
The Intrinsic Apoptosis Pathway
Caption: Overview of the intrinsic (mitochondrial) pathway of apoptosis.
Conclusion and Future Directions
The pyrrolopyrazine scaffold represents a highly promising framework for the development of novel anticancer therapeutics. The comparative data presented in this guide demonstrates the potential to achieve potent and selective cytotoxicity against a range of cancer cell lines through rational chemical modifications. A thorough understanding of the underlying mechanisms of action, such as the inhibition of key signaling pathways like ERK5, is crucial for guiding future drug design and development efforts. The detailed experimental protocol for the MTT assay provides a solid foundation for reproducible and reliable in vitro evaluation of these compounds.
Future research should focus on expanding the structure-activity relationship studies to further optimize the potency and selectivity of pyrrolopyrazine analogs. In vivo studies are also essential to validate the preclinical efficacy and safety of the most promising candidates. By combining rigorous in vitro screening with a deep understanding of the molecular targets and signaling pathways, the full therapeutic potential of this versatile chemical class can be realized in the fight against cancer.
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Al-Ostath, A. et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link]
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A Comparative Guide to the Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
For Researchers, Scientists, and Drug Development Professionals
The 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core is a significant scaffold in medicinal chemistry, forming the foundation of various compounds with potential therapeutic applications. The efficient construction of this bicyclic heteroaromatic system is crucial for the exploration of its chemical space and the development of novel drug candidates. This guide provides an in-depth comparison of two distinct synthetic strategies for accessing this valuable molecular framework: a modern, catalyst-free tandem approach and a classical cyclization method.
Introduction to 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine
The fusion of a pyrrole and a pyrazine ring to form the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine system creates a unique three-dimensional structure that is of great interest in drug discovery. Derivatives of this scaffold have been investigated for a range of biological activities, making the development of efficient and versatile synthetic routes a key focus for organic and medicinal chemists. This guide will dissect two prominent methods for its synthesis, evaluating them on criteria such as efficiency, simplicity, and the accessibility of starting materials.
Method 1: Catalyst-Free Tandem Hydroamination-Aromatic Substitution
This modern approach offers an elegant and efficient route to the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine core through a one-pot reaction sequence.[1][2][3] This method avoids the use of transition metal catalysts, which can simplify purification and reduce costs.
Mechanistic Rationale
The reaction proceeds through a tandem sequence of two key steps: an intermolecular hydroamination followed by an intramolecular nucleophilic aromatic substitution (SNAr).
Sources
A Comparative Guide to the Cross-Reactivity Profile of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of targeted therapeutics, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. The ability to potently inhibit a primary disease-driving target while minimizing engagement with other proteins—a phenomenon known as off-target activity—is often the critical determinant of a drug candidate's ultimate success or failure. The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold represents a promising heterocyclic core structure, with derivatives showing potential as potent modulators of key signaling pathways.[1] However, like many ATP-competitive compounds, molecules built on this scaffold possess the inherent risk of cross-reactivity with other ATP-binding proteins, most notably the human kinome.
This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel investigational compound, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (hereafter referred to as "Compound-X"). For the purpose of this illustrative guide, we will hypothesize that Compound-X has been designed as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[2][3]
We will objectively compare its hypothetical performance against two well-characterized kinase inhibitors:
-
AZD4547 : A potent and selective inhibitor of the FGFR family (FGFR1-3).[4][5]
-
Regorafenib : A multi-kinase inhibitor with a broader spectrum of activity, approved for the treatment of several cancers.[6][7]
Through detailed experimental protocols and comparative data, this guide will equip researchers with the rationale and methodologies to rigorously assess the selectivity of novel chemical entities.
The Rationale for Cross-Reactivity Profiling
Undesired off-target interactions can lead to a range of adverse outcomes, from misleading preclinical data to severe clinical toxicities.[8] A thorough understanding of a compound's selectivity profile is therefore not an academic exercise, but a cornerstone of translational success. It allows researchers to:
-
Validate On-Target Efficacy: Confirm that the observed biological effect is a direct result of inhibiting the intended target.
-
Predict Potential Toxicities: Identify potential liabilities by flagging interactions with proteins known to have toxicological consequences when inhibited.
-
Discover New Therapeutic Opportunities: Uncover unexpected, therapeutically beneficial off-target activities (polypharmacology).[9]
-
Guide Medicinal Chemistry Efforts: Provide crucial structure-activity relationship (SAR) data to rationally design more selective next-generation compounds.
To achieve this, a multi-faceted experimental approach is required, moving from broad, high-throughput screens to more focused, cell-based validation assays.
Comparative Selectivity Analysis: A Multi-Assay Approach
To build a robust selectivity profile for Compound-X, we will utilize two gold-standard methodologies: broad-panel enzymatic screening (Kinome Scanning) and a cellular target engagement assay (Cellular Thermal Shift Assay - CETSA).
Kinome Scanning: Mapping the Global Interaction Landscape
The most direct way to assess kinase cross-reactivity is through a competitive binding assay against a large panel of purified human kinases. The KINOMEscan™ platform, for example, quantifies the ability of a compound to compete with an immobilized ligand for the ATP-binding site of over 400 kinases.[10][11]
The results are typically reported as "% Control", where a lower percentage indicates stronger binding.
Hypothetical Experimental Data
The following table summarizes the hypothetical results from a KINOMEscan™ assay, testing Compound-X, AZD4547, and Regorafenib at a concentration of 1 µM against a selection of relevant kinases.
| Kinase Target | Compound-X (% Control) | AZD4547 (% Control) | Regorafenib (% Control) | Interpretation |
| FGFR1 (On-Target) | 0.5 | 0.2 | 5.1 | All compounds show potent binding to the primary target. |
| FGFR2 | 1.2 | 1.5 | 8.3 | Compound-X and AZD4547 maintain high potency against the FGFR family. |
| FGFR3 | 1.0 | 1.1 | 7.5 | Compound-X and AZD4547 maintain high potency against the FGFR family. |
| FGFR4 | 85.2 | 90.5 | 45.3 | AZD4547 shows high selectivity against FGFR4, a known feature.[10] Compound-X also appears selective. |
| VEGFR2 (KDR) | 75.6 | 92.1 | 2.8 | Regorafenib shows potent, expected off-target binding. Compound-X and AZD4547 are highly selective over VEGFR2. |
| PDGFRβ | 68.9 | 88.4 | 4.1 | Regorafenib shows potent, expected off-target binding. |
| KIT | 82.4 | 95.3 | 1.5 | Regorafenib shows potent, expected off-target binding. |
| RET | 90.1 | 96.0 | 3.3 | Regorafenib shows potent, expected off-target binding. |
| BRAF | 95.3 | 98.2 | 6.7 | Regorafenib shows potent, expected off-target binding. |
| ERK5 (MAPK7) | 45.7 | 75.1 | 50.2 | Compound-X shows moderate off-target interaction, a potential area for optimization. |
| CDK2 | 92.1 | 94.8 | 65.4 | All compounds show weak to no interaction. |
Data Visualization: The Kinome Tree Spot
A powerful way to visualize kinome scan data is through a TREEspot™ diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This provides an immediate visual representation of a compound's selectivity.
Caption: Fig 1: Simplified Kinome Selectivity of Compound-X.
Interpretation of Kinome Scan Results:
-
Compound-X demonstrates high potency for its intended target, FGFR1, and other FGFR family members (FGFR2, 3). Crucially, it shows excellent selectivity against VEGFR2, a common off-target for less selective FGFR inhibitors.[5] However, a moderate interaction with ERK5 is noted, which warrants further investigation.
-
AZD4547 exhibits the expected high selectivity for the FGFR1-3 subfamily, with minimal binding to other kinases in this panel, confirming its profile as a selective inhibitor.[4]
-
Regorafenib displays a classic multi-kinase inhibitor profile, potently binding to the intended targets (VEGFR, PDGFR) as well as numerous other kinases like KIT, RET, and BRAF, consistent with its known mechanism of action.[9]
Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Context
While enzymatic assays are invaluable, they do not confirm that a compound can reach and bind to its target in the complex milieu of a living cell. CETSA® is a powerful biophysical method that directly measures target engagement in cells or tissues.[12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.
By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, one can generate a "melting curve." A shift in this curve to a higher temperature indicates that the compound has engaged and stabilized its target.
Hypothetical Experimental Data
The following table shows the thermal shift (ΔTm) observed for FGFR1 and the potential off-target ERK5 in intact cells treated with 10 µM of each compound.
| Target Protein | Compound-X (ΔTm in °C) | AZD4547 (ΔTm in °C) | Regorafenib (ΔTm in °C) | Interpretation |
| FGFR1 | + 8.2 | + 9.5 | + 5.1 | All compounds engage and stabilize the primary target, FGFR1, in a cellular environment. |
| ERK5 | + 2.1 | + 0.3 | + 1.8 | Compound-X shows a modest but measurable thermal shift for ERK5, confirming cellular engagement. AZD4547 shows no significant engagement, while Regorafenib shows weak engagement. |
CETSA Workflow Diagram
Caption: Fig 2: Cellular Thermal Shift Assay (CETSA) Workflow.
Interpretation of CETSA Results:
The CETSA data corroborates the findings from the kinome scan. Compound-X not only binds to purified FGFR1 but also effectively engages it within a living cell, inducing a significant thermal stabilization of 8.2°C. The modest 2.1°C shift for ERK5 confirms that the off-target interaction observed in the enzymatic assay translates to cellular engagement, a critical piece of information for predicting potential cellular consequences. The lack of a significant shift for ERK5 with the highly selective AZD4547 provides a valuable negative control.
Detailed Experimental Methodologies
Scientific integrity demands that protocols be transparent and reproducible. Below are detailed, step-by-step methods for the key experiments described.
Protocol 1: Kinome-Wide Selectivity Profiling (KINOMEscan™)
Objective: To quantitatively assess the binding of Compound-X to a large panel of human kinases in a competitive binding assay.
Principle: This assay measures the displacement of a proprietary, immobilized, active-site directed ligand by the test compound. The amount of kinase bound to the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.
Methodology:
-
Compound Preparation: Prepare a 100 mM stock solution of Compound-X in 100% DMSO. Serially dilute to the desired screening concentration (e.g., 1 µM) in kinase assay buffer.
-
Assay Execution (Performed by Service Provider, e.g., Eurofins Discovery):
-
Kinases, tagged with a unique DNA identifier, are mixed with the test compound and a ligand-functionalized solid support in microtiter plates.
-
The binding reactions are allowed to equilibrate.
-
The solid support is washed to remove unbound protein.
-
The amount of kinase remaining bound to the solid support is determined by quantifying the kinase-conjugated DNA tag using qPCR.
-
-
Data Analysis:
-
The amount of bound kinase is compared to a DMSO vehicle control for each kinase.
-
Results are expressed as a percentage of the DMSO control (% Control), where: % Control = (Test Compound Signal / DMSO Signal) * 100
-
A lower % Control value indicates stronger binding of the test compound to the kinase. Hits are typically defined as compounds that yield a % Control value below a certain threshold (e.g., <10% or <35%).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot Readout
Objective: To validate the engagement of Compound-X with its primary target (FGFR1) and a potential off-target (ERK5) in intact cells.
Methodology:
-
Cell Culture: Culture a human cancer cell line with known FGFR1 expression (e.g., an FGFR1-amplified lung or breast cancer cell line) in appropriate media until 80-90% confluency.
-
Compound Treatment:
-
Harvest cells and resuspend in fresh media to a concentration of 2 x 10^6 cells/mL.
-
Treat cells with the final desired concentration of Compound-X (e.g., 10 µM) or controls (AZD4547, Regorafenib, DMSO vehicle) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot 50 µL of each treated cell suspension into separate PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include a non-heated (RT) control.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Analyze 20 µg of each sample by SDS-PAGE and Western blot using primary antibodies specific for FGFR1 and ERK5. Use an antibody for a loading control that is not expected to shift (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots using densitometry software (e.g., ImageJ).
-
For each treatment condition, normalize the band intensity at each temperature to the intensity of the non-heated (RT) sample.
-
Plot the normalized intensity versus temperature to generate melting curves.
-
Fit the curves using a Boltzmann sigmoidal function to determine the melting temperature (Tm) for each condition.
-
Calculate the thermal shift (ΔTm) as: ΔTm = Tm(Compound) - Tm(DMSO).
-
Conclusion and Forward-Looking Strategy
This guide demonstrates a rigorous, multi-assay workflow for characterizing the cross-reactivity of the novel investigational compound, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride (Compound-X).
Summary of Findings (Hypothetical):
-
On-Target Potency: Compound-X potently binds and engages its intended target, FGFR1, both enzymatically and in a cellular context.
-
Selectivity Profile: It displays a favorable selectivity profile, notably avoiding VEGFR2, a common liability for kinase inhibitors.
-
Actionable Off-Target: A moderate, but confirmed, off-target interaction with ERK5 has been identified.
This single off-target finding does not necessarily disqualify the compound. Instead, it provides a critical, data-driven path forward. The next logical steps in the research program should include:
-
Functional Consequence Assessment: Determine the functional impact of the ERK5 engagement. Does Compound-X inhibit ERK5 kinase activity in a cellular assay? Does this inhibition lead to any desirable (e.g., synergistic anti-cancer effects) or undesirable (e.g., toxicity) phenotypes?
-
Structure-Based Design: If the ERK5 interaction is deemed undesirable, the structural information gathered can be used to guide medicinal chemistry efforts to design new analogs with improved selectivity, aiming to diminish ERK5 binding while retaining FGFR1 potency.
By embracing a comprehensive cross-reactivity assessment early in the discovery process, researchers can de-risk their programs, increase the probability of clinical success, and ultimately develop safer and more effective targeted therapies.
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A Comparative Guide to M4 Receptor Positive Allosteric Modulators: Evaluating the Potential of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Scaffold
This guide offers a comparative analysis of positive allosteric modulators (PAMs) targeting the M4 muscarinic acetylcholine receptor, a key focus in the development of novel therapeutics for neurological and psychiatric disorders. We will delve into the efficacy of established M4 PAMs and explore the potential of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold and its close analogs, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape.
The M4 Muscarinic Receptor: A Prime Target for Neuromodulation
The M4 muscarinic acetylcholine receptor (M4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions associated with cognition, motor control, and reward pathways.[1][2] As a member of the Gi/o-coupled receptor family, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] This inhibitory action modulates neuronal excitability and neurotransmitter release.[3] The M4 receptor's strategic localization and signaling function have made it a compelling target for the treatment of schizophrenia, Alzheimer's disease, and other neurological disorders.[1][4]
Positive allosteric modulators offer a sophisticated approach to targeting the M4 receptor. Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, enhancing the receptor's affinity and/or efficacy for the endogenous neurotransmitter, acetylcholine. This mechanism provides a more nuanced modulation of receptor activity, potentially leading to improved therapeutic windows and reduced side effects compared to direct agonists.
M4 Receptor Signaling Cascade
The activation of the M4 receptor by acetylcholine, and its potentiation by a PAM, initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP production. This, in turn, influences the activity of downstream effectors like protein kinase A (PKA).
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Scaffold: A Novel Avenue for M4 Modulation
While extensive research has been conducted on various M4 PAMs, the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold has emerged as a promising chemical starting point. Although public domain efficacy data for this specific molecule as an M4 modulator is limited, patent literature reveals that structurally related compounds, specifically 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives, are being actively investigated as allosteric modulators of the M4 receptor for the potential treatment of neurological and psychiatric disorders.[5][6] This indicates a strong interest in this chemical class for M4-targeted drug discovery.
The core structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine presents a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
A Comparative Look at Established M4 PAMs
To understand the potential of the pyrrolo[3,4-b]pyrazine scaffold, it is essential to compare it against well-characterized M4 PAMs. The following table summarizes the in vitro efficacy of several notable M4 modulators.
| Compound Name | Chemical Class | Target | In Vitro Efficacy (EC50) | Key Findings | Reference |
| VU0467154 | Thieno[2,3-c]pyridazine | M4 PAM | ~1.0 µM | Enhanced in vitro potency and improved pharmacokinetic properties. Reverses MK-801-induced behavioral impairments. | [7] |
| LY2119620 | N/A | M4 PAM | N/A | Exhibits cooperativity with the agonist iperoxo on the M4 receptor. | [4] |
| Compound-110 | N/A | M4 selective allosteric agonist | N/A | Binds to an allosteric binding pocket with a vertical binding pose, facilitating its selectivity and agonist profile. | [4] |
Experimental Methodologies for Evaluating M4 Modulator Efficacy
The characterization of M4 PAMs involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.
In Vitro Assays
A standard workflow for the in vitro characterization of a novel M4 modulator would include:
-
Binding Assays: To determine the affinity of the compound for the M4 receptor and its selectivity against other muscarinic receptor subtypes (M1, M2, M3, M5). This is typically done using radioligand binding assays with cell membranes expressing the receptor of interest.
-
Functional Assays: To measure the potentiation of the acetylcholine response. Common functional assays include:
-
cAMP Accumulation Assays: In cells expressing the M4 receptor, the ability of the PAM to enhance acetylcholine-mediated inhibition of forskolin-stimulated cAMP production is quantified.[1]
-
Calcium Mobilization Assays: In cell lines co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gα15), the potentiation of acetylcholine-induced calcium influx is measured.
-
-
Selectivity Profiling: The compound is tested against a panel of other receptors, ion channels, and enzymes to assess its off-target activity.
In Vivo Models
Promising compounds from in vitro studies are then evaluated in animal models to assess their pharmacokinetic properties and therapeutic potential. For schizophrenia, common preclinical models include:
-
Amphetamine- or MK-801-Induced Hyperlocomotion: These models assess the antipsychotic-like activity of a compound by measuring its ability to reverse the psychostimulant-induced increase in locomotor activity.
-
Cognitive Models: Tasks such as the novel object recognition test or contextual fear conditioning are used to evaluate the pro-cognitive effects of M4 PAMs.[7]
Conclusion and Future Directions
The development of selective M4 positive allosteric modulators holds significant promise for the treatment of schizophrenia and other CNS disorders. While established M4 PAMs have demonstrated efficacy in preclinical models, the exploration of novel chemical scaffolds is crucial for identifying candidates with optimal therapeutic profiles.
The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold and its analogs, as highlighted in recent patent literature, represent an exciting and relatively underexplored area of M4 modulator research.[5][6] Further investigation, including the synthesis and comprehensive pharmacological characterization of derivatives, is warranted to determine their full therapeutic potential. The experimental frameworks outlined in this guide provide a clear path for the evaluation of these and other novel M4 modulators, with the ultimate goal of translating promising preclinical findings into effective clinical therapies.
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The synthesis of 5H-pyrrolo [3,4-b] pyrazine | Download Scientific Diagram - ResearchGate. (URL: [Link])
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6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine | C6H7N3 | CID 19761174 - PubChem. (URL: [Link])
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A Comparative Guide to the NMR Spectral Interpretation of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride
For researchers and professionals in drug development, unambiguous structural confirmation is the bedrock of chemical synthesis and discovery. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. This guide provides an in-depth, practical comparison of the ¹H and ¹³C NMR spectra of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride, a heterocyclic scaffold of interest in medicinal chemistry.
This guide moves beyond a simple recitation of data. It is structured to provide a causal understanding of the spectral features, emphasizing the profound impact of the dihydrochloride salt formation on the electronic environment of the molecule. We will compare the expected spectral data of the salt form against its free base and a potential oxidized impurity to demonstrate the diagnostic power of NMR in a real-world research context.
Structural and Electronic Considerations
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is a bicyclic heteroaromatic system comprising a dihydropyrrole ring fused to a pyrazine ring.[1] The dihydrochloride salt form is generated by the protonation of the two basic nitrogen atoms within the pyrazine ring. This double protonation is the single most important feature governing the molecule's NMR spectrum.
The lone pair electrons on the pyrazine nitrogens are basic and readily accept protons from hydrochloric acid.[2] This protonation induces a significant deshielding effect on the entire molecule. The positive charges on the pyrazine ring withdraw electron density via inductive effects, causing all nearby protons and carbons to resonate at a lower field (higher ppm) compared to the neutral free base.[3]
Molecular Structure and Atom Numbering
Below is the structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride with the IUPAC numbering scheme used for the subsequent spectral analysis.
Caption: Structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to display three distinct signals corresponding to the aromatic protons and the two sets of methylene protons. Due to the molecule's symmetry, the two protons on C2 and C3 are chemically equivalent, as are the two methylene groups at C5 and C7.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H2, H3 | ~8.5 - 9.0 | Singlet (s) | 2H | These aromatic protons are on a π-deficient pyrazine ring. The adjacent protonated nitrogen atoms exert a powerful deshielding effect, shifting these signals significantly downfield.[4] |
| H5, H7 | ~4.5 - 5.0 | Singlet (s) | 4H | These methylene protons are adjacent to both a protonated pyrazine ring and the pyrrole nitrogen (N6). This dual electron-withdrawing environment results in a substantial downfield shift compared to typical aliphatic amines.[5] |
| N-H (Pyrrole) | ~10.0 - 12.0 | Broad Singlet (br s) | 1H | The chemical shift of N-H protons can vary significantly based on solvent and concentration. In a polar aprotic solvent like DMSO-d₆, it is expected to be a broad, downfield signal. This proton is exchangeable with D₂O.[5] |
| N-H (Pyrazinium) | ~14.0 - 16.0 | Broad Singlet (br s) | 2H | The protons on the positively charged pyrazine nitrogens are highly acidic and deshielded, appearing far downfield. These are also readily exchangeable with D₂O. |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show three signals, reflecting the molecular symmetry.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C2, C3 | ~145 - 150 | These aromatic carbons are part of the electron-deficient, protonated pyrazine ring, causing them to resonate significantly downfield. |
| C4a, C7a | ~130 - 135 | These are bridgehead carbons, part of both the aromatic and the dihydro-pyrrole ring systems. Their chemical shift is influenced by both ring systems. |
| C5, C7 | ~45 - 50 | These aliphatic carbons are directly attached to nitrogen atoms, which shifts them downfield from typical alkane carbons (~10-30 ppm).[5] |
Comparison Guide: Distinguishing Between Analogs and Impurities
The true analytical power of NMR is most evident when comparing structurally similar compounds.
Comparison 1: Dihydrochloride Salt vs. Free Base
The most critical comparison is with the neutral, non-protonated free base. The absence of protonation on the pyrazine nitrogens leads to a more electron-rich system.
| Signal | Dihydrochloride Salt (Predicted) | Free Base (Predicted) | Key Difference & Rationale |
| ¹H: H2, H3 | ~8.5 - 9.0 ppm | ~8.0 - 8.2 ppm | Significant Upfield Shift (~0.5-0.8 ppm). The removal of the positive charges on the pyrazine nitrogens results in increased electron shielding for the aromatic protons. |
| ¹H: H5, H7 | ~4.5 - 5.0 ppm | ~3.8 - 4.2 ppm | Significant Upfield Shift (~0.7-1.0 ppm). The methylene protons are no longer adjacent to a positively charged ring, reducing the inductive deshielding effect. |
| ¹³C: C2, C3 | ~145 - 150 ppm | ~140 - 145 ppm | Upfield Shift. The aromatic carbons are less electron-deficient in the free base. |
| ¹³C: C5, C7 | ~45 - 50 ppm | ~40 - 45 ppm | Upfield Shift. Reduced inductive pull from the pyrazine ring leads to greater shielding. |
This comparison clearly illustrates how NMR can confirm the salt form of a compound, a critical piece of information in pharmaceutical development.[3]
Comparison 2: Target Compound vs. Oxidized Impurity
A common impurity in the synthesis of such scaffolds is the fully aromatic, oxidized version: 5H-pyrrolo[3,4-b]pyrazine. NMR spectroscopy can easily distinguish this impurity.
| Signal | 6,7-Dihydro... Dihydrochloride (Predicted) | 5H-pyrrolo[3,4-b]pyrazine (Aromatic Impurity) | Key Difference & Rationale |
| ¹H: Aliphatic Region | ~4.5 - 5.0 ppm (Singlet, 4H) | Absent | Diagnostic Signal. The presence of the 4H singlet for the methylene groups is a definitive marker for the desired dihydro- compound. The aromatic impurity has no aliphatic protons. |
| ¹H: Aromatic Region | ~8.5 - 9.0 ppm (Singlet, 2H) | Three distinct aromatic signals | Different Pattern. The fully aromatic impurity would show a more complex aromatic region, likely with three distinct signals for the protons on the pyrrole and pyrazine rings, exhibiting characteristic coupling patterns. |
Experimental Protocol for NMR Data Acquisition
Adherence to a robust experimental protocol is essential for acquiring high-quality, reproducible NMR data.
Workflow for NMR Analysis
Caption: Recommended workflow for NMR sample prep and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dihydrochloride salt for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended as it readily dissolves hydrochloride salts and allows for the observation of exchangeable N-H protons.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean NMR tube to remove any particulate matter.[2]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
For ¹H NMR: Acquire data using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be collected to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Conclusion
The NMR spectrum of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride is defined by its symmetry and the strong deshielding effects of the protonated pyrazine ring. The key diagnostic features are two downfield aromatic protons and two equivalent, deshielded methylene groups. By comparing these predicted spectral features against those of the free base and potential impurities, researchers can confidently verify the structure and purity of their synthesized material. This guide provides the foundational understanding and practical protocols necessary to leverage NMR spectroscopy effectively in the characterization of this important heterocyclic scaffold.
References
- Agustina Eko Setyowati, W., Syah, Y. M., Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288–297.
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- Gupta, G., Murray, B. S., Dyson, P. J., & Therrien, B. (2013). Metalla-rectangles with unprecedented µ4-pyrazine coordination modes.
- ChemScene. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19761174, 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine.
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
- Ong, P. Y., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Applied Science & Process Engineering, 4(2).
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A Comparative Guide to Validating the Purity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative sources.
The pyrrolopyrazine scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules.[1] The dihydrochloride salt of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine is often favored to improve stability and solubility.[2] Ensuring its purity is a critical step in any research or development pipeline. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis for a comprehensive purity assessment.
The Importance of a Multi-Faceted Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique perspective on the sample, and their orthogonal nature, when used in concert, provides a high degree of confidence in the final purity assessment. The choice of methods should be guided by the International Council for Harmonisation (ICH) guidelines on analytical procedure validation, which emphasize specificity, linearity, accuracy, precision, and robustness.[3][4][5][6]
Caption: Orthogonal Analytical Workflow for Purity Validation.
Predicting Potential Impurities from Synthesis
Understanding the synthetic route is crucial for predicting potential impurities. Pyrrolopyrazines can be synthesized through various methods, often involving cyclization reactions.[3][7][8][9] Common impurities may include:
-
Unreacted Starting Materials: Such as substituted pyrroles and pyrazines.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
By-products: Resulting from incomplete reactions or side reactions. For instance, in reactions involving the reduction of a pyrazine ring, partially reduced intermediates could be present.
-
Degradation Products: The compound may degrade under certain conditions (e.g., light, heat, or pH extremes).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity. For a polar, heterocyclic amine like 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, a reversed-phase HPLC method is most appropriate.
Experimental Protocol: HPLC-UV Purity Determination
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point for method development.[8][10]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape for the basic amine.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A gradient elution is necessary to separate polar impurities that elute early from the main peak and any less polar by-products that are more retained. A typical gradient might be:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm, or a wavelength determined by the UV spectrum of the compound.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a concentration of approximately 1 mg/mL.
Data Interpretation and Comparison
The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks. However, this method assumes that all compounds have the same response factor at the detection wavelength. For a more accurate quantification of impurities, reference standards for each impurity are required to determine their individual response factors.
| Alternative HPLC Method | Advantages | Disadvantages |
| Ion-Pair Chromatography | Excellent peak shape for basic compounds. | Can be harsh on columns; requires dedicated column. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Good retention of very polar compounds. | Can have longer equilibration times. |
Quantitative NMR (qNMR): An Absolute Method for Purity Assessment
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[5][10][11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Experimental Protocol: ¹H-qNMR Purity Determination
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Internal Standard: A certified internal standard of high purity (e.g., maleic acid, dimethyl sulfone) with a known chemical structure and a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh a specific amount of the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a volumetric flask to ensure a homogenous solution.
-
-
NMR Acquisition Parameters:
-
A longer relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified is crucial for accurate integration.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Careful phasing and baseline correction of the spectrum.
-
Accurate integration of a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation
The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Expected ¹H NMR Signals
While a definitive spectrum requires experimental data, based on the structure of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine, one would expect signals for the aromatic protons on the pyrazine ring and the aliphatic protons of the dihydropyrrole ring.[12][14][15][16] The presence of the dihydrochloride salt will likely cause a downfield shift of the signals, particularly for protons near the protonated nitrogen atoms.
Mass Spectrometry (MS): Unveiling Molecular Weight and Structural Clues
Mass spectrometry is indispensable for confirming the molecular weight of the compound and for identifying impurities. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC Method: The HPLC method described previously can be used. It is important to use a volatile mobile phase modifier like formic acid instead of TFA if higher sensitivity in positive ion mode is desired.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The basic nitrogen atoms in the molecule will be readily protonated.
-
Expected Ion: The primary ion observed will be the [M+H]⁺ of the free base (m/z corresponding to C₆H₈N₃⁺).
-
Fragmentation Analysis (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated to confirm the structure and identify impurities.[1][9][17][18][19][20]
-
Predicted Fragmentation Pattern
The fragmentation of the protonated molecule would likely involve the loss of small neutral molecules like HCN or ethylene from the heterocyclic rings. The exact fragmentation pattern would need to be determined experimentally.
Caption: Predicted MS/MS Fragmentation Pathway.
Elemental Analysis and Chloride Content: Confirming Stoichiometry
For a dihydrochloride salt, it is essential to confirm the elemental composition and the molar ratio of the organic base to hydrochloric acid.
Elemental Analysis (CHN)
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the sample. The experimental values should be within ±0.4% of the theoretical values for the molecular formula C₆H₇N₃·2HCl.
| Element | Theoretical % |
| Carbon (C) | 37.33 |
| Hydrogen (H) | 4.69 |
| Nitrogen (N) | 21.76 |
| Chlorine (Cl) | 36.72 |
Chloride Content Determination
The chloride content can be accurately determined by argentometric titration, a classic and reliable method.[17][21]
Experimental Protocol: Argentometric Titration
-
Principle: The sample is dissolved in a suitable solvent, and the chloride ions are titrated with a standardized solution of silver nitrate (AgNO₃). The endpoint can be detected potentiometrically or with a colorimetric indicator.
-
Procedure (Potentiometric):
-
Accurately weigh the sample and dissolve it in water.
-
Titrate with a standardized solution of AgNO₃.
-
Monitor the potential difference using a silver electrode and a reference electrode. The endpoint is the point of maximum inflection in the titration curve.
-
-
Calculation: The percentage of chloride can be calculated based on the volume of AgNO₃ solution used, its molarity, and the mass of the sample.
Comparison of Purity Validation Methods
| Method | Information Provided | Advantages | Disadvantages | Alternative Approaches |
| HPLC-UV | Relative purity, detection of non-volatile impurities. | High sensitivity and resolution, widely available. | Requires reference standards for accurate quantification of impurities. | HPLC with a universal detector (e.g., CAD, ELSD).[22] |
| qNMR | Absolute purity, structural confirmation, quantification of impurities with known structures. | Primary method, no need for identical reference standards. | Lower sensitivity than HPLC, requires expensive instrumentation. | ¹⁹F qNMR if a fluorinated derivative is available. |
| Mass Spectrometry | Molecular weight confirmation, structural information from fragmentation. | High sensitivity and specificity. | Not inherently quantitative without an internal standard. | High-resolution MS for accurate mass determination. |
| Elemental Analysis & Titration | Elemental composition and salt stoichiometry. | Provides fundamental information about the compound's composition. | Does not detect organic impurities. | Ion chromatography for chloride determination.[11] |
Conclusion
Validating the purity of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride requires a multi-pronged analytical approach. HPLC provides excellent separation of impurities, qNMR offers an absolute measure of purity, Mass Spectrometry confirms the identity and helps in impurity characterization, and elemental analysis with chloride titration verifies the correct salt stoichiometry. By judiciously combining these techniques, researchers can establish a comprehensive and robust purity profile, ensuring the quality and reliability of this important chemical entity for its intended applications in drug discovery and development. All analytical methods should be validated according to ICH guidelines to ensure they are fit for purpose.[3][4][5][6]
References
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Synthesis of Substituted 6,7-Dihydro-5 H-pyrrolo[2,3- c]pyridazines/pyrazines via Catalyst-Free Tandem Hydroamination-Aromatic Substitution. PubMed. [Link]
-
A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][8]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][8]benzazepines and evaluation of their bioactivity. RSC Advances. [Link]
-
Synthesis of 5H-Pyrrolo[3,4-b]pyrazine-Based Peptidomimetics. ResearchGate. [Link]
-
A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][8]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][8]benzazepines and evaluation of their bioactivity. PMC. [Link]
-
Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. [Link]
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How to detect a HCl salt in organic compunds. Reddit. [Link]
-
Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
-
Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. [Link]
-
ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. ResearchGate. [Link]
-
The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect. [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. SGS. [Link]
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Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. [Link]
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Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. [Link]
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Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
-
Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]
-
Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. PMC. [Link]
-
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]
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Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
-
Pyrrolopyrazine current stratergies in pharmacological activities and methods of synthesis. SciSpace. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Hindawi. [Link]
-
Determination of Salt. USDA Food Safety and Inspection Service. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
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Safety Operating Guide
Navigating the Disposal of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents, such as 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, are critical components of responsible laboratory practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this nitrogen-containing heterocyclic compound, ensuring the protection of laboratory personnel and the environment.
The pyrrolo[3,4-b]pyrazine core is a scaffold of interest in medicinal chemistry, exhibiting a range of biological activities.[1][2] Given its use in research and potential bioactivity, treating this compound and its waste with a high degree of caution is essential. This guide is designed to provide clear, actionable procedures rooted in established safety protocols and regulatory standards.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal lies in a thorough understanding of the compound's potential hazards and adherence to a hierarchy of waste management. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) outlining procedures for the safe use, storage, and disposal of hazardous chemicals.[3][4] All disposal activities must comply with federal, state, and local regulations, governed by agencies such as the Environmental Protection Agency (EPA).[5]
Hazard Identification and Risk Assessment
Assumed Hazard Profile:
| Hazard Category | Potential Risks & Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[6][8] Avoid creating dust or aerosols.[6] Use in a well-ventilated area or with appropriate exhaust ventilation.[6][10] |
| Skin Corrosion/Irritation | May cause skin irritation.[6][7] Wear protective gloves and clothing. Wash hands thoroughly after handling.[6][7] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[6][7] Wear safety glasses or goggles. |
| Environmental Hazards | Potentially toxic to aquatic life. Prevent entry into drains, surface water, and groundwater.[11] |
Step-by-Step Disposal Protocol
This protocol is a comprehensive guide for the proper disposal of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The rationale is to create a barrier between you and the potentially hazardous material.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[11]
-
Engineering Controls: Conduct all waste handling activities within a certified chemical fume hood to minimize inhalation exposure.[10]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Designate a Hazardous Waste Container: Use a clearly labeled, dedicated container for the solid 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.[12]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride"), and the approximate quantity.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing boats, gloves, or absorbent pads, should also be placed in the designated hazardous waste container.
Step 3: Managing Empty Containers
An "empty" container that held a hazardous chemical must be managed properly to remove residual hazards.
-
Triple Rinsing: For containers that held a solution of the compound, triple rinse with a suitable solvent (e.g., water or methanol). The rinsate must be collected and treated as hazardous waste.[13]
-
Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. Deface the original label to prevent confusion.[13] Always check with your institution's Environmental Health and Safety (EHS) office for specific guidance.
Step 4: Storage of Hazardous Waste
Proper storage of hazardous waste in the laboratory is a key aspect of regulatory compliance and safety.
-
Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation.[12][14]
-
Container Integrity: Keep the waste container securely closed except when adding waste.[12]
-
Secondary Containment: Store the waste container in a secondary container to contain any potential leaks or spills.[13]
-
Segregation: Do not store incompatible chemicals together. While 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride's specific incompatibilities are not detailed, as a general rule, keep it away from strong oxidizing agents and strong bases.
Step 5: Final Disposal
The ultimate disposal of the hazardous waste must be handled by trained professionals through your institution's EHS program.
-
Arrange for Pickup: Contact your EHS office to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical down the drain or in the regular trash.[11][15]
-
Professional Disposal: The EHS office will work with a licensed hazardous waste disposal company to transport the waste to an approved treatment, storage, and disposal facility (TSDF). Common disposal methods for chemical waste of this type include incineration at high temperatures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
Caption: Decision workflow for the disposal of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
Conclusion
The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By following these detailed procedures for the disposal of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority for waste disposal procedures in your facility.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Nitrazine yellow (C.I. 14890). Retrieved from [Link]
- Unknown. (2018, January 18). SAFETY DATA SHEET.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
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Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043. Retrieved from [Link]
- Unknown. (n.d.). 1 - SAFETY DATA SHEET.
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
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Navigating the Safe Handling of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel heterocyclic compounds are paramount. Among these, 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride and its derivatives represent a class of molecules with significant biological potential.[1][2] However, unlocking this potential necessitates a deep and unwavering commitment to safety. This guide provides essential, immediate, and actionable information for the safe handling, use, and disposal of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride is a heterocyclic amine that, based on data from similar compounds, presents several key hazards. It is classified as harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation. The dihydrochloride salt form suggests it is a solid at room temperature.
A thorough understanding of these risks is the foundation of a robust safety protocol. The primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion. The irritant nature of the compound necessitates stringent measures to prevent direct contact.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against airborne particles and accidental splashes, protecting the sensitive mucous membranes of the eyes and the skin of the face. |
| Hand Protection | Double-gloving with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) over a standard nitrile inner glove. | Standard nitrile gloves offer limited protection against amines.[3][4] Double-gloving provides an additional layer of defense. The outer glove should have a sufficient thickness to allow for adequate breakthrough time in the event of a splash. Always consult the glove manufacturer's compatibility data for specific breakthrough times. |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects the skin from accidental contact with the chemical. The use of flame-resistant material is a general laboratory best practice. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or an air-purifying respirator with appropriate cartridges for organic vapors and acid gases. | Essential for minimizing the inhalation of fine dust particles, especially when weighing or transferring the solid compound. The choice of respirator should be based on a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes | A fundamental laboratory safety requirement to protect the feet from spills and falling objects. |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is critical to minimizing exposure risk. The following diagram illustrates the key steps for the safe handling of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
